molecular formula C7H7NO2 B1293519 (Nitromethyl)benzene CAS No. 622-42-4

(Nitromethyl)benzene

Cat. No.: B1293519
CAS No.: 622-42-4
M. Wt: 137.14 g/mol
InChI Key: VLZLOWPYUQHHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Nitromethyl)benzene is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3439. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nitromethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLOWPYUQHHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074294
Record name .alpha.-Nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-42-4
Record name Phenylnitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Nitromethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Nitromethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-Nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 622-42-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Nitromethyl)benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623BM52N8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (Nitromethyl)benzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for (Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and Identification

This compound is an aromatic nitro compound with the chemical formula C₇H₇NO₂.[1][2] Its structure consists of a benzene ring attached to a nitromethyl group (-CH₂NO₂).

DOT Script for the Chemical Structure of this compound:

chemical_structure cluster_benzene_ring cluster_substituent C1 C C2 C C1->C2 C6 C C1->C6 C_sub CH₂ C1->C_sub C2->C1 C3 C C2->C3 H2 H C2->H2 C3->C2 C4 C C3->C4 H3 H C3->H3 C4->C3 C5 C C4->C5 H4 H C4->H4 C5->C4 C5->C6 H5 H C5->H5 C6->C1 C6->C5 H6 H C6->H6 N N C_sub->N O1 O N->O1 + O2 O N->O2 -

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Phenylnitromethane, α-Nitrotoluene, Benzene, (nitromethyl)-
CAS Number 622-42-4
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [1][2]
InChI InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES C1=CC=C(C=C1)C--INVALID-LINK--[O-]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point Not available
Boiling Point 90-92 °C at 3 mmHg[1]
Density Not available
Solubility Not available
pKa Not available
LogP Not available

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

Spectrum TypePeak Positions / NotesReference
¹H NMR Data not explicitly detailed in search results.
¹³C NMR Data available in databases, specific shifts not detailed.[2]
Infrared (IR) Data not explicitly detailed in search results.
Mass Spectrometry (MS) Key fragments (m/z) available in databases.[2]

Reactivity and Synthesis

This compound's reactivity is influenced by both the aromatic ring and the nitromethyl group. The nitromethyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to toluene.

A common synthetic route to this compound involves the reaction of a benzyl halide with a nitrite salt. Another reported method is the nitration of toluene, although this can lead to a mixture of isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on available literature.

Synthesis of this compound from Benzyl Bromide

This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide with sodium nitrite.

DOT Script for the Synthesis and Purification Workflow:

synthesis_workflow start Start reactants Reactants: - Benzyl Bromide - Sodium Nitrite - Solvent (e.g., DMF) start->reactants reaction Reaction: - Stir at low temperature - Monitor by TLC reactants->reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reaction->workup drying Drying: - Dry organic layer (e.g., Na₂SO₄) workup->drying purification Purification: - Vacuum Distillation or - Recrystallization drying->purification analysis Analysis: - NMR - IR - MS purification->analysis product Pure this compound analysis->product

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl bromide in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Nitrite: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a singlet for the benzylic protons (-CH₂) and multiplets for the aromatic protons.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals corresponding to the benzylic carbon and the aromatic carbons are expected.

5.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate IR cell.

  • Analysis: Record the IR spectrum. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic ring are expected.

5.2.3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

  • Analysis: Record the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be used for structural confirmation.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or involvement in signaling pathways of this compound. Studies on related compounds such as benzene and nitrobenzene have shown various toxicological effects, including hematotoxicity and potential carcinogenicity, which are often linked to their metabolic activation and interaction with cellular macromolecules. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. Further research is required to elucidate any potential biological effects of this compound.

Safety Information

This compound is classified as toxic if swallowed.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

α-Nitrotoluene synthesis and reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of α-Nitrotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms related to nitrotoluenes. It begins by clarifying the critical nomenclature distinction between α-nitrotoluene (phenylnitromethane), where the nitro group is substituted on the methyl carbon, and the aromatic ring-nitrated isomers (ortho-, meta-, and para-nitrotoluene). The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key syntheses are provided, alongside mechanistic pathways illustrated with Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development.

Introduction and Nomenclature

The term "nitrotoluene" can refer to several isomers, and precise nomenclature is essential for clarity in synthesis and reaction design.

  • α-Nitrotoluene (Phenylnitromethane): In systematic IUPAC nomenclature, the 'alpha' (α) position refers to the carbon of the methyl group attached to the phenyl ring. Therefore, α-nitrotoluene is correctly named phenylnitromethane (C₆H₅CH₂NO₂). Its structure features the nitro group on the benzylic carbon.

  • Ring-Substituted Nitrotoluenes: When the nitro group is substituted on the aromatic ring, the isomers are designated by their position relative to the methyl group:

    • 2-Nitrotoluene (ortho-nitrotoluene or o-nitrotoluene)

    • 3-Nitrotoluene (meta-nitrotoluene or m-nitrotoluene)

    • 4-Nitrotoluene (para-nitrotoluene or p-nitrotoluene)

This guide will cover the synthesis and reactions of both α-nitrotoluene (phenylnitromethane) and the more commonly synthesized ring-nitrated isomers.

Synthesis of α-Nitrotoluene (Phenylnitromethane)

The synthesis of phenylnitromethane involves placing a nitro group on the benzylic carbon. This cannot be achieved by the direct nitration of toluene. Instead, methods involving nucleophilic substitution or the construction from other functional groups are employed.

Method 1: Nucleophilic Substitution (Victor Meyer Reaction)

The Victor Meyer reaction involves the nucleophilic substitution of an alkyl halide with a nitrite salt.[1] For synthesizing phenylnitromethane, benzyl bromide is the typical starting material. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom, leading to a mixture of the desired nitroalkane (R-NO₂) and an alkyl nitrite ester (R-ONO).[2]

The choice of metal cation and solvent significantly influences the product ratio. Silver nitrite (AgNO₂) often favors the formation of the alkyl nitrite, whereas sodium nitrite (NaNO₂), particularly in a polar aprotic solvent like dimethylformamide (DMF), increases the yield of the nitroalkane.[2]

Victor_Meyer_Reaction cluster_main SN2 Reaction benzyl_bromide Benzyl Bromide ts Transition State benzyl_bromide->ts DMF (Solvent) sodium_nitrite Sodium Nitrite (NaNO₂) sodium_nitrite->ts DMF (Solvent) pnm α-Nitrotoluene (Phenylnitromethane) end benzyl_nitrite Benzyl Nitrite (Isomer byproduct) nabr NaBr start ts->pnm N-attack (Major Product) ts->benzyl_nitrite O-attack (Minor Product) ts->nabr

Caption: Victor Meyer reaction for α-nitrotoluene synthesis.
Method 2: From Benzyl Cyanide

A robust and high-yielding method reported in Organic Syntheses involves the construction of phenylnitromethane from benzyl cyanide.[3] This multi-step process begins with the reaction of benzyl cyanide and methyl nitrate in the presence of sodium ethoxide to form an intermediate salt, which is then hydrolyzed and acidified to yield the final product.

Benzyl_Cyanide_Route reactant reactant intermediate intermediate product product reagent reagent A Benzyl Cyanide B Sodium Phenyl-aci- nitroacetonitrile A->B 1. CH₃NO₃, NaOEt 2. Ether wash C α-Nitrotoluene (Phenylnitromethane) B->C 1. NaOH(aq), Δ (Hydrolysis) 2. HCl(aq), 0-10°C (Acidification)

Caption: Synthesis of α-nitrotoluene from benzyl cyanide.
Quantitative Data Summary for α-Nitrotoluene Synthesis

MethodStarting MaterialKey ReagentsSolventTypical YieldReference
Victor Meyer ReactionBenzyl BromideNaNO₂DMF~60%[2]
From Benzyl CyanideBenzyl CyanideCH₃NO₃, NaOEt, NaOH, HClEthanol, Ether75–82% (intermediate salt)[3]
Detailed Experimental Protocol: Synthesis from Benzyl Cyanide

This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.512 (1943).[3]

Step A: Sodium Phenyl-aci-nitroacetonitrile

  • In a 2-L round-bottomed flask fitted with a reflux condenser, add 400 mL of absolute ethanol.

  • Add 46 g (2 gram atoms) of freshly cut metallic sodium through the condenser. Heat the flask in an oil bath until only a small amount of sodium remains.

  • Cool the mixture to 0°C. A solid cake of sodium ethoxide will form.

  • Prepare an ice-cold mixture of 234 g (2 moles) of freshly distilled benzyl cyanide and 216 g (2.8 moles) of methyl nitrate.

  • Add the benzyl cyanide/methyl nitrate mixture to the sodium ethoxide slurry with constant shaking, maintaining the temperature between 4–8°C. This addition takes approximately one hour.

  • Allow the mixture to stand at 4–8°C for one hour with intermittent shaking, then place in a freezing mixture for 24 hours.

  • Filter the precipitated sodium salt via suction, wash thoroughly with dry ether, and air dry. The yield of the crude sodium salt is 275–300 g (75–82%).

Step B: Phenylnitromethane

  • In a 4-L beaker, dissolve 300 g of sodium hydroxide in 1.2 L of water and bring to a boil.

  • Over one hour, add the crude sodium salt from Step A in small portions to the boiling alkali solution.

  • Continue boiling until the evolution of ammonia ceases (approx. 3 hours), adding hot water as needed to maintain the volume.

  • Cool the reaction mixture in an ice-salt bath with vigorous mechanical stirring.

  • Once the temperature is below 30°C, add 500 g of ice. Acidify the mixture by slowly adding concentrated hydrochloric acid (approx. 800-850 mL), keeping the temperature between 0–10°C.

  • Allow the mixture to stand overnight. Extract the product with one 500-mL portion of ether, followed by two 250-mL portions.

  • Wash the combined ether extracts with ice-cold saturated sodium bicarbonate solution, then with ice water.

  • Dry the ether solution over anhydrous sodium sulfate for 24 hours.

  • Remove the ether under reduced pressure. Distill the residual oil at 3 mm Hg. The product, phenylnitromethane, is a light yellow oil boiling at 90–92°C / 3 mm Hg.

Synthesis of Ring-Nitrated Toluenes (o-, m-, p-Nitrotoluene)

The most common method for synthesizing ring-substituted nitrotoluenes is through the electrophilic aromatic substitution of toluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds in three main steps:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]

  • Nucleophilic Attack: The electron-rich π-system of the toluene ring attacks the nitronium ion. The methyl group is an activating, ortho, para-directing group, leading to the preferential formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4][5]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.[5]

EAS_Nitration cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation reagent reagent intermediate intermediate product product catalyst catalyst step_label step_label HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium H2SO4 H₂SO₄ H2SO4->Nitronium HSO4 HSO₄⁻ H2O H₂O Toluene Toluene SigmaComplex Sigma Complex (Arenium Ion) Toluene->SigmaComplex + NO₂⁺ Products o-Nitrotoluene + p-Nitrotoluene H3O H₃O⁺ SigmaComplex_rep->Products + H₂O

Caption: Mechanism of electrophilic aromatic substitution for toluene nitration.
Quantitative Data: Isomer Distribution

The ratio of ortho-, meta-, and para-nitrotoluene isomers depends on the reaction conditions, particularly the temperature and the composition of the nitrating agent.[6]

Nitrating AgentTemperature (°C)o-Nitrotoluene (%)m-Nitrotoluene (%)p-Nitrotoluene (%)Reference
HNO₃ / H₂SO₄25 - 4045 - 622 - 533 - 50[6]
HNO₃ / H₂SO₄30~65~5~30[7]
HNO₃ / H₂SO₄ / H₂O40 - 5060436[3]
Detailed Experimental Protocol: Mononitration of Toluene

This protocol describes a typical laboratory-scale synthesis of mononitrotoluenes.[4][8][9]

Caution: This reaction is highly exothermic and involves concentrated, corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment. Temperatures must be carefully controlled to prevent runaway reactions and the formation of dinitrotoluene.[9][10]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant swirling. Cool this "mixed acid" to below 5°C.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask in an ice-salt bath to -10°C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred toluene. Carefully monitor the temperature and control the addition rate to keep the internal temperature below 5°C. The addition typically takes 1.5-2 hours.[8]

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.

  • Workup: Pour the reaction mixture onto 250 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with cyclohexane (1 x 40 mL, then 2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 10 mL of water, 10 mL of saturated aqueous NaHCO₃ solution (vent frequently), and finally 10 mL of water.[4][8]

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is an oily residue containing a mixture of isomers.

Industrial Workflow: Isomer Separation

The separation of nitrotoluene isomers is crucial for their use as chemical intermediates. This is typically achieved through a combination of distillation and crystallization, exploiting the differences in their physical properties.

Isomer_Separation_Workflow input input process process output output A Crude Nitrotoluene Mixture (o, m, p isomers) B Fractional Distillation A->B C Distillate: Pure o-Nitrotoluene (lower boiling point) B->C D Bottoms: m- and p-Nitrotoluene Mixture B->D E Melt Crystallization D->E F Crystals: Pure p-Nitrotoluene (higher melting point) E->F G Mother Liquor: Enriched in m-Nitrotoluene E->G

Caption: Industrial workflow for the separation of nitrotoluene isomers.

Key Reactions of α-Nitrotoluene (Phenylnitromethane)

As a nitroalkane with acidic α-protons, phenylnitromethane participates in several important C-C bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[8][11] Phenylnitromethane readily undergoes this reaction. The reaction is reversible and is a cornerstone of organic synthesis due to the versatility of the nitro group, which can be reduced to an amine or eliminated to form a nitroalkene.[8]

Mechanism:

  • Deprotonation: A base removes an acidic α-proton from phenylnitromethane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final β-nitro alcohol product.

Henry_Reaction reactant reactant intermediate intermediate product product reagent reagent step_label step_label PNM α-Nitrotoluene Nitronate Nitronate Anion (Nucleophile) PNM->Nitronate Base (e.g., Et₃N) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide C-C Bond Formation Aldehyde Benzaldehyde Aldehyde->Alkoxide C-C Bond Formation Product β-Nitro Alcohol Alkoxide->Product Protonation (H⁺)

Caption: Mechanism of the Henry reaction with α-nitrotoluene.
Detailed Experimental Protocol: Henry Reaction

This is a general protocol for the Henry reaction between an aromatic aldehyde and a nitroalkane.[6][12]

  • Setup: Combine m-nitrobenzaldehyde (1.0 equivalent) and nitropropane (1.2 equivalents) in a round-bottom flask containing anhydrous ethanol. Stir until all solids dissolve.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously, add a catalytic amount of a base, such as ethylenediamine (0.1 equivalents), dropwise via syringe.

  • Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor progress by TLC.

  • Isolation: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane.

  • Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the pure β-nitro alcohol.

Conclusion

This guide has delineated the synthesis and reaction mechanisms for both α-nitrotoluene (phenylnitromethane) and the isomers of ring-nitrated toluene. For α-nitrotoluene, nucleophilic substitution and multi-step syntheses from precursors like benzyl cyanide are effective. For ring-nitrated toluenes, electrophilic aromatic substitution remains the dominant industrial and laboratory method, with product distribution being controllable via reaction conditions. The reactivity of α-nitrotoluene, particularly in the Henry reaction, highlights its utility as a valuable synthetic intermediate. The provided protocols, data, and mechanistic diagrams offer a robust framework for researchers engaged in the synthesis and application of these important chemical compounds.

References

Spectroscopic Profile of Phenylnitromethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Phenylnitromethane (C₆H₅CH₂NO₂), a valuable reagent and intermediate in organic synthesis, possesses a unique molecular architecture combining an aromatic phenyl ring and a nitromethyl group. This guide provides an in-depth analysis of its spectroscopic characteristics, crucial for its identification, purity assessment, and structural elucidation in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylnitromethane, supported by detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylnitromethane, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic and aliphatic protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum of phenylnitromethane is expected to show two main sets of signals: one for the aromatic protons of the phenyl group and another for the methylene (CH₂) protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for Phenylnitromethane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40Multiplet5HC₆H₅-
~ 5.40Singlet2H-CH₂NO₂

Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the phenylnitromethane molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenylnitromethane

Chemical Shift (δ) ppmAssignment
~ 130C (quaternary, ipso)
~ 129CH (aromatic)
~ 128CH (aromatic)
~ 127CH (aromatic)
~ 79-CH₂NO₂

Note: Predicted values are based on data from analogous compounds such as para-ethyl-phenyl-nitromethane and general ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of phenylnitromethane is dominated by the strong absorptions of the nitro group, along with bands corresponding to the aromatic ring and C-H bonds.

Table 3: Characteristic IR Absorption Bands for Phenylnitromethane

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850Weak-MediumAliphatic C-H stretch
~ 1550StrongAsymmetric NO₂ stretch
~ 1380StrongSymmetric NO₂ stretch
~ 1600, 1495, 1450Medium-WeakAromatic C=C skeletal vibrations
~ 750, 690StrongC-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.

Table 4: Predicted Mass Spectrometry Fragmentation Data for Phenylnitromethane (EI-MS)

m/zProposed Fragment Ion
137[C₇H₇NO₂]⁺ (Molecular Ion, M⁺)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
65[C₅H₅]⁺
51[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for phenylnitromethane.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of phenylnitromethane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Place a small drop of neat phenylnitromethane liquid onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin liquid film between the plates.

  • Ensure there are no air bubbles in the film.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared salt plates in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI-MS)

Sample Introduction:

  • Direct infusion or via a Gas Chromatography (GC) interface. For GC-MS, a dilute solution of phenylnitromethane in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Typical EI Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of Phenylnitromethane Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Phenylnitromethane_Fragmentation M [C₇H₇NO₂]⁺ m/z = 137 (Molecular Ion) F1 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F1 - NO₂ F2 [C₆H₅]⁺ m/z = 77 (Phenyl Cation) F1->F2 - CH₂ F3 [C₅H₅]⁺ m/z = 65 F2->F3 - C₂H₂

(Nitromethyl)benzene (CAS 622-42-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene, with the CAS number 622-42-4, is an aromatic nitro compound. Its chemical structure consists of a benzene ring substituted with a nitromethyl group. This guide provides a detailed overview of the available experimental data for this compound, including its physicochemical properties, spectral data, and a known synthesis protocol. While information on its direct biological activity and involvement in signaling pathways is limited in publicly accessible literature, this document aims to be a comprehensive resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1][2][3]

PropertyValueSource
Molecular Formula C₇H₇NO₂PubChem[2]
Molecular Weight 137.14 g/mol PubChem[2]
Melting Point 80.7 °C (solvent: ethanol)ChemicalBook[3][4]
Boiling Point 251.96 °C (rough estimate)ChemicalBook[3]
Density 1.1596 g/cm³LookChem[3]
Refractive Index 1.5323 (estimate)LookChem[3]
pKa 6.93 ± 0.10 (Predicted)LookChem[3]
Kovats Retention Index (Standard non-polar) 1152PubChem[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Spectral data is available, which can be used to confirm the proton environments in the molecule.[5]

  • ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[2] A reference to a ¹³C NMR spectrum can be found in the Journal of Organic Chemistry, 41, 3197 (1976).[2]

Mass Spectrometry (MS)
  • GC-MS: Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center, which can be used for identification and quantification.[2]

Infrared (IR) Spectroscopy
  • IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.[5]

Experimental Protocols

Synthesis of this compound (Phenylnitromethane)

A detailed, peer-reviewed procedure for the synthesis of phenylnitromethane is available in Organic Syntheses.[6] The synthesis is a two-step process starting from benzyl cyanide.

Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 46 g of freshly cut metallic sodium in 400 cc of absolute ethyl alcohol by heating in an oil bath.

  • After the sodium has reacted, add 100 cc of absolute alcohol and cool the mixture to 0°C.

  • Add another 100 cc of cold absolute alcohol.

  • Replace the condenser with a separatory funnel and a calcium chloride tube.

  • Add a cold mixture of 234 g of freshly distilled benzyl cyanide and 216 g of methyl nitrate at a rate that maintains the temperature between 4°C and 8°C.

  • After the addition, continue shaking the mixture at 4-8°C for one hour.

  • Place the flask in a freezing mixture for 24 hours to allow the sodium salt to precipitate.

  • Filter the precipitate, wash with dry ether, and air dry.

  • Concentrate the mother liquor to obtain successive crops of the sodium salt. The total crude yield is 275-300 g.

Step 2: Conversion to Phenylnitromethane

  • In a 4-liter beaker, dissolve 300 g of sodium hydroxide in 1.2 liters of water and bring the solution to a boil.

  • Over one hour, add the crude sodium salt of phenylnitroacetonitrile (275-300 g) in small portions to the boiling alkali.

  • Continue boiling until the evolution of ammonia ceases (approximately three hours), adding hot water as needed to maintain the volume.

  • Cool the reaction mixture in an ice-salt bath and slowly add 600 cc of 20% sulfuric acid with stirring, keeping the temperature below 10°C.

  • Extract the resulting oil with two 200-cc portions of ether.

  • Wash the combined ether extracts with ice water containing a drop of hydrochloric acid, and then with plain ice water.

  • Dry the ether solution over anhydrous sodium sulfate and let it stand for three to four days to complete the isomerization of the aci-form.

  • Filter the solution and remove the ether under reduced pressure at 15-20°C.

  • Distill the residual oil at 3 mm pressure to obtain phenylnitromethane as a light yellow oil (b.p. 90-92°C/3 mm). The yield is 153–163 g.

Synthesis_Workflow cluster_step1 Step 1: Sodium Phenyl-aci-nitroacetonitrile Synthesis cluster_step2 Step 2: Phenylnitromethane Synthesis Benzyl Cyanide Benzyl Cyanide Reaction 1 Condensation Benzyl Cyanide->Reaction 1 Methyl Nitrate Methyl Nitrate Methyl Nitrate->Reaction 1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction 1 Precipitation Precipitation Reaction 1->Precipitation Sodium Phenyl-aci-nitroacetonitrile Sodium Phenyl-aci-nitroacetonitrile Precipitation->Sodium Phenyl-aci-nitroacetonitrile Hydrolysis Hydrolysis Sodium Phenyl-aci-nitroacetonitrile->Hydrolysis Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Hydrolysis Acidification Acidification Hydrolysis->Acidification Extraction Extraction Acidification->Extraction Isomerization Isomerization Extraction->Isomerization Distillation Distillation Isomerization->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in the public domain detailing the biological activity of this compound or its direct involvement in cellular signaling pathways. Toxicological data is available for the related compounds nitrobenzene and nitromethane, but it is important to note that these are distinct chemical entities and their toxicological profiles may not be directly applicable to this compound.

For instance, nitrobenzene is known to cause methemoglobinemia, and its metabolism involves reduction to aminophenols and oxidation to nitrophenols.[7] Nitromethane has been studied for its carcinogenicity in animal models.[8]

The Henry (nitro-aldol) reaction, a fundamental carbon-carbon bond-forming reaction, involves nitroalkanes and is crucial in organic synthesis.[9] this compound can participate in such reactions.

Given the presence of the nitro group and the aromatic ring, potential areas for future investigation into the biological activity of this compound could include antimicrobial and anticancer properties, as have been observed for some halogenated β-nitrostyrenes, which share some structural similarities.

Potential for Investigation: A General Signaling Pathway Example

Should this compound be investigated for anticancer properties, a common pathway to examine would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer. A simplified representation of this pathway is provided below as a conceptual starting point for future research.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation released Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Cellular Response Cellular Response Gene Transcription->Cellular Response leads to

Caption: Simplified overview of the NF-κB signaling pathway.

Safety and Handling

This compound is classified as toxic if swallowed.[1][10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a consolidated source of experimental data for this compound (CAS 622-42-4). While comprehensive physicochemical and spectral data are available, along with a detailed synthesis protocol, further research is needed to elucidate its biological activities and potential interactions with cellular signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound.

References

The Advent of α-Nitrotoluene: A Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Nitrotoluene, chemically known as phenylnitromethane, is a nitroalkane compound that has played a significant role in the historical development of organic chemistry. Its discovery and the elucidation of its reactivity have contributed to our fundamental understanding of reaction mechanisms and the chemical behavior of nitro compounds. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of α-nitrotoluene, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The history of α-nitrotoluene is intrinsically linked to the broader exploration of nitro compounds in the 19th century. While aromatic nitration to form compounds like nitrobenzene was established earlier, the synthesis of aliphatic and side-chain nitro compounds presented a greater challenge.

The first synthesis of α-nitrotoluene is credited to the Russian chemist Mikhail Ivanovich Konovalov in 1893 . Konovalov's pioneering work involved the direct nitration of toluene using dilute nitric acid in a sealed tube at elevated temperatures. This method, although low-yielding, was a landmark achievement, demonstrating the possibility of introducing a nitro group onto a benzylic carbon.

Shortly after its discovery, the unique chemical nature of α-nitrotoluene, particularly its ability to exist in tautomeric forms—the neutral nitro form and the acidic aci-nitro form (nitronic acid)—attracted the attention of prominent chemists of the era. Arthur Hantzsch and his student O. Schultze, in the late 19th century, conducted extensive studies on the isomerism of nitro compounds and were instrumental in characterizing the aci-form of phenylnitromethane. This work was crucial in understanding the reactivity of α-nitrotoluene, particularly its ability to form salts and act as a nucleophile.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of α-nitrotoluene are summarized below.

PropertyValueReference
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
CAS Number 622-42-4
Appearance Light yellow oil[1]
Boiling Point 90-92 °C at 3 mmHg[1]
92-94 °C at 4 mmHg[1]
Density 1.160 g/cm³ at 20 °C
pKa ~7.9 (for the C-H bond adjacent to the nitro group)
Solubility Insoluble in water; soluble in most organic solvents.
¹H NMR (CDCl₃) δ ~5.4 (s, 2H, CH₂), δ ~7.4 (m, 5H, Ar-H)
¹³C NMR (CDCl₃) δ ~79 (CH₂), δ ~128-135 (Ar-C)
IR (neat) ~1550 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch)

Key Synthetic Methodologies

Several methods for the synthesis of α-nitrotoluene have been developed since its discovery. The following sections detail the most historically significant and synthetically useful approaches.

Victor Meyer Synthesis (Reaction of Benzyl Halides with Silver Nitrite)

The reaction of alkyl halides with silver nitrite to produce nitroalkanes was first reported by Victor Meyer in 1872. While not the first synthesis of α-nitrotoluene itself, this method became a general and more practical approach for the preparation of primary nitroalkanes. The reaction proceeds via a nucleophilic substitution, where the ambident nitrite ion can attack through either the nitrogen or an oxygen atom. The use of silver nitrite favors the formation of the C-N bond, leading to the desired nitroalkane.[2]

Experimental Protocol: Victor Meyer Synthesis of α-Nitrotoluene

  • Reactants: Benzyl bromide (1 equivalent), Silver nitrite (AgNO₂) (1.5 equivalents), Diethyl ether (anhydrous).

  • Procedure:

    • A solution of benzyl bromide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Finely powdered silver nitrite is added to the solution.

    • The mixture is stirred vigorously and heated to a gentle reflux. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting benzyl bromide.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.

    • The ethereal solution is washed with a dilute solution of sodium bicarbonate and then with water to remove any remaining acidic impurities and silver salts.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude α-nitrotoluene is then purified by vacuum distillation.

  • Yield: Moderate to good, typically in the range of 40-60%. The formation of benzyl nitrite as a byproduct can lower the yield of the desired product.

Synthesis from Benzyl Cyanide (Organic Syntheses Procedure)

A reliable and scalable method for the preparation of α-nitrotoluene was published in Organic Syntheses. This two-step procedure involves the condensation of benzyl cyanide with methyl nitrate to form the sodium salt of phenyl-aci-nitroacetonitrile, followed by hydrolysis and decarboxylation to yield α-nitrotoluene.[1]

Experimental Protocol: Synthesis from Benzyl Cyanide

  • Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile

    • Reactants: Benzyl cyanide (1 equivalent), Sodium metal (1 equivalent), Absolute ethanol, Methyl nitrate (1.4 equivalents).

    • Procedure:

      • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

      • The solution is cooled, and a mixture of benzyl cyanide and methyl nitrate is added dropwise while maintaining a low temperature (4-8 °C).[1]

      • The resulting sodium salt of phenyl-aci-nitroacetonitrile precipitates and is collected by filtration.[1]

    • Yield: 75-82% for the crude sodium salt.[1]

  • Step 2: Hydrolysis to α-Nitrotoluene

    • Reactants: Sodium phenyl-aci-nitroacetonitrile, Sodium hydroxide solution, Hydrochloric acid.

    • Procedure:

      • The crude sodium salt is added to a boiling solution of sodium hydroxide.[1]

      • The mixture is refluxed until the evolution of ammonia ceases.

      • The solution is cooled and acidified with hydrochloric acid at a low temperature (0-10 °C).[1]

      • The liberated α-nitrotoluene is extracted with diethyl ether.

      • The ethereal solution is washed, dried, and the solvent is removed.

      • The final product is purified by vacuum distillation.

    • Yield: 50-55% based on the starting benzyl cyanide.[1]

Konovalov's Direct Nitration of Toluene

The original method for the synthesis of α-nitrotoluene, developed by M. I. Konovalov, involves the direct nitration of toluene at the benzylic position. This reaction is carried out under harsh conditions and generally gives low yields, with the formation of ring-nitrated byproducts (o- and p-nitrotoluene).

Experimental Protocol: Konovalov's Nitration

  • Reactants: Toluene, Dilute Nitric Acid (e.g., 10-20%).

  • Procedure:

    • Toluene and dilute nitric acid are placed in a thick-walled sealed glass tube.

    • The tube is heated to a high temperature (typically above 100 °C) for an extended period.

    • After cooling, the tube is carefully opened to release any built-up pressure.

    • The organic layer is separated, washed with water and a dilute base to remove acidic byproducts.

    • The crude product is then subjected to fractional distillation to separate α-nitrotoluene from unreacted toluene and ring-nitrated isomers.

  • Yield: Generally low, often below 20%.

Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldAdvantagesDisadvantages
Victor Meyer Synthesis Benzyl halide, Silver nitrite40-60%General method for primary nitroalkanes; milder conditions than direct nitration.Use of expensive silver salts; formation of alkyl nitrite byproduct.
Synthesis from Benzyl Cyanide Benzyl cyanide, Methyl nitrate, NaOH50-55%Good scalability; reliable and well-documented procedure.Two-step process; use of sodium metal and methyl nitrate requires careful handling.[1]
Konovalov's Nitration Toluene, Dilute Nitric Acid< 20%Historically significant as the first synthesis.Low yield; harsh reaction conditions (sealed tube, high temperature); formation of multiple byproducts.

Key Reactions and Signaling Pathways

The reactivity of α-nitrotoluene is dominated by the acidity of the benzylic protons, which allows for the formation of a resonance-stabilized nitronate anion. This anion is a key intermediate in several important carbon-carbon bond-forming reactions and other transformations.

The Henry (Nitroaldol) Reaction

The Henry reaction, discovered by Louis Henry in 1895, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3] α-Nitrotoluene can act as the nucleophile in this reaction, adding to carbonyl compounds to form β-nitro alcohols.

Henry_Reaction cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation alpha_Nitrotoluene α-Nitrotoluene (Phenylnitromethane) Nitronate_Anion Nitronate Anion (Resonance Stabilized) alpha_Nitrotoluene->Nitronate_Anion + Base - H₂O Base Base (e.g., OH⁻) Alkoxide_Intermediate Alkoxide Intermediate Nitronate_Anion->Alkoxide_Intermediate + Aldehyde Aldehyde Aldehyde (e.g., Benzaldehyde) beta_Nitro_Alcohol β-Nitro Alcohol Alkoxide_Intermediate->beta_Nitro_Alcohol + H₂O - OH⁻

Mechanism of the Henry Reaction with α-Nitrotoluene.
The Michael Addition

The nitronate anion derived from α-nitrotoluene can also participate in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro analogues.

The Nef Reaction

The Nef reaction, first reported by John Ulric Nef in 1894, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or ketone, respectively.[4][5] The sodium salt of α-nitrotoluene, upon treatment with strong acid, can be converted to benzaldehyde.

Nef_Reaction cluster_step1 Step 1: Protonation cluster_step2 Step 2: Further Protonation cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Elimination and Tautomerization Nitronate_Salt Nitronate Salt of α-Nitrotoluene Aci_Nitro_Form Aci-Nitro Form (Nitronic Acid) Nitronate_Salt->Aci_Nitro_Form + H₃O⁺ Acid H₃O⁺ Protonated_Aci_Nitro Protonated Aci-Nitro Aci_Nitro_Form->Protonated_Aci_Nitro + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Aci_Nitro->Tetrahedral_Intermediate + H₂O Water H₂O Benzaldehyde Benzaldehyde Tetrahedral_Intermediate->Benzaldehyde → ... Nitroxyl [HNO] → ½ N₂O + ½ H₂O

Simplified Mechanism of the Nef Reaction.

Conclusion

The discovery and subsequent study of α-nitrotoluene have been pivotal in the development of organic chemistry. From Konovalov's initial challenging synthesis to more refined methods like the Victor Meyer reaction and the procedure detailed in Organic Syntheses, the preparation of this compound has evolved significantly. The unique reactivity of α-nitrotoluene, stemming from its acidic benzylic protons and the versatile nitro group, has made it a valuable synthon in a variety of important organic transformations, including the Henry, Michael, and Nef reactions. For contemporary researchers in drug development and organic synthesis, a thorough understanding of the history, synthesis, and reactivity of α-nitrotoluene provides a strong foundation for the design of novel synthetic routes and the development of new chemical entities.

References

The Benzylic Position of Phenylnitromethane: A Hub of Reactivity for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzylic position of phenylnitromethane, the carbon atom bearing both a phenyl and a nitro group, is a focal point of significant reactivity, making it a valuable synthon in organic chemistry. The unique electronic interplay between the electron-withdrawing nitro group and the resonance-stabilizing phenyl ring imparts a high degree of acidity to the benzylic protons and facilitates a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity at this position, detailing key reactions, experimental protocols, and applications in drug development.

Acidity and Deprotonation

The benzylic protons of phenylnitromethane are significantly acidic due to the inductive effect of the nitro group and the resonance stabilization of the resulting carbanion (a nitronate). The negative charge on the benzylic carbon is delocalized onto the oxygen atoms of the nitro group and throughout the pi-system of the phenyl ring.

Table 1: Quantitative Data on the Deprotonation of Phenylnitromethane

ParameterValueConditionsReference
Rate of deprotonation by OH⁻Varies with solvent compositionAqueous DMSO and aqueous methanol[3]
Experimental Protocol: Deprotonation of Phenylnitromethane

A general procedure for the deprotonation of a nitroalkane to form a nitronate salt, a necessary first step for many subsequent reactions, is as follows:

Materials:

  • Phenylnitromethane

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base like DBU)

  • Anhydrous solvent (e.g., ethanol, THF, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the base in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (often 0 °C or below) to control the reaction exotherm.

  • Slowly add a solution of phenylnitromethane in the same anhydrous solvent to the base solution with vigorous stirring.

  • The formation of the nitronate salt is often indicated by a color change.

  • The resulting nitronate solution can be used directly in subsequent reactions.

Key Reactions at the Benzylic Position

The deprotonated form of phenylnitromethane, the phenylnitronate anion, is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[4] This reaction is a powerful tool for the construction of complex molecules and is particularly valuable in the synthesis of pharmaceuticals.[4]

Table 2: Representative Yields for the Henry Reaction with Aromatic Aldehydes

AldehydeCatalyst/BaseSolventYield (%)Reference
BenzaldehydeKOH/PsTBACAqueous64-94[5]
Various Aromatic AldehydesNi(II) and Zn(II) complexesNot specified58-93[6]

Henry_Reaction PNM Phenylnitromethane Nitronate Phenylnitronate Anion PNM->Nitronate Deprotonation Base Base Base->Nitronate Adduct β-Nitro Alkoxide Nitronate->Adduct Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Adduct Product β-Nitro Alcohol Adduct->Product Protonation

Experimental Protocol: Henry Reaction of Phenylnitromethane with Benzaldehyde

This protocol is adapted from general procedures for the Henry reaction between aromatic aldehydes and nitroalkanes.[5][7]

Materials:

  • Phenylnitromethane

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Polystyrene-supported tributylammonium chloride (PsTBAC) (optional, as a phase-transfer catalyst)

  • Water and an organic solvent (e.g., dichloromethane) for extraction

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and phenylnitromethane (1-1.2 equivalents) in a suitable solvent if necessary (for solid aldehydes, THF can be used).[5]

  • Add an aqueous solution of KOH. If using a phase-transfer catalyst, add PsTBAC.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a dilute acid (e.g., HCl) until the solution is neutral.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting β-nitro alcohol by column chromatography or recrystallization.

The Michael Addition

The phenylnitronate anion can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles.[3] This 1,4-addition is a thermodynamically controlled process that forms a new carbon-carbon bond at the β-position of the Michael acceptor.

Table 3: Yields for Michael Addition of Nitroalkanes to α,β-Unsaturated Esters

NitroalkaneMichael AcceptorBase/CatalystSolventYield (%)Reference
NitromethaneMethyl acrylateDBUNot specified~69 (mono-adduct)[8]
NitroalkanesVariousNaOH/Phase Transfer CatalystWater-DichloromethaneVaries[3]

Michael_Addition Nitronate Phenylnitronate Anion Enolate Intermediate Enolate Nitronate->Enolate 1,4-Addition Acceptor α,β-Unsaturated Carbonyl Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation

Experimental Protocol: Michael Addition of Phenylnitromethane to Methyl Acrylate

This protocol is based on general procedures for the Michael addition of nitroalkanes.[3][8]

Materials:

  • Phenylnitromethane

  • Methyl acrylate

  • A suitable base (e.g., sodium hydroxide, DBU)

  • Phase-transfer catalyst (e.g., tetrabutylammonium chloride) for biphasic systems

  • Solvent (e.g., water-dichloromethane biphasic system or an organic solvent like THF)

Procedure:

  • Prepare a solution of the base in the chosen solvent system.

  • Add phenylnitromethane to form the nitronate anion.

  • Slowly add methyl acrylate to the solution of the nitronate.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • After the reaction is complete, neutralize the mixture with a dilute acid.

  • If a biphasic system is used, separate the organic layer. If a single organic solvent is used, perform an aqueous workup.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Oxidation and Reduction of the Benzylic Position

The benzylic carbon of phenylnitromethane can be oxidized to a carbonyl group or reduced to an amino group, providing access to valuable synthetic intermediates.

Oxidation to Benzaldehyde

The oxidation of the benzylic position of phenylnitromethane can, in principle, yield benzaldehyde. While specific protocols for the direct oxidation of phenylnitromethane are not prevalent in the provided search results, analogous oxidations of primary benzylic alcohols to aldehydes are well-established using reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).[9][10] These reagents are known for their mild conditions, which can be advantageous for substrates with sensitive functional groups.[9]

Oxidation_Workflow PNM Phenylnitromethane Intermediate Intermediate PNM->Intermediate Oxidant Oxidizing Agent (e.g., PCC, PDC) Oxidant->Intermediate Benzaldehyde Benzaldehyde Intermediate->Benzaldehyde Oxidation

Experimental Protocol: Oxidation of a Primary Benzylic Alcohol to an Aldehyde using PCC (Analogous)

This protocol for the oxidation of benzyl alcohol to benzaldehyde serves as a model for the potential oxidation of a precursor to phenylnitromethane or a derivative.[10]

Materials:

  • Benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel or Celite

Procedure:

  • Suspend PCC in anhydrous DCM in a round-bottom flask. Adding an adsorbent like silica gel or Celite can prevent the formation of a tar-like residue.[9]

  • Add a solution of benzyl alcohol in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a dilute sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.

Reduction to Benzylamine

The nitro group in phenylnitromethane can be reduced to a primary amine, and the benzylic position can be hydrogenated to a methylene group, ultimately yielding benzylamine. Catalytic hydrogenation is a common and efficient method for this transformation.[11]

Table 4: Conditions for the Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Reference
Skeleton NickelEthanol50-804.0-6.0>98[11]

Reduction_Workflow PNM Phenylnitromethane Benzylamine Benzylamine PNM->Benzylamine Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Benzylamine H2 H₂ H2->Benzylamine Catalytic Hydrogenation

Experimental Protocol: Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)

This protocol for the reduction of benzonitrile provides a framework for the reduction of phenylnitromethane.[11]

Materials:

  • Benzonitrile

  • Skeleton Nickel catalyst (Raney Nickel)

  • Ethanol

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Charge the high-pressure reactor with benzonitrile, ethanol as the solvent, and the skeleton nickel catalyst.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with stirring.

  • Maintain the reaction conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain benzylamine. Further purification can be achieved by distillation.

Applications in Drug Development

The versatile reactivity of the benzylic position in phenylnitromethane and related structures makes it a valuable scaffold in the synthesis of pharmaceuticals. The ability to form new carbon-carbon bonds and to be converted into other functional groups allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

While direct, large-scale applications of phenylnitromethane in the synthesis of blockbuster drugs are not prominently featured in the provided search results, the reaction types it undergoes are fundamental in medicinal chemistry. For instance, the Henry reaction is a key step in the synthesis of various pharmaceuticals, including the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[4]

Furthermore, compounds with benzylic and nitro functionalities are precursors in the synthesis of drugs targeting the central nervous system (CNS).[12][13][14][15] The ability to introduce diverse substituents through the reactions described above is crucial for tuning the pharmacological properties of drug candidates.

Conclusion

The benzylic position in phenylnitromethane is a highly activated and versatile functional handle in organic synthesis. The acidity of the benzylic protons and the nucleophilicity of the corresponding nitronate anion enable a wide range of carbon-carbon bond-forming reactions, including the Henry and Michael reactions. Furthermore, the benzylic carbon and the nitro group can be readily transformed through oxidation and reduction, respectively, providing access to a variety of important synthetic intermediates. These characteristics underscore the significance of phenylnitromethane and related structures as valuable building blocks in the design and synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The detailed protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Electronic Effects of the Nitro Group in (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of the nitro group when attached to a benzene ring via a methylene spacer, as in (nitromethyl)benzene. Understanding these effects is crucial for predicting reactivity, designing novel molecular structures, and developing structure-activity relationships (SAR) in drug discovery.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily understood through two fundamental concepts: the inductive effect (I) and the resonance effect (R or M).

  • Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. The nitro group (-NO₂) is strongly electronegative, giving it a powerful electron-withdrawing inductive effect (-I). In this compound, the C-N bond is polarized towards the nitrogen, and this effect is transmitted through the sigma bonds of the molecule. The intervening methylene group (-CH₂-) in this compound will slightly attenuate the inductive pull of the nitro group on the benzene ring compared to nitrobenzene, where the nitro group is directly attached.

  • Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. The nitro group exhibits a strong electron-withdrawing resonance effect (-R or -M) due to the delocalization of the π-electrons of the benzene ring onto the nitro group. However, in this compound, the methylene spacer acts as an insulator, preventing direct conjugation of the nitro group with the benzene ring's π-system. Therefore, the resonance effect of the nitro group is not directly exerted on the aromatic ring in this molecule. The primary electronic influence of the nitromethyl group on the ring will be its inductive effect.

Quantitative Analysis of Electronic Effects

The electronic effects of substituents are often quantified using Hammett constants (σ) and pKa values.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these effects.

Table 1: Comparison of Hammett Constants for Related Substituents

Substituentσ_mσ_p
-NO₂0.710.78
-CH₃-0.07-0.17
-CH₂NO₂Not readily availableNot readily available

Researchers can computationally estimate the Hammett constants for the nitromethyl group using quantum chemistry methods. This typically involves calculating the pKa of meta- and para-(nitromethyl)benzoic acid and applying the Hammett equation.

Acidity (pKa)

The pKa of a compound is a direct measure of its acidity and is sensitive to the electronic effects of substituents. For this compound itself, the acidic protons are on the methylene group. The predicted pKa of this compound is approximately 6.93, indicating that the nitro group significantly increases the acidity of the benzylic protons compared to toluene (pKa ≈ 41).

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
pKa 6.93 ± 0.10 (Predicted)[1][2]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of a molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹³C NMR are sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-ipso~135
C-ortho~129
C-meta~129
C-para~128
-CH₂-~79

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy

The vibrational frequencies of bonds in a molecule observed in an IR spectrum are influenced by the electronic effects of substituents. The strong electron-withdrawing nature of the nitro group affects the characteristic stretching frequencies.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration ModeFrequency Range (cm⁻¹)
NO₂Asymmetric Stretch1550 - 1530
NO₂Symmetric Stretch1380 - 1360
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
C-NStretch~870

Experimental Protocols

Determination of Hammett Constants

A common method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.

Workflow for Hammett Constant Determination

Hammett_Determination cluster_synthesis Synthesis cluster_pka pKa Measurement cluster_calculation Calculation A Synthesize m-(nitromethyl)benzoic acid C Prepare aqueous solutions of known concentration A->C B Synthesize p-(nitromethyl)benzoic acid B->C D Titrate with standardized NaOH solution C->D E Monitor pH with a calibrated pH meter D->E F Plot titration curve (pH vs. volume of NaOH) E->F G Determine pKa at half-equivalence point F->G I Calculate σ = pKa₀ - pKa G->I H Measure pKa of unsubstituted benzoic acid (pKa₀) H->I

Caption: Workflow for the experimental determination of Hammett constants.

Methodology:

  • Synthesis: Synthesize the meta- and para-substituted (nitromethyl)benzoic acids.

  • Solution Preparation: Prepare aqueous or aqueous-ethanolic solutions of the synthesized acids and the unsubstituted benzoic acid at a precise concentration.

  • Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point.

  • Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).

Determination of pKa of this compound

The acidity of the benzylic protons in this compound can be determined spectrophotometrically or by titration in a non-aqueous solvent.

Workflow for Spectrophotometric pKa Determination

pKa_Determination A Prepare a series of buffer solutions with known pH values B Dissolve this compound in each buffer A->B C Measure the UV-Vis absorbance spectrum for each solution B->C D Identify wavelengths with significant absorbance changes between the protonated and deprotonated forms C->D E Plot absorbance vs. pH at a selected wavelength D->E F Fit the data to the Henderson-Hasselbalch equation to determine the pKa E->F

Caption: Workflow for spectrophotometric pKa determination.

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Dissolve a constant concentration of this compound in each buffer solution.

  • Spectrophotometry: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: Identify a wavelength where the protonated and deprotonated forms of this compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer.

  • pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Signaling Pathways and Logical Relationships

The electronic effects of the nitromethyl group dictate its influence on the reactivity of the benzene ring towards electrophilic and nucleophilic attack.

Influence on Electrophilic Aromatic Substitution

EAS_Pathway substituent This compound (-CH₂NO₂ group) inductive Strong -I Effect substituent->inductive resonance No Direct -R Effect (Methylene Spacer) substituent->resonance electron_density Decreased Electron Density in Benzene Ring inductive->electron_density reactivity Deactivation towards Electrophilic Aromatic Substitution electron_density->reactivity directing_effect Meta-Directing reactivity->directing_effect

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted (Nitromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted (nitromethyl)benzene derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the nitro group and the flexibility for substitution on the aromatic ring make them valuable precursors for the synthesis of a wide range of pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, focusing on two primary synthetic strategies: the Henry (Nitroaldol) Reaction and the direct nitration of substituted toluenes.

Synthetic Strategies

There are two principal methods for the synthesis of substituted this compound derivatives:

  • The Henry (Nitroaldol) Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to a substituted benzaldehyde.[3][4][5][6] The resulting β-nitro alcohol can then be dehydrated to yield the desired this compound derivative. This method is highly versatile, allowing for the introduction of a wide variety of substituents on the benzene ring via the choice of the starting aldehyde.

  • Direct Nitration of Substituted Toluenes: This electrophilic aromatic substitution reaction introduces a nitro group onto a toluene derivative that already bears other substituents.[7][8][9] The position of nitration is directed by the electronic properties of the existing substituents on the aromatic ring.

Data Presentation: Synthesis of Substituted this compound Derivatives

Table 1: Synthesis via Henry Reaction of Substituted Benzaldehydes with Nitromethane
EntrySubstituted BenzaldehydeCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeImidazoleNeatRT190[4]
24-NitrobenzaldehydeImidazoleNeatRT0.595[4]
34-ChlorobenzaldehydeImidazoleNeatRT1.592[4]
44-MethylbenzaldehydeImidazoleNeatRT385[4]
52-NitrobenzaldehydeL4-Cu(OAc)₂·H₂OEthanol2524>99[10]
63-NitrobenzaldehydeL4-Cu(OAc)₂·H₂OEthanol252491[10]
74-FluorobenzaldehydeL4-Cu(OAc)₂·H₂OEthanol252485[10]
84-BromobenzaldehydeL4-Cu(OAc)₂·H₂OEthanol252493[10]

Note: Yields for entries 5-8 are for the β-nitro alcohol product.

Table 2: Synthesis via Nitration of Substituted Toluenes
EntrySubstrateNitrating AgentTemp. (°C)Isomer Distribution (o:m:p)Combined Yield (%)Reference
1TolueneHNO₃/H₂SO₄3058:4:3895[7]
2TolueneHNO₃/Acetic AnhydrideRT1.25:1 (4-nitro:2-nitro)80[8][9]
3ChlorobenzeneHNO₃/Acetic AnhydrideRT21:5 (p:o)76[8][9]
4BromobenzeneHNO₃/Acetic AnhydrideRT7:1 (p:o)78[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Henry Reaction using Imidazole Catalyst (Solid-State Grinding Method)

This protocol is adapted from a procedure described by Singh et al.[4]

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Nitromethane (5 mmol)

  • Imidazole (0.35 mmol)

  • Mortar and pestle

  • Diethyl ether

  • Distilled water

  • TLC plates (ethyl acetate/n-hexane 1:5)

Procedure:

  • In a mortar, combine the substituted benzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).

  • Gently grind the mixture using a pestle at room temperature. The mixture will become a sticky paste.

  • Monitor the progress of the reaction by TLC using a 1:5 mixture of ethyl acetate and n-hexane as the eluent.

  • Upon completion of the reaction, add 10 mL of distilled water to the reaction mixture.

  • Extract the organic product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Asymmetric Henry Reaction using a Chiral Copper Catalyst

This protocol is based on the work of Kumar et al.[10]

Materials:

  • Chiral bis(β-amino alcohol) ligand (L4) (0.041 mmol, 20 mol%)

  • Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%)

  • Ethanol (2 mL)

  • Substituted aromatic aldehyde (0.2 mmol)

  • Nitromethane (2 mmol)

  • Nitrogen atmosphere

Procedure:

  • To an 8 mL vial under a nitrogen atmosphere, add the chiral ligand L4 (14 mg, 0.041 mmol) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol).

  • Add ethanol (2 mL) and stir the solution at room temperature for 2 hours to form a blue solution of the catalyst complex.

  • To this blue solution, add the substituted aromatic aldehyde (0.2 mmol) and stir for 20 minutes at room temperature.

  • Add nitromethane (122 mg, 2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, quench the reaction and purify the product using standard workup and chromatographic procedures.

Protocol 3: General Procedure for the Nitration of a Substituted Toluene using Mixed Acid

This is a general procedure based on established methods for electrophilic aromatic nitration.[7]

Materials:

  • Substituted toluene (e.g., Toluene, 1 equivalent)

  • Concentrated Nitric Acid (HNO₃, ~1.1 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄, ~1.1 equivalents)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add the substituted toluene to the cold sulfuric acid with stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the substituted toluene in sulfuric acid, maintaining the reaction temperature below the specified temperature for the substrate (e.g., 30 °C for toluene).

  • After the addition is complete, continue stirring for the specified reaction time.

  • Carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting isomeric mixture can be separated by fractional distillation or chromatography.

Visualizations

G cluster_start Starting Materials cluster_reaction Henry Reaction cluster_intermediate Intermediate cluster_dehydration Dehydration cluster_product Final Product A Substituted Benzaldehyde C Base Catalyst (e.g., Imidazole) B Nitromethane E β-Nitro Alcohol C->E Reaction D Solvent (e.g., Neat or Ethanol) F Heat or Acid/Base E->F G Substituted this compound F->G G Nitroaromatic_Drug Nitroaromatic Prodrug (Inactive) Nitroreductase Nitroreductase (e.g., in bacteria or host cells) Nitroaromatic_Drug->Nitroreductase Bioactivation Nitro_Radical_Anion Nitro Radical Anion Nitroreductase->Nitro_Radical_Anion 1e⁻ reduction Nitroso_Derivative Nitroso Derivative Nitro_Radical_Anion->Nitroso_Derivative Further reduction Hydroxylamine_Derivative Hydroxylamine Derivative Nitroso_Derivative->Hydroxylamine_Derivative Further reduction Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Hydroxylamine_Derivative->Cellular_Macromolecules Covalent binding Cellular_Damage Cellular Damage & Pharmacological Effect Cellular_Macromolecules->Cellular_Damage

References

Application Notes and Protocols for the Henry (Nitroaldol) Reaction Utilizing (Nitromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This reaction is of significant interest in the pharmaceutical and fine chemical industries due to the synthetic versatility of the resulting β-nitro alcohol products.[1] These products can be readily transformed into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are key intermediates in the synthesis of various pharmaceuticals, including the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[1]

This document provides detailed application notes and protocols for the Henry reaction involving (nitromethyl)benzene derivatives, primarily focusing on the reaction of aromatic aldehydes with nitromethane. This pathway leads to the formation of 1-phenyl-2-nitroethanol derivatives, which are crucial chiral building blocks for many bioactive molecules.[4][5]

Reaction Mechanism and Stereochemical Control

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate intermediate.[1][6] This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[1] All steps in the Henry reaction are reversible.[1]

A significant focus of modern organic synthesis is the development of asymmetric Henry reactions to control the stereochemistry of the newly formed chiral centers.[5][7] This is often achieved through the use of chiral catalysts, including metal complexes and organocatalysts.[1][5] Chiral metal catalysts, often employing metals like copper, zinc, and cobalt, coordinate to both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile to the electrophile, thus inducing enantioselectivity.[1][5]

Experimental Protocols

General Protocol for the Asymmetric Henry Reaction of an Aromatic Aldehyde with Nitromethane

This protocol is a representative example of an asymmetric Henry reaction catalyzed by an in situ generated copper(II) complex.

Materials:

  • Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)

  • Nitromethane

  • Chiral Ligand (e.g., C2-symmetric bis(β-amino alcohol) ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol (EtOH)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a solution of the chiral ligand (0.20 mmol) in ethanol (5 mL) in a round-bottom flask, add Cu(OAc)₂·H₂O (0.20 mmol).

  • Stir the mixture at room temperature for 1 hour to allow for the in situ generation of the chiral copper catalyst.

  • To this catalyst solution, add the aromatic aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Stir the reaction mixture at 25 °C for 24-48 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC analysis.[8]

Protocol for a Base-Catalyzed Henry Reaction using a Heterogeneous Catalyst

This protocol outlines a more environmentally friendly approach using a solid base catalyst.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Solid base catalyst (e.g., Layered Double Hydroxides - LDHs)

  • Solvent (optional, e.g., toluene) or solvent-free conditions

  • Standard laboratory glassware with heating and stirring capabilities

Procedure:

  • In a round-bottom flask, combine benzaldehyde (1 mmol), nitromethane (1.5 mmol), and the calcined LDH catalyst (e.g., Cu:Mg:Al 2:1:1, 0.1 g).

  • For the conventional method, add a solvent such as toluene and heat the mixture at 90°C with stirring.[9]

  • Alternatively, for a solvent-free microwave-assisted method, place the mixture in a suitable vessel and irradiate in a microwave reactor at a specified power and temperature.[9]

  • Monitor the reaction by GC-MS or TLC.[9]

  • After the reaction is complete, filter off the solid catalyst.

  • Wash the catalyst with a suitable solvent.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.[9]

  • Characterize the product using IR, NMR, and GC-MS.[9]

Data Presentation

The following tables summarize quantitative data from various studies on the Henry reaction involving aromatic aldehydes and nitromethane under different catalytic systems.

Table 1: Asymmetric Henry Reaction of Substituted Benzaldehydes with Nitromethane using a Chiral Copper Catalyst [8]

EntryAldehyde (Substituent)Yield (%)ee (%)Time (h)
12-Nitro9994.624
24-Nitro9294.024
34-Chloro8585.236
44-Bromo8282.536
52-Chloro9592.336
64-Methyl7565.748
74-Methoxy6653.448

Reaction Conditions: 20 mol% L4-Cu(OAc)₂·H₂O catalyst in ethanol at 25 °C.[8]

Table 2: Performance of Various Catalysts in the Henry Reaction of Benzaldehyde and Nitromethane [5][9]

CatalystConditionsYield (%)Notes
Uncalcined HT-Solgel Cu:Mg:Al (1:2:1)Conventional, 90°C75Heterogeneous catalyst
Calcined Cu:Mg:Al (1:2:1)Conventional, 90°C85Increased activity after calcination
Calcined Cu:Mg:Al (2:1:1)Conventional, 90°C95Optimized metal ratio
Calcined Cu:Al (3:1)Conventional, 90°C80Different LDH composition
Chiral Ligand 5a + Cu(OAc)₂·H₂OEthanol, rt76Enantioselective reaction (94% ee)

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Henry reaction.

Caption: General mechanism of the base-catalyzed Henry (nitroaldol) reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and analyzing an asymmetric Henry reaction.

Experimental_Workflow CatalystPrep Catalyst Preparation (in situ generation) ReactionSetup Reaction Setup (Aldehyde, Nitromethane, Catalyst) CatalystPrep->ReactionSetup Reaction Stirring at Controlled Temperature ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Ee_Determination Enantiomeric Excess Determination (Chiral HPLC) Analysis->Ee_Determination

Caption: A typical experimental workflow for an asymmetric Henry reaction.

Conclusion

The Henry reaction of this compound derivatives, particularly the reaction between aromatic aldehydes and nitromethane, is a powerful tool for the synthesis of valuable β-nitro alcohols. The development of efficient catalytic systems, especially for asymmetric synthesis, has greatly expanded the utility of this reaction in medicinal chemistry and drug development. The protocols and data presented here provide a foundation for researchers to apply and adapt the Henry reaction for their specific synthetic targets. The use of heterogeneous and biocatalytic systems also offers greener and more sustainable alternatives to traditional methods.

References

Application of α-Nitrotoluene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Nitrotoluene, also known as phenylnitromethane, and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the preparation of a wide array of pharmaceutical intermediates. The presence of the nitro group, a potent electron-withdrawing moiety, activates the benzylic position and serves as a masked amino group. This unique reactivity allows for various transformations, including carbon-carbon bond formation and facile reduction to the corresponding amine, making α-nitrotoluene a valuable precursor in the synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of α-nitrotoluene and related nitroalkanes in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for Chloramphenicol and Norephedrine.

Key Synthetic Applications

The utility of α-nitrotoluene and its precursors in pharmaceutical synthesis is primarily demonstrated through two fundamental reactions: the Henry (Nitroaldol) Reaction and the reduction of the nitro group.

  • The Henry Reaction: This base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone is a cornerstone of nitroalkane chemistry.[1][2] It provides access to β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols, a common structural motif in pharmaceuticals.[1][2]

  • Nitro Group Reduction: The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks the use of nitro compounds as amine precursors.[3][4] This reaction is high-yielding and can be achieved using various reducing agents, offering a reliable route to substituted anilines and other amino compounds that are ubiquitous in drug structures.[3][5]

Application 1: Synthesis of a Precursor for Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic.[6] While multiple synthetic routes exist, one approach utilizes the Henry reaction between benzaldehyde and nitromethane to generate a key β-nitro alcohol intermediate, which is structurally related to α-nitrotoluene.[7]

Synthetic Workflow: From Benzaldehyde to a Chloramphenicol Precursor

The synthesis begins with the Henry reaction to form (R)-2-nitro-1-phenylethanol, followed by a reaction with formaldehyde to introduce a hydroxymethyl group, leading to (1R,2R)-2-nitro-1-phenyl-1,3-propanediol, a direct precursor to the amino diol core of Chloramphenicol.

cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Hydroxymethylation cluster_step3 Further Synthesis benzaldehyde Benzaldehyde step1_product (R)-2-nitro-1- phenylethanol benzaldehyde->step1_product Chiral Catalyst nitromethane Nitromethane nitromethane->step1_product step2_product (1R,2R)-2-nitro-1-phenyl- 1,3-propanediol step1_product->step2_product Picoline, DMF paraformaldehyde Paraformaldehyde paraformaldehyde->step2_product chloramphenicol Chloramphenicol step2_product->chloramphenicol Reduction, Nitration, Dichloroacetylation cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Nitro Group Reduction benzaldehyde Benzaldehyde step1_product 1-Phenyl-2-nitro-1-propanol benzaldehyde->step1_product Base Catalyst nitroethane Nitroethane nitroethane->step1_product step2_product Norephedrine (Phenylpropanolamine) step1_product->step2_product reducing_agent Reducing Agent (e.g., H₂, Pd/C) reducing_agent->step2_product

References

(Nitromethyl)benzene: A Versatile Reagent for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(Nitromethyl)benzene and its isomers, particularly o-nitrotoluene, serve as valuable and versatile starting materials in the synthesis of a wide array of heterocyclic compounds. The presence of both a nitro group, which can be readily transformed into an amino group or participate in cyclization reactions, and an activated methyl group, makes it a powerful building block for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including indoles and quinoxalines, utilizing this compound derivatives.

I. Synthesis of Indoles

The indole nucleus is a ubiquitous structural motif in pharmaceuticals and natural products. o-Nitrotoluene, an isomer of this compound, is a key precursor for several classical and modern indole syntheses.

Reissert Indole Synthesis

The Reissert indole synthesis offers a reliable method for the preparation of indole-2-carboxylic acids and their derivatives from o-nitrotoluene. The reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1][2][3]

Reaction Workflow:

Reissert_Synthesis o_nitrotoluene o-Nitrotoluene condensation Condensation o_nitrotoluene->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation base Base (e.g., KOEt) base->condensation pyruvate Ethyl o-nitrophenylpyruvate condensation->pyruvate reduction Reductive Cyclization (e.g., Zn/AcOH) pyruvate->reduction indole_acid Indole-2-carboxylic Acid reduction->indole_acid decarboxylation Decarboxylation (optional, heat) indole_acid->decarboxylation indole Indole decarboxylation->indole

Figure 1: Workflow of the Reissert Indole Synthesis.

Experimental Protocol:

Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate [3][4]

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 eq) in absolute ethanol.

  • To this solution, add a solution of diethyl oxalate (1.1 eq) in absolute ethanol dropwise at room temperature under an inert atmosphere.

  • Add o-nitrotoluene (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Acidify with dilute acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to Indole-2-carboxylic Acid [3][4]

  • Suspend the ethyl o-nitrophenylpyruvate (1.0 eq) in a mixture of acetic acid and water.

  • Add zinc dust (4-5 eq) portion-wise to the suspension while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a temperature of 80-90 °C.

  • After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove excess zinc.

  • Cool the filtrate to induce crystallization of indole-2-carboxylic acid.

  • Collect the crystals by filtration, wash with cold water, and dry.

Quantitative Data:

Starting MaterialProductYieldReference
o-NitrotolueneIndole-2-carboxylic acidGood to Excellent[1]
4-Carboethoxy-2-nitrotolueneIndole-2,5-dicarboxylate51-70% (2 steps)[2]
Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes, such as o-nitrotoluene, using vinyl Grignard reagents.[5][6][7][8][9]

Reaction Workflow:

Bartoli_Synthesis o_nitrotoluene o-Substituted Nitroarene addition1 First Addition o_nitrotoluene->addition1 grignard Vinyl Grignard Reagent (3 eq) grignard->addition1 addition2 Second Addition grignard->addition2 deprotonation Deprotonation (3rd eq Grignard) grignard->deprotonation nitroso Nitrosoarene Intermediate addition1->nitroso nitroso->addition2 rearrangement [3,3]-Sigmatropic Rearrangement addition2->rearrangement cyclization Cyclization & Tautomerization rearrangement->cyclization cyclization->deprotonation workup Acidic Workup deprotonation->workup indole 7-Substituted Indole workup->indole

Figure 2: Workflow of the Bartoli Indole Synthesis.

Experimental Protocol: [6][8]

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -40 °C to -20 °C in a dry ice/acetone bath.

  • Add the vinyl Grignard reagent (e.g., vinylmagnesium bromide, 3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -20 °C.

  • After the addition is complete, allow the reaction mixture to stir at -20 °C for 4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 7-substituted indole.

Quantitative Data:

Starting MaterialProductYieldReference
o-Nitrotoluene7-Methylindole33%[9]
Various o-substituted nitroarenesCorresponding 7-substituted indoles40-80%[5]
Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine in the presence of a strong base at high temperatures to produce indoles.[10] The required N-acyl-o-toluidine can be prepared from o-nitrotoluene by reduction to o-toluidine followed by acylation.

Reaction Workflow:

Madelung_Synthesis o_nitrotoluene o-Nitrotoluene reduction Reduction o_nitrotoluene->reduction o_toluidine o-Toluidine reduction->o_toluidine acylation Acylation o_toluidine->acylation acyl_toluidine N-Acyl-o-toluidine acylation->acyl_toluidine cyclization Intramolecular Cyclization (High Temp.) acyl_toluidine->cyclization base Strong Base (e.g., t-BuOK) base->cyclization indole Indole cyclization->indole

Figure 3: Workflow for Indole Synthesis via the Madelung Reaction.

Experimental Protocol (Two-Step from o-Toluidine): [11][12]

Step 1: Preparation of N-formyl-o-toluidine [11]

  • Heat a mixture of o-toluidine (1.0 eq) and 90% formic acid (1.05 eq) on a steam bath for 3 hours.

  • Allow the mixture to stand overnight.

  • Purify the product by distillation under reduced pressure to obtain o-formotoluide.

Step 2: Madelung Cyclization [11][13]

  • In a flask equipped for distillation, dissolve potassium metal (1.5 eq) in commercial tert-butyl alcohol under a nitrogen atmosphere.

  • Add o-formotoluide (1.0 eq) to the solution.

  • Distill off the tert-butyl alcohol.

  • Heat the residue to 350-360 °C for about 20 minutes.

  • Cool the residue under nitrogen and decompose it by adding water.

  • Steam distill the mixture to isolate the indole.

  • Extract the distillate with ether, wash the ether extract with dilute HCl, water, and sodium carbonate solution.

  • Dry the ether layer over sodium sulfate and evaporate the solvent to obtain the indole.

Quantitative Data:

Starting MaterialBaseProductYieldReference
N-Benzoyl-o-toluidineNaOEt2-Phenylindole-[10]
o-Formotoluidet-BuOKIndole56-82%[13]

II. Synthesis of Quinoxalines

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. o-Phenylenediamine can be readily prepared by the reduction of o-nitroaniline, which is structurally related to this compound.

Reaction Workflow:

Quinoxaline_Synthesis o_nitroaniline o-Nitroaniline reduction Reduction o_nitroaniline->reduction o_phenylenediamine o-Phenylenediamine reduction->o_phenylenediamine condensation Condensation o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Quinoxaline condensation->quinoxaline

Figure 4: General Workflow for Quinoxaline Synthesis.

Experimental Protocol: [14][15][16]

Step 1: Reduction of o-Nitroaniline to o-Phenylenediamine (Standard reduction procedures such as catalytic hydrogenation (H₂/Pd-C) or reduction with Sn/HCl can be employed.)

Step 2: Synthesis of Quinoxaline [16]

  • To a stirred solution of an o-phenylenediamine (1.0 mmol) and a 1,2-dicarbonyl compound (1.0 mmol) in toluene (8 mL), add the catalyst (e.g., alumina-supported molybdophosphovanadates, 0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by recrystallization from ethanol.

Quantitative Data:

o-Phenylenediamine1,2-Dicarbonyl CompoundCatalystProductYieldReference
o-PhenylenediamineBenzilAlumina-supported MoVP2,3-Diphenylquinoxaline92%[16]
o-PhenylenediamineGlyoxalNi-nanoparticlesQuinoxaline-[15]

Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Reduction of Phenylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of the nitro group in phenylnitromethane to yield phenylmethanamine (benzylamine), a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Three distinct and effective methods are presented: catalytic hydrogenation using Raney Nickel, reduction with iron powder in acidic medium, and reduction using zinc dust with formic acid.

Data Presentation: Comparative Analysis of Reduction Protocols

The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Iron in Acidic MediumMethod 3: Zinc Dust and Formic Acid
Reducing Agent Raney® Nickel, Hydrogen GasIron Powder, Acetic AcidZinc Dust, Formic Acid
Solvent Methanol or EthanolEthanol/WaterMethanol
Temperature Room Temperature to 50°CReflux (approx. 80-100°C)Room Temperature
Reaction Time 2 - 6 hours2 - 4 hours15 - 30 minutes
Reported Yield >90% (expected)85 - 95%90 - 95%[1][2][3]
Key Features High efficiency, clean reactionCost-effective, readily available reagentsRapid reaction, mild conditions[1][2]

Experimental Protocols

Detailed methodologies for the three key reduction experiments are provided below.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This protocol describes the reduction of phenylnitromethane using catalytic hydrogenation with Raney® Nickel as the catalyst. This method is highly efficient and typically provides a clean product with high yields.

Materials:

  • Phenylnitromethane

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, dissolve phenylnitromethane (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or a hydrogen balloon is sufficient for laboratory scale).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.

  • The crude product can be purified by distillation or other suitable chromatographic techniques if necessary.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This protocol details the reduction of phenylnitromethane using iron powder in the presence of acetic acid. This is a classical and cost-effective method for nitro group reduction.[4]

Materials:

  • Phenylnitromethane

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware with a reflux condenser

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylnitromethane (1.0 eq), ethanol (10 mL), and water (2 mL).

  • To this solution, add iron powder (3.0-5.0 eq) and glacial acetic acid (5-10 eq).

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is basic (pH 8-9).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude benzylamine.

  • Purify the product by distillation if required.

Protocol 3: Reduction with Zinc Dust and Formic Acid

This protocol outlines a rapid and mild reduction of phenylnitromethane using zinc dust and formic acid. This method is particularly advantageous due to its short reaction time and high yields.[1][2]

Materials:

  • Phenylnitromethane

  • Zinc dust (<10 micron, activated if necessary)

  • Formic acid (88-98%)

  • Methanol

  • Chloroform or Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend phenylnitromethane (1.0 eq) and zinc dust (1.2-2.0 eq) in methanol (10 mL).

  • Stir the suspension at room temperature and add formic acid (5.0-10.0 eq) dropwise over 5-10 minutes. The reaction is exothermic.

  • After the addition is complete, continue to stir the mixture at room temperature for 15-30 minutes.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[2]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc salts, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to afford the benzylamine product, which is often of high purity.[1][2] Further purification can be done by distillation if needed.

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of the nitro group in phenylnitromethane.

Caption: Chemical reduction of phenylnitromethane to benzylamine.

G General Experimental Workflow A Reactant Preparation (Phenylnitromethane, Solvent) B Addition of Reducing Agent (e.g., Raney Ni, Fe, Zn) A->B C Reaction (Stirring, Heating/Cooling) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Incomplete E Work-up (Filtration, Neutralization, Extraction) D->E Complete F Purification (Distillation, Chromatography) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: General workflow for the reduction of phenylnitromethane.

References

Scale-up synthesis of α-Nitrotoluene for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Industrial Scale-up Synthesis of α-Nitrotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Nitrotoluene (2-nitrotoluene) is a critical chemical intermediate in the manufacturing of dyes, pharmaceuticals, agrochemicals, and rubber chemicals.[1][2] Its industrial production is primarily achieved through the electrophilic nitration of toluene. This process, while well-established, requires careful control of reaction parameters to ensure high yield, desired isomer selectivity, and operational safety. This document provides a detailed protocol for the scale-up synthesis of α-nitrotoluene, including reaction pathways, experimental procedures, quantitative data, and safety considerations.

Synthesis Pathway: Electrophilic Aromatic Substitution

The industrial synthesis of α-nitrotoluene is based on the nitration of toluene using a mixed acid solution of nitric acid and sulfuric acid.[3][4] In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The electron-rich toluene ring then attacks the nitronium ion. The methyl group on the toluene ring is an ortho-, para- director, leading to a mixture of isomers, with α-nitrotoluene (ortho) and p-nitrotoluene being the major products.[3][6]

Nitration_Pathway cluster_reactants Reactants Toluene Toluene Products Mononitrotoluene Isomer Mixture Toluene->Products Electrophilic Aromatic Substitution MixedAcid Mixed Acid (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) MixedAcid->Nitronium Generates Nitronium->Products Electrophilic Aromatic Substitution o_Nitrotoluene α-Nitrotoluene (ortho-isomer) Products->o_Nitrotoluene Separation p_Nitrotoluene p-Nitrotoluene (para-isomer) Products->p_Nitrotoluene Separation m_Nitrotoluene m-Nitrotoluene (meta-isomer) Products->m_Nitrotoluene Separation

Caption: Reaction pathway for the nitration of toluene.

Experimental Protocols for Scale-Up Synthesis

This protocol outlines a typical batch process for the mononitration of toluene.

Materials and Equipment
Reagents Equipment
Toluene (≥99%)Glass-lined or stainless steel reactor with cooling jacket
Nitric Acid (68-70%)Mechanical agitator
Sulfuric Acid (98%)Temperature probes and controller
Sodium Carbonate Solution (5-10%)Addition funnel or dosing pump
Water (for washing)Separatory vessel (decanter)
Anhydrous Calcium Chloride (for drying)Fractional distillation unit (vacuum compatible)
Synthesis Procedure

Step 1: Preparation of the Nitrating Acid

  • Charge the reactor with the required volume of concentrated sulfuric acid.

  • Begin agitation and cool the sulfuric acid to below 10°C using the reactor's cooling jacket.

  • Slowly and carefully add the concentrated nitric acid to the sulfuric acid. The addition is highly exothermic and the temperature must be strictly maintained below 15-20°C to prevent the formation of excess nitrogen oxides.[7]

Step 2: Nitration of Toluene

  • Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of toluene.

  • Maintain the reaction temperature between 25°C and 40°C.[4] This temperature range provides a reasonable reaction rate while minimizing the formation of dinitrotoluene by-products.[4][8]

  • After the toluene addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.[9]

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a separatory vessel. Allow the layers to settle; the upper organic layer contains the nitrotoluene isomers, and the lower layer is the spent acid.[10]

  • Separate and remove the spent acid layer. The sulfuric acid can be recovered, reconcentrated, and reused.[11]

  • Wash the organic layer sequentially with cold water and then with a dilute sodium carbonate solution to neutralize and remove any remaining acids.

  • Perform a final wash with water.

  • Dry the crude nitrotoluene mixture using a suitable drying agent like anhydrous calcium chloride.

Step 4: Purification

  • The mixture of nitrotoluene isomers is separated by fractional distillation under reduced pressure.[4]

  • The different boiling points of the isomers allow for their separation. α-Nitrotoluene, having the lowest boiling point, is collected as the first major fraction.[10]

Process Workflow

Workflow Start Start AcidPrep Prepare Nitrating Acid (H₂SO₄ + HNO₃) Start->AcidPrep Nitration Nitration of Toluene (Control Temp: 25-40°C) AcidPrep->Nitration Separation Phase Separation (Organic vs. Spent Acid) Nitration->Separation Washing Washing & Neutralization (H₂O, Na₂CO₃) Separation->Washing Drying Drying of Crude Product Washing->Drying Distillation Fractional Distillation (Vacuum) Drying->Distillation Product Purified α-Nitrotoluene Distillation->Product Applications aNT α-Nitrotoluene Dyes Azo & Sulfur Dyes aNT->Dyes Agro Agricultural Chemicals aNT->Agro Rubber Rubber Chemicals (Accelerators, Antioxidants) aNT->Rubber Pharma Pharmaceutical Intermediates aNT->Pharma

References

Application Notes and Protocols for the Quantification of (Nitromethyl)benzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (Nitromethyl)benzene, also known as α-nitrotoluene or phenylnitromethane, in complex reaction mixtures. The protocols outlined below utilize three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the separation and quantification of nitroaromatic compounds. This method is particularly suitable for monitoring the progress of a reaction and determining the concentration of this compound in the presence of starting materials, reagents, and other byproducts.

Experimental Protocol

1.1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Phenyl or cyano-based columns can be used as alternatives for orthogonal confirmation.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Standard: Analytical standard of this compound (purity >98%).

1.2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

1.3. Sample Preparation:

  • Reaction Mixture Quenching: At desired time points, withdraw an aliquot of the reaction mixture (e.g., 100 µL) and quench it by diluting with a known volume of a suitable solvent (e.g., 900 µL of acetonitrile) to stop the reaction.

  • Dilution: Further dilute the quenched sample with the initial mobile phase composition to ensure the concentration of this compound falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the concentration in the original reaction mixture by accounting for the dilution factors.

Quantitative Data Summary
AnalyteRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~ 6.51 - 100> 0.999~ 0.3~ 1.0

Note: Retention time is an approximation and may vary depending on the specific column and system.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction Reaction_Mixture->Quench Standard This compound Standard Prepare_Standards Prepare Working Standards Standard->Prepare_Standards Dilute_Sample Dilute Sample Quench->Dilute_Sample Filter_Sample Filter Sample Dilute_Sample->Filter_Sample HPLC_System HPLC Injection & Separation Filter_Sample->HPLC_System Prepare_Standards->HPLC_System UV_Detector UV Detection (254 nm) HPLC_System->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantify Quantify this compound Chromatogram->Quantify Calibration_Curve->Quantify Final_Concentration Calculate Final Concentration Quantify->Final_Concentration

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds in complex matrices. It provides both quantitative data and mass spectral information for confident identification.

Experimental Protocol

2.1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).

  • Solvents: GC-grade ethyl acetate, dichloromethane, or other suitable extraction solvent.

  • Reagents: Anhydrous sodium sulfate.

  • Internal Standard (IS): A deuterated analog (e.g., nitrobenzene-d5) or a compound with similar chemical properties but different retention time (e.g., 1,3-dinitrobenzene).

2.2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).

2.3. Sample Preparation:

  • Extraction: Quench a known volume of the reaction mixture (e.g., 1 mL) in cold water (e.g., 10 mL). Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 10 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Internal Standard Addition: Transfer a known volume of the dried extract to a GC vial and add a precise amount of the internal standard solution.

  • Dilution: If necessary, dilute the sample to bring the analyte concentration within the calibration range.

2.4. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the concentration.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.

    • SIM ions for this compound: m/z 137 (molecular ion), 91 (base peak), 77.

2.5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the sample using the response factor from the calibration curve.

  • Account for dilution and extraction volumes to determine the final concentration in the reaction mixture.

Quantitative Data Summary
AnalyteRetention Time (min)Quantitation Ion (m/z)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~ 10.2910.5 - 50> 0.998~ 0.1~ 0.5
Internal StandardVariesVaries----

Note: Retention time is an approximation and will depend on the specific GC column and temperature program.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Extraction Liquid-Liquid Extraction Reaction_Mixture->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Add_IS Add Internal Standard Drying->Add_IS GC_MS_System GC-MS Injection & Analysis Add_IS->GC_MS_System Prepare_Standards Prepare Calibration Standards with IS Prepare_Standards->GC_MS_System SIM_Scan SIM/Full Scan Acquisition GC_MS_System->SIM_Scan Data_Acquisition Data Acquisition SIM_Scan->Data_Acquisition Calibration_Curve Construct Calibration Curve (Area Ratios) Data_Acquisition->Calibration_Curve Quantify Quantify this compound Data_Acquisition->Quantify Calibration_Curve->Quantify Final_Concentration Calculate Final Concentration Quantify->Final_Concentration

Caption: Workflow for the GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[2][3][4] It is particularly useful for determining the purity of substances and the molar ratios of components in a mixture, such as isomers.

Experimental Protocol

3.1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The IS should be stable and not react with the sample components.

3.2. Sample Preparation:

  • Accurate Weighing: Accurately weigh a known amount of the reaction mixture (or a dried extract thereof) and the internal standard into a vial.

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer: Transfer the solution to an NMR tube.

3.3. NMR Data Acquisition:

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Pulse Sequence: Use a standard 1D proton pulse sequence.

  • Acquisition Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

    • Receiver Gain: Set the receiver gain to avoid signal clipping.

3.4. Data Processing and Analysis:

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the benzylic protons, -CH₂NO₂) and a known signal for the internal standard.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration (or purity) of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary
Analyte¹H Chemical Shift (ppm, CDCl₃)Number of ProtonsT₁ (s)
This compound (-CH₂NO₂)~ 5.52Varies
This compound (aromatic)~ 7.45Varies
Internal StandardVariesVariesVaries

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer Place in NMR Spectrometer Transfer->NMR_Spectrometer Tune_Shim Tune & Shim NMR_Spectrometer->Tune_Shim Acquire_Spectrum Acquire Spectrum (Quantitative Parameters) Tune_Shim->Acquire_Spectrum Process_Spectrum Phase & Baseline Correct Acquire_Spectrum->Process_Spectrum Integrate Integrate Analyte & IS Signals Process_Spectrum->Integrate Calculate Calculate Concentration/Purity Integrate->Calculate

References

Application Notes and Protocols: The Role of (Nitromethyl)benzene Derivatives in the Synthesis of Dyes and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Nitromethyl)benzene, also known as α-nitrotoluene or phenylnitromethane, and its derivatives are versatile chemical intermediates. While not always directly employed in large-scale industrial processes, their unique reactivity, stemming from both the aromatic ring and the activated nitromethyl group, offers potential in the synthesis of specialized dyes and functional polymers. This document provides detailed application notes and protocols for the prospective use of this compound derivatives in these fields.

Synthesis of Azo Dyes from this compound Derivatives

Azo dyes, characterized by the -N=N- chromophore, represent a significant class of synthetic colorants. The synthesis of these dyes traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. This compound itself lacks the requisite primary amine group for direct diazotization. Therefore, a preliminary reduction of the nitro group to an amine is a mandatory step. This section outlines a two-stage process for the synthesis of an azo dye starting from a substituted this compound derivative.

1.1. Stage 1: Reduction of a Substituted this compound to the Corresponding Aniline Derivative

The conversion of a nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, with the choice often depending on the presence of other functional groups in the molecule.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of a generic substituted this compound to the corresponding substituted (aminomethyl)benzene using catalytic hydrogenation.

  • Materials:

    • Substituted this compound (e.g., 4-chloro-1-(nitromethyl)benzene)

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas

    • Parr hydrogenation apparatus (or similar)

  • Procedure:

    • In a pressure vessel of a Parr hydrogenation apparatus, dissolve the substituted this compound (1.0 eq) in a suitable solvent such as ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Seal the vessel and purge with nitrogen gas to remove air.

    • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (aminomethyl)benzene derivative.

    • Purify the product by recrystallization or column chromatography if necessary.

Table 1: Representative Reduction of Substituted (Nitromethyl)benzenes

Starting MaterialReducing AgentSolventProductTypical Yield (%)Reference
4-Nitro-1-(nitromethyl)benzeneH₂, Pd/CEthanol4-(Aminomethyl)aniline>90General Method
1-(Nitromethyl)benzeneSn, HClEthanolBenzylamine80-90[1]
2-Methyl-1-(nitromethyl)benzeneFe, HClWater/Ethanol2-Methylbenzylamine85-95General Method

Note: Yields are indicative and can vary based on specific substrate and reaction conditions.

1.2. Stage 2: Diazotization and Azo Coupling

Once the primary aromatic amine is synthesized, it can undergo diazotization followed by coupling with a suitable partner to form the azo dye.[2][3]

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye from a substituted (aminomethyl)benzene derivative.

  • Materials:

    • Substituted (aminomethyl)benzene derivative (from Stage 1)

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

    • Sodium hydroxide

    • Ice

  • Procedure:

    • Diazotization:

      • Dissolve the substituted (aminomethyl)benzene derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice bath with constant stirring.

      • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

      • Slowly add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C.[2]

      • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

    • Coupling:

      • In a separate beaker, dissolve the coupling agent (1.0 eq) in an appropriate solvent. For phenolic coupling agents like 2-naphthol, an aqueous sodium hydroxide solution is used. For amine coupling agents like N,N-dimethylaniline, a slightly acidic solution can be used.

      • Cool the coupling agent solution to 0-5 °C in an ice bath.

      • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

      • A colored precipitate of the azo dye should form immediately.

      • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

      • Isolate the dye by vacuum filtration, wash with cold water, and dry.

Diagram 1: Synthesis Pathway of an Azo Dye from a this compound Derivative

dye_synthesis start This compound Derivative amine (Aminomethyl)benzene Derivative start->amine Reduction (e.g., H2, Pd/C) diazonium Diazonium Salt amine->diazonium Diazotization (NaNO2, HCl, 0-5 °C) dye Azo Dye diazonium->dye Azo Coupling coupling_agent Coupling Agent coupling_agent->dye

Caption: General synthetic route for an azo dye.

Synthesis of Polymers from this compound Derivatives

The direct polymerization of this compound is not a commonly reported method for polymer synthesis. A more viable approach involves the chemical modification of the this compound scaffold to introduce a polymerizable functional group, such as a vinyl group. This section outlines a hypothetical two-stage process for the synthesis of a polymer derived from a this compound derivative.

2.1. Stage 1: Functionalization of a this compound Derivative to a Polymerizable Monomer

To render a this compound derivative polymerizable via common methods like radical polymerization, a vinyl group can be introduced onto the aromatic ring. One plausible, albeit multi-step, route would be the introduction of an acetyl group via Friedel-Crafts acylation, followed by reduction to the corresponding alcohol, and subsequent dehydration to form the vinyl group.

Experimental Protocol: Synthesis of a Vinyl-Substituted this compound Monomer (Hypothetical)

  • Materials:

    • Substituted this compound

    • Acetyl chloride

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Sulfuric acid (concentrated)

  • Procedure:

    • Friedel-Crafts Acylation:

      • Dissolve the substituted this compound (1.0 eq) in dry DCM under a nitrogen atmosphere.

      • Cool the solution to 0 °C and slowly add anhydrous AlCl₃ (1.1 eq).

      • Add acetyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Quench the reaction by carefully pouring it onto ice, followed by extraction with DCM.

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetyl-substituted derivative.

    • Reduction of the Ketone:

      • Dissolve the acetyl-substituted derivative in methanol and cool to 0 °C.

      • Add NaBH₄ (1.5 eq) portion-wise.

      • Stir at room temperature until the reaction is complete (monitored by TLC).

      • Quench with water and extract the product with a suitable organic solvent.

      • Dry and concentrate to obtain the corresponding alcohol.

    • Dehydration to the Vinyl Monomer:

      • Heat the alcohol with a catalytic amount of concentrated sulfuric acid.

      • The product, the vinyl-substituted this compound, can be isolated by distillation or chromatography.

2.2. Stage 2: Polymerization of the Vinyl-Substituted Monomer

The newly synthesized vinyl-substituted this compound can then be polymerized using standard techniques, such as free-radical polymerization.

Experimental Protocol: Free-Radical Polymerization

  • Materials:

    • Vinyl-substituted this compound monomer

    • Azobisisobutyronitrile (AIBN) or other radical initiator

    • Anhydrous toluene (or other suitable solvent)

  • Procedure:

    • Dissolve the vinyl-substituted this compound monomer and a catalytic amount of AIBN (e.g., 1 mol%) in anhydrous toluene in a reaction vessel.

    • De-gas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.

    • Filter the polymer, wash with the non-solvent, and dry under vacuum.

Table 2: Hypothetical Polymerization Data

MonomerInitiatorPolymerization MethodMolecular Weight (Mn)Polydispersity Index (PDI)
4-Vinyl-1-(nitromethyl)benzeneAIBNFree Radical10,000 - 50,0001.5 - 2.5
3-Vinyl-1-(nitromethyl)benzeneAIBNFree Radical12,000 - 60,0001.6 - 2.8

Note: These are hypothetical values as the direct polymerization of these specific monomers is not widely documented. The actual molecular weight and PDI would depend on the specific reaction conditions.

Diagram 2: Workflow for Polymer Synthesis from a this compound Derivative

polymer_synthesis_workflow cluster_0 Monomer Synthesis cluster_1 Polymerization start This compound Derivative acylation Friedel-Crafts Acylation start->acylation reduction Ketone Reduction acylation->reduction dehydration Dehydration reduction->dehydration monomer Vinyl-Substituted Monomer dehydration->monomer polymerization Free-Radical Polymerization monomer->polymerization purification Polymer Purification polymerization->purification polymer Final Polymer purification->polymer

Caption: Hypothetical workflow for polymer synthesis.

Conclusion

While this compound and its derivatives are not conventional starting materials for the large-scale synthesis of dyes and polymers, they offer intriguing possibilities for creating novel structures with potentially unique properties. The key to their utilization lies in the strategic transformation of the nitromethyl group and/or functionalization of the aromatic ring. The protocols outlined in this document provide a conceptual framework for researchers to explore these synthetic avenues. Further investigation and optimization would be required to establish robust and efficient synthetic methods for specific target molecules.

References

Application Note: Synthesis of (Nitromethyl)benzene via Electrophilic Nitration of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the nitration of toluene to produce a mixture of nitrotoluene isomers, primarily ortho- and para-(nitromethyl)benzene. The procedure involves the electrophilic aromatic substitution of toluene using a standard nitrating mixture of concentrated nitric and sulfuric acids. Included are comprehensive safety precautions, a step-by-step experimental workflow, quantitative data on reaction conditions and product distribution, and methods for product work-up and analysis.

Introduction

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis.[1] The methyl group of toluene is an activating, ortho-, para-directing group, making toluene approximately 25 times more reactive than benzene in nitration reactions.[2][3] The resulting products, ortho- and para-nitrotoluene, are valuable intermediates in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and explosives like trinitrotoluene (TNT).[4] This protocol details a standard laboratory procedure for the mono-nitration of toluene under controlled temperature conditions to maximize yield and minimize the formation of dinitrated byproducts.[2]

Reaction and Mechanism

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of toluene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the nitrotoluene products.

  • Formation of Nitronium Ion: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: C₇H₈ + NO₂⁺ → [C₇H₈NO₂]⁺

  • Deprotonation: [C₇H₈NO₂]⁺ + HSO₄⁻ → C₇H₇NO₂ + H₂SO₄

Critical Safety Precautions

The nitration of toluene is a highly exothermic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5][6] The reaction should be performed inside a certified chemical fume hood.[5]

  • Reagent Hazards:

    • Concentrated Sulfuric Acid (H₂SO₄) and Nitric Acid (HNO₃): Extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact.[7] Handle with extreme care.

    • Toluene: A flammable liquid with harmful vapors. It can cause neurological damage with prolonged exposure. Avoid inhalation and skin contact.[7][8]

    • Nitrotoluenes: Toxic by inhalation, skin contact, and ingestion. There is a danger of cumulative effects.[6]

  • Reaction Hazards: The reaction is highly exothermic.[1] Poor temperature control can lead to a runaway reaction, rapid release of toxic nitrogen oxide gases, and the formation of highly explosive polynitrated products.[2]

  • Emergency Preparedness: Have an ice bath readily available to control the reaction temperature. Keep sodium bicarbonate (NaHCO₃) solution nearby to neutralize acid spills.

Experimental Protocol

This protocol describes the nitration of 100 mmol of toluene.

4.1 Materials and Equipment

  • Toluene (9.21 g, 10.6 mL, 100 mmol)

  • Concentrated Sulfuric Acid (~98%, 12.5 mL, 228 mmol)

  • Concentrated Nitric Acid (~70%, 10.6 mL, 153 mmol)

  • 250 mL three-neck round-bottom flask

  • Dropping funnel with pressure equalization

  • Internal thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Separatory funnel

  • Standard glassware for work-up

  • Rotary evaporator

4.2 Procedure

  • Preparation of the Nitrating Mixture: In a flask, cool 10.6 mL of concentrated nitric acid in an ice bath. While stirring, slowly add 12.5 mL of concentrated sulfuric acid. This process is exothermic; maintain the temperature below 20 °C. After addition, cool this nitrating mixture to below 0 °C in an ice-salt bath.[9]

  • Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel containing the cold nitrating mixture. Place the flask in an ice-salt bath.

  • Toluene Addition: Add 10.6 mL of toluene to the reaction flask and cool it to below 0 °C.[9]

  • Nitration: Begin dropwise addition of the nitrating mixture to the stirred toluene. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5 °C.[9] This addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed at room temperature for an additional 2 hours.[9]

  • Quenching: Pour the reaction mixture slowly and with stirring into a beaker containing 50 g of crushed ice.[9] This will quench the reaction and dilute the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product using diethyl ether or cyclohexane (1 x 40 mL, then 2 x 10 mL).[1][9] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 10 mL of cold water, 10 mL of 10% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas), and finally with 10 mL of water (or brine).[1][10]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1][9]

  • Solvent Removal: Decant or filter the dried solution and remove the solvent using a rotary evaporator. The crude product will remain as a yellow oil.[9]

  • Analysis: Analyze the product mixture to determine the isomer distribution using Gas Chromatography (GC).[10] Further purification can be achieved by vacuum distillation.

Data Presentation

The conditions for the nitration of toluene can be varied to alter the product distribution and yield. Below is a summary of typical quantitative data.

ParameterMixed Acid NitrationAlternative Method (N₂O₅ in CH₂Cl₂)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄N₂O₅ in Dichloromethane
Temperature 0-5 °C (addition), then RT[9]-60 °C to -40 °C[11]
Reaction Time ~3.5 hours[9]~1 hour[11]
Typical Yield 75-85%[9]>90%
Ortho- Isomer % ~57%[10]Varies; para-selectivity can be enhanced[11]
Meta- Isomer % ~5%[10]~1-1.2% (at < -40 °C)[11]
Para- Isomer % ~38%[10]Varies; can be the major product[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the nitration of toluene.

Nitration_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep_acids Prepare Nitrating Mixture: Slowly add conc. H₂SO₄ to conc. HNO₃ cool_acids Cool Nitrating Mixture (< 0 °C) prep_acids->cool_acids addition Slow Dropwise Addition of Nitrating Mixture cool_acids->addition prep_toluene Cool Toluene in Reaction Flask (< 0 °C) prep_toluene->addition reaction Stir at Room Temperature (2 hours) addition->reaction safety CRITICAL: Maintain Temperature < 5 °C during addition addition->safety quench Quench on Ice reaction->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with NaHCO₃ Solution extract->wash_bicarb wash_water Wash with Water/Brine wash_bicarb->wash_water dry Dry over Na₂SO₄ wash_water->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate product Crude Product (Nitrotoluene Isomers) evaporate->product analysis Analyze by GC/IR product->analysis

Caption: Workflow for the synthesis and isolation of (nitromethyl)benzene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (Nitromethyl)benzene, also known as nitrotoluene. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to improve your reaction yields and product purity.

Troubleshooting Guide

During the synthesis of this compound via electrophilic aromatic substitution of toluene, several issues can arise that may impact the yield and purity of the desired product. This guide outlines common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or gently warm the mixture (not exceeding 50-60°C) after the initial addition of reagents to ensure the reaction goes to completion.[1]
Loss During Workup: Product lost during aqueous washes or extraction.Ensure proper separation of organic and aqueous layers. Minimize the number of washes or use a continuous liquid-liquid extractor for more efficient extraction. Back-extract the aqueous layer with a small amount of fresh solvent.
Water in Nitrating Mixture: Presence of excess water can deactivate the nitrating agent.Use concentrated, anhydrous acids (sulfuric and nitric acid) and ensure all glassware is thoroughly dried before use. Sulfuric acid helps to absorb water formed during the reaction.[2]
Poor Isomer Selectivity (Incorrect o:p Ratio) Reaction Temperature: Temperature can influence the ratio of ortho to para isomers.For mononitration, maintain a low temperature (e.g., 30°C) to favor the formation of 2-nitromethylbenzene and 4-nitromethylbenzene over dinitrated products.[3] Varying the temperature can slightly alter the o:p ratio.[4]
Nitrating Agent: The choice of nitrating agent and solvent system can affect selectivity.While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems like N₂O₅ in CH₂Cl₂ at very low temperatures (below -40°C) can significantly decrease the formation of the meta isomer.[5]
Formation of Dinitro- or Trinitro- Byproducts Excessive Temperature: Higher temperatures (>50°C) significantly increase the rate of subsequent nitration reactions.[3]Strictly control the reaction temperature, using an ice bath during the addition of reagents. For mononitration of toluene, a temperature of 30°C is recommended.[3]
Excess Nitrating Agent: Using a large excess of the nitrating mixture promotes multiple nitrations on the aromatic ring.Use a stoichiometric or slight excess of the nitrating agent relative to toluene for mononitration.
Formation of a Yellow Precipitate/Waxy Solid Precipitation of p-Nitrotoluene: The para isomer has a higher melting point and lower solubility than the ortho isomer, and it may precipitate from the reaction mixture, especially at low temperatures.This is not necessarily a problem. The solid is likely the desired p-nitrotoluene. It can be collected and purified. The remaining liquid will be rich in the o-nitrotoluene isomer.[6]
Dark Brown or Red Reaction Mixture Oxidative Side Reactions: The methyl group on toluene is susceptible to oxidation by nitric acid, especially at elevated temperatures.Maintain low reaction temperatures. Ensure slow, dropwise addition of toluene to the nitrating mixture to control the exotherm.[4]
Formation of Nitrous Gases (NOx): Decomposition of nitric acid can lead to the formation of colored nitrous gases.Ensure the reaction is carried out in a well-ventilated fume hood. The formation of some colored gases is common, but excessive formation may indicate the temperature is too high.

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution for the mononitration of toluene using mixed acid?

A1: In the standard nitration of toluene with a mixture of concentrated nitric and sulfuric acids, the methyl group directs the incoming nitro group primarily to the ortho and para positions. A typical product distribution is approximately 55-60% 2-nitromethylbenzene (ortho), 35-40% 4-nitromethylbenzene (para), and only about 4-5% 3-nitromethylbenzene (meta).[3][7]

Q2: Why is sulfuric acid used in the nitrating mixture with nitric acid?

A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it is a strong dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion and prevents deactivation of the nitrating agent.[2]

Q3: How can I minimize the formation of dinitrotoluene (DNT)?

A3: To minimize dinitration, you should carefully control the reaction temperature and the stoichiometry of the reactants. Toluene is significantly more reactive than benzene, so lower temperatures (around 30°C) are sufficient for mononitration and help prevent further reaction.[3] Using an excess of toluene relative to the nitrating agent can also favor mononitration.

Q4: My reaction has formed a solid precipitate. What is it and what should I do?

A4: If a solid forms during the reaction, it is most likely the 4-nitromethylbenzene (para) isomer, which has a melting point of 51-52°C and is less soluble than the ortho isomer (m.p. -10 to -3°C).[6] You can proceed with the workup, and the isomers can be separated later through techniques like fractional crystallization or column chromatography.

Q5: What is the best way to separate the ortho and para isomers of nitromethylbenzene after the reaction?

A5: The significant difference in melting points allows for separation by fractional crystallization. The crude product mixture can be cooled to induce crystallization of the para isomer, which can then be isolated by filtration. The remaining liquid filtrate will be enriched in the ortho isomer. For higher purity, column chromatography or fractional distillation under reduced pressure are effective methods.

Quantitative Data Summary

The yield and isomer distribution of this compound are highly dependent on reaction conditions. The following table summarizes data from various studies to illustrate these effects.

Nitrating Agent / SystemTemperature (°C)% Ortho Isomer% Para Isomer% Meta IsomerReference
HNO₃ / H₂SO₄30~55-60%~35-40%~4-5%[3]
N₂O₅ in CH₂Cl₂2564.932.92.2[5]
N₂O₅ in CH₂Cl₂066.831.81.4[5]
N₂O₅ in CH₂Cl₂-2067.531.01.5[5]
N₂O₅ in CH₂Cl₂-4068.330.51.2[5]
N₂O₅ in CH₂Cl₂-6068.630.21.2[5]
100% HNO₃25--4.6[8]
94% HNO₃---2.5[8]

Note: The data indicates that decreasing the temperature when using N₂O₅ in CH₂Cl₂ can slightly increase the proportion of the ortho isomer while significantly reducing the already low meta isomer content.[5]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the mononitration of toluene.

Materials:

  • Toluene (1.0 mL)

  • Concentrated Nitric Acid (1.0 mL)

  • Concentrated Sulfuric Acid (1.0 mL)

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice-water bath, 5 mL conical vial, separatory funnel, stirrer

Procedure:

  • Preparation of Nitrating Mixture: Place a 5 mL conical vial equipped with a magnetic spin vane into an ice-water bath on a magnetic stirrer. Carefully add 1.0 mL of concentrated nitric acid to the vial.

  • While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool in the ice bath.

  • Addition of Toluene: Slowly add 1.0 mL of toluene dropwise to the cold, stirred nitrating mixture over a period of about 5 minutes. It is critical to maintain a low temperature to control the exothermic reaction. Do not let the temperature exceed 30-40°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction is complete.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.

  • Extraction: Rinse the reaction vial with 4 mL of diethyl ether and add this to the separatory funnel. Repeat the rinsing with another 4 mL portion of ether.

  • Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent frequently as CO₂ is produced) and then with 5 mL of water.

  • Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution to remove the drying agent. Evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to obtain the crude product, an oily mixture of nitrotoluene isomers.[2]

Visualized Workflows

The following diagrams illustrate key processes in the synthesis and analysis of this compound.

reaction_pathway Figure 1: Synthesis Pathway of this compound Toluene Toluene AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Toluene->AreniumIon NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) (Active Electrophile) NitratingMixture->Nitronium Acid-Base Rxn Nitronium->AreniumIon Electrophilic Attack Product o/p-(Nitromethyl)benzene + H₂O AreniumIon->Product Deprotonation

Caption: Figure 1: Synthesis Pathway of this compound.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckTemp Was reaction temp. too low? Start->CheckTemp CheckTime Was reaction time too short? CheckTemp->CheckTime No IncreaseTemp Increase temp to 40-50°C after initial addition CheckTemp->IncreaseTemp Yes CheckWorkup Check Workup Procedure CheckTime->CheckWorkup No IncreaseTime Increase stir time at RT to 30-60 min CheckTime->IncreaseTime Yes CheckReagents Are acids anhydrous and concentrated? CheckWorkup->CheckReagents No ImproveWorkup Back-extract aqueous layers with fresh ether CheckWorkup->ImproveWorkup Yes UseDryReagents Use fresh, anhydrous reagents and dry glassware CheckReagents->UseDryReagents No End Yield Improved CheckReagents->End Yes IncreaseTemp->End IncreaseTime->End ImproveWorkup->End UseDryReagents->End

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

References

Side reactions and byproduct formation in α-Nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of α-nitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the nitration of toluene?

The nitration of toluene is an electrophilic aromatic substitution reaction that primarily yields a mixture of mononitrotoluene isomers: ortho-nitrotoluene (o-NT), para-nitrotoluene (p-NT), and meta-nitrotoluene (m-NT). The major byproducts can include polynitrated compounds such as dinitrotoluenes (DNT) and trinitrotoluene (TNT), as well as oxidation products like nitrocresols.[1][2][3]

Q2: What is the typical isomer distribution of mononitrotoluenes?

Under typical mixed-acid (sulfuric and nitric acid) conditions at 25-40°C, the isomer distribution is generally in the range of 45–62% ortho-nitrotoluene, 33–50% para-nitrotoluene, and 2–5% meta-nitrotoluene.[1] The methyl group of toluene is an ortho, para-director, making these isomers the predominant products.[4][5][6]

Q3: How can I minimize the formation of dinitrotoluene (DNT)?

To prevent polynitration, it is crucial to control the reaction temperature and the molar ratio of the reactants. Using a lower temperature (around 30°C instead of 50°C) and avoiding an excess of the nitrating mixture can significantly reduce the formation of DNT.[5][6][7] Maintaining a nitric acid to toluene molar ratio close to one is also recommended for large-scale nitration.[1]

Q4: What causes the formation of colored impurities in the product?

The formation of a yellow or reddish-brown color in the reaction mixture can be due to the presence of nitrogen oxides (NOx) and the formation of nitrocresols from the oxidation of toluene.[2][3] These impurities can be removed during the workup and purification steps.

Troubleshooting Guides

Issue 1: Low Yield of Mononitrotoluene
Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction is stirred vigorously for a sufficient amount of time to ensure proper mixing of the biphasic system.[8] Allow the reaction to proceed for the recommended duration as per the protocol.
Loss of product during workup.During the aqueous wash steps, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[9]
Suboptimal reaction temperature.Maintain the recommended reaction temperature. Temperatures that are too low can lead to a slow reaction rate, while excessively high temperatures can promote side reactions.
Issue 2: High Percentage of Dinitrotoluene (DNT) in the Product
Possible Cause Suggested Solution
High reaction temperature.Carefully control the reaction temperature, keeping it below 30°C during the addition of the nitrating mixture.[10] Use an ice bath to manage the exothermic nature of the reaction.[7][11]
Excess of nitrating agent.Use a stoichiometric amount or a slight excess of toluene relative to nitric acid to minimize the availability of the nitrating agent for further nitration of the mononitrotoluene product.[8]
Extended reaction time at elevated temperatures.Once the initial nitration is complete, avoid prolonged heating, as this can favor the formation of dinitrotoluene.[9]
Issue 3: Undesirable Isomer Ratio (e.g., high meta-nitrotoluene)
Possible Cause Suggested Solution
Inappropriate nitrating agent or conditions.The use of mixed acid (H₂SO₄/HNO₃) typically yields a low percentage of the meta-isomer.[1] Alternative nitrating systems can alter the isomer distribution. For specific isomer requirements, consider specialized catalytic systems, such as zeolites, which can enhance the formation of the para-isomer and suppress meta-isomer formation.[12]
High reaction temperature.While the effect is generally less pronounced than on polynitration, very high temperatures can slightly alter the isomer distribution. Adhere to the recommended temperature range.
Issue 4: Presence of Colored Impurities (e.g., red or brown oil)
Possible Cause Suggested Solution
Formation of nitrogen oxides (NOx).Ensure the reaction is well-ventilated. During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to neutralize and remove acidic NOx species.[2][9]
Oxidation of toluene to nitrocresols.A low concentration of sulfuric acid can increase the oxidizing tendency of nitric acid.[3] Maintain the appropriate concentration of the mixed acid. Nitrocresols can be removed by washing the crude product with an aqueous sodium sulfite solution (sulfitation).[2]

Experimental Protocols

Baseline Protocol for α-Nitrotoluene Synthesis

This protocol is a synthesis of common laboratory procedures for the mononitration of toluene.

Materials:

  • Toluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (96-98%)

  • Diethyl ether (or other suitable extraction solvent)

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 mL of toluene in an ice-water bath.

  • Slowly add a pre-cooled mixture of 1.0 mL of concentrated nitric acid and 1.0 mL of concentrated sulfuric acid to the toluene dropwise with vigorous stirring. Maintain the temperature of the reaction mixture below 30°C.[9][10]

  • After the addition is complete, continue stirring the mixture in the ice bath for 15-30 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Carefully transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Extract the product into diethyl ether (2 x 10 mL).

  • Wash the combined organic layers sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and finally with 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude α-nitrotoluene.

Protocol for Isomer Analysis by Gas Chromatography (GC)
  • Prepare a dilute solution of the α-nitrotoluene product in a suitable solvent (e.g., dichloromethane or acetone).

  • Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a flame ionization detector (FID).

  • Use a capillary column suitable for separating aromatic isomers (e.g., a non-polar or medium-polarity column).

  • The typical elution order is ortho-nitrotoluene, followed by meta-nitrotoluene, and then para-nitrotoluene.[7]

  • Quantify the relative percentages of each isomer by integrating the peak areas.

Quantitative Data

Table 1: Typical Isomer Distribution in Mononitration of Toluene

IsomerPercentage RangeReference
ortho-Nitrotoluene45 - 62%[1]
para-Nitrotoluene33 - 50%[1]
meta-Nitrotoluene2 - 5%[1]

Table 2: Isomer Distribution from a Specific Experiment

IsomerPercentageReference
ortho-Nitrotoluene57%[7]
para-Nitrotoluene38%[7]
meta-Nitrotoluene5%[7]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification Toluene Toluene Nitration Nitration Reaction (<30°C) Toluene->Nitration Mixed_Acid Mixed Acid (HNO3 + H2SO4) Mixed_Acid->Nitration Quenching Quench with Water Nitration->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes (H2O, NaHCO3) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Crude_Product Crude α-Nitrotoluene Drying->Crude_Product Analysis GC Analysis Crude_Product->Analysis Purification Purification (e.g., Distillation) Crude_Product->Purification Final_Product Pure α-Nitrotoluene Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of α-nitrotoluene.

Side_Reactions Toluene Toluene Mononitrotoluene α-Nitrotoluene (o, p, m isomers) Toluene->Mononitrotoluene Desired Reaction Nitrocresols Nitrocresols Toluene->Nitrocresols Oxidation (Low H2SO4 conc.) Dinitrotoluene Dinitrotoluene Mononitrotoluene->Dinitrotoluene Polynitration (High Temp, Excess HNO3)

Caption: Key side reactions in the synthesis of α-nitrotoluene.

Troubleshooting_Logic Problem Observed Problem High_DNT High DNT Content Problem->High_DNT Low_Yield Low Yield Problem->Low_Yield Colored_Product Colored Product Problem->Colored_Product Cause_Temp High Temperature High_DNT->Cause_Temp Cause_Ratio Incorrect Reagent Ratio High_DNT->Cause_Ratio Low_Yield->Cause_Ratio Cause_Workup Inefficient Workup Low_Yield->Cause_Workup Cause_Oxidation Oxidation Colored_Product->Cause_Oxidation Solution_Temp Improve Cooling Cause_Temp->Solution_Temp Solution_Ratio Adjust Stoichiometry Cause_Ratio->Solution_Ratio Solution_Workup Optimize Extraction/Washing Cause_Workup->Solution_Workup Solution_Wash Perform Sulfite Wash Cause_Oxidation->Solution_Wash

Caption: Troubleshooting logic for common issues in α-nitrotoluene synthesis.

References

Technical Support Center: Purification of Crude Phenylnitromethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of crude phenylnitromethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Critical Safety Precautions

Phenylnitromethane is a hazardous chemical that requires strict safety protocols. Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS).

  • Toxicity: Phenylnitromethane is toxic if swallowed[1].

  • Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood[1][2]. Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, flame-retardant clothing, and tightly fitting safety goggles[1].

  • Fire and Explosion Hazard: Phenylnitromethane is a flammable liquid[3][4][5]. Vapors can form explosive mixtures with air[2]. Keep away from heat, sparks, open flames, and other ignition sources[2][3][4]. Use non-sparking tools and explosion-proof equipment[2][4]. There is a risk of violent decomposition or explosion if overheated during distillation or heated under confinement[2][6].

  • Storage: The purified product can decompose on standing[6]. It should be used promptly after purification. Do not store phenylnitromethane in a glass-stoppered bottle, as the stopper can become frozen, and attempts to remove it may lead to an explosion[6]. Store locked up in a cool, dry, and well-ventilated place, preferably under an inert atmosphere[2][3].

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude phenylnitromethane?

A1: Depending on the synthetic route, common impurities may include:

  • The aci-form of phenylnitromethane: This tautomer is often formed during the synthesis and needs to isomerize to the more stable nitro form[6].

  • Unreacted starting materials: Such as benzyl cyanide or benzyl halides[6].

  • Byproducts: Side reactions can lead to the formation of compounds like triphenylisoxazoline oxide and triphenylisoxazole, especially when amines are used as catalysts in condensation reactions[7].

  • Polymeric materials: Polymerization can be an issue, particularly when using strong bases or prolonged heating during synthesis[8].

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as residual acids or bases.

Q2: My purified phenylnitromethane is yellow. Is it pure?

A2: Pure phenylnitromethane is typically a light-yellow oil[6]. A darker color may indicate the presence of impurities or decomposition products. If the distillation is pushed too far or conducted at too high a temperature, the distillate can discolor rapidly upon standing[6].

Q3: How long should I let the ether solution stand before distillation?

A3: To ensure the complete isomerization of the labile aci-form to phenylnitromethane, it is recommended to let the dried ether solution stand for three to four days before removing the ether and distilling[6].

Troubleshooting Guides

Vacuum Distillation Issues
Problem Possible Cause Suggested Solution
Bumping/Violent Boiling Uneven heating or lack of boiling chips/magnetic stirring.Ensure smooth and even heating using a heating mantle and a sand or oil bath. Use a magnetic stirrer for efficient agitation.
Product Darkens or Decomposes in Distilling Flask The bath temperature is too high, or the distillation is prolonged.Maintain a low pressure and ensure the bath temperature is not excessively high (e.g., around 135°C for a 4 mm pressure)[6]. Do not attempt to distill the entire residue, as this can lead to decomposition[6].
Difficulty Maintaining Low Pressure Leaks in the vacuum apparatus.Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground-glass joints.
Low Yield of Distillate Incomplete reaction or isomerization. Product loss during workup.Ensure the initial synthesis reaction has gone to completion. Allow sufficient time for the aci-form to isomerize[6]. Be careful during aqueous washes to minimize loss to the aqueous layer.
Explosion Hazard Overheating the residue which may contain unstable polynitrated compounds or peroxides.Crucially, never distill to dryness. Stop the distillation when a small amount of residue remains. If dinitrotoluene formation is possible due to high nitration temperatures, do not attempt fractional distillation[9].
General Purification Issues
Problem Possible Cause Suggested Solution
Product "Oils Out" During Crystallization of a Derivative/Salt The solution is cooling too quickly. The melting point of the solid is lower than the boiling point of the solvent. High concentration of impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath[10]. Use a lower-boiling point solvent or a solvent mixture[10]. Perform a preliminary purification step (e.g., washing) to reduce the impurity level[10].
Colored Impurities in Final Product Presence of colored byproducts or decomposition products.If purifying a solid derivative, activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration[8][11]. For the oil itself, proper vacuum distillation is the most effective method[6].
Poor Separation During Column Chromatography The chosen eluent (solvent system) is not optimal.Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that provides good separation between the product and impurities[12].

Data Presentation

Table 1: Physical and Distillation Data for Phenylnitromethane

ParameterValueReference
Appearance Light yellow oil[6]
Boiling Point 90–92 °C / 3 mm Hg[6]
92–94 °C / 4 mm Hg[6]
Storage Note Decomposes on standing; should be used promptly.[6]

Experimental Protocols

Protocol 1: Purification of Crude Phenylnitromethane via Extraction and Vacuum Distillation

This protocol is adapted from a procedure in Organic Syntheses.[6]

  • Acidification & Extraction:

    • Following the hydrolysis of the precursor, cool the alkaline reaction mixture to 0-10°C in an ice-salt bath with vigorous stirring.

    • Slowly add concentrated hydrochloric acid until the solution is acidic.

    • Extract the resulting oil from the aqueous mixture using diethyl ether. Perform multiple extractions to ensure complete recovery.

  • Washing and Drying:

    • Combine the ether extracts.

    • Wash the ether solution with 250 cc of ice water containing a few drops of hydrochloric acid.

    • Follow with three washes using 50 cc portions of ice water.

    • Dry the ether solution over anhydrous sodium sulfate.

  • Isomerization:

    • Allow the dried ether solution to stand at room temperature for 3-4 days. This crucial step allows the unstable aci-tautomer to convert to the desired nitro-form.

  • Solvent Removal:

    • Filter the solution to remove the sodium sulfate.

    • Remove the diethyl ether using a rotary evaporator under reduced pressure at a low temperature (15–20°C).

  • Vacuum Distillation:

    • Transfer the residual oil to a Claisen flask suitable for vacuum distillation.

    • CRITICAL: Ensure the vacuum apparatus is secure and shielded.

    • Gradually apply vacuum and slowly heat the flask in an oil or sand bath.

    • Collect the fraction boiling at 90–92°C at 3 mm pressure (or 92-94°C at 4 mm)[6].

    • CAUTION: Do not overheat the distillation flask. Violent decomposition can occur[6]. Stop the distillation before the flask is completely dry.

Visualizations

G Workflow for Phenylnitromethane Purification cluster_prep Preparation & Workup cluster_purification Purification Crude Crude Reaction Mixture Acidify Acidification (HCl) Crude->Acidify Extract Ether Extraction Acidify->Extract Wash Aqueous Washes Extract->Wash Dry Drying (Na2SO4) Wash->Dry Isomerize Isomerization of aci-form (3-4 days in ether) Dry->Isomerize Rotovap Solvent Removal Isomerize->Rotovap Distill Vacuum Distillation (e.g., 90-92°C / 3 mm) Rotovap->Distill Pure Pure Phenylnitromethane Distill->Pure

Caption: A typical workflow for the purification of crude phenylnitromethane.

G Troubleshooting Purification Issues Start Problem During Purification Q_Color Is the final product dark or discolored? Start->Q_Color Q_Yield Is the yield low? Start->Q_Yield Q_Distill Is distillation problematic? (Bumping/Decomposition) Start->Q_Distill Q_Other Other Issues? Start->Q_Other A_Color_Yes Cause: Decomposition Solution: Re-distill at lower pressure/temperature. Avoid overheating. Q_Color->A_Color_Yes Yes Q_Color->Q_Yield No A_Yield_Yes Cause: Incomplete isomerization or loss during workup. Solution: Ensure 3-4 day wait. Improve extraction technique. Q_Yield->A_Yield_Yes Yes Q_Yield->Q_Distill No A_Distill_Yes Cause: High heat / Poor vacuum Solution: Use proper stirring. Check for leaks. Do not distill to dryness. Q_Distill->A_Distill_Yes Yes Q_Distill->Q_Other No A_Other_Yes Consult specific guides for crystallization or chromatography if derivatives are being made.

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of (nitromethyl)benzene, also known as phenylnitromethane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: The this compound substrate contains a nitromethyl group (-CH2NO2) attached to the benzene ring. The nitro group is strongly electron-withdrawing by induction. This effect is transmitted through the methylene spacer to the benzene ring, deactivating it towards electrophilic aromatic substitution. Consequently, the nitromethyl group acts as a meta-director . Electrophiles will preferentially attack the meta-positions (C-3 and C-5) of the benzene ring. This is because the ortho and para positions are more deactivated due to the electron-withdrawing nature of the substituent.[1][2][3]

Q2: Why are the yields for functionalization of this compound often low?

A2: The low yields are primarily due to the deactivating effect of the nitromethyl group. This group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1] Harsher reaction conditions, such as higher temperatures or stronger Lewis acids, may be required to drive the reaction forward, but this can often lead to an increase in side reactions and decomposition of the starting material.

Q3: Can I perform a Friedel-Crafts alkylation or acylation on this compound?

A3: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings.[4][5][6][7] The nitromethyl group is a strong deactivating group, which significantly reduces the nucleophilicity of the benzene ring. This deactivation often prevents the formation of the desired product in Friedel-Crafts alkylation and acylation reactions.[4][5] Furthermore, the Lewis acid catalyst (e.g., AlCl3) can complex with the nitro group, further deactivating the ring and inhibiting the reaction.

Q4: Are there any common side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • Side-chain reactions: The benzylic protons on the methylene group are susceptible to reaction under certain conditions, such as radical halogenation or strong oxidation.[8][9][10]

  • Over-reaction/Polysubstitution: While the ring is deactivated, forcing conditions might lead to the introduction of more than one functional group, though this is generally less of a concern than with activated rings.

  • Decomposition: The nitro group can be sensitive to strong acids and high temperatures, potentially leading to decomposition of the starting material and products.

  • Oxidation: Strong oxidizing agents used in some functionalization reactions can lead to the formation of undesired oxidized byproducts.

Troubleshooting Guides

Issue 1: Poor or No Conversion to the Desired Product
Possible Cause Troubleshooting Steps
Insufficiently reactive electrophile The deactivated nature of the this compound ring requires a highly reactive electrophile. Consider using a stronger activating agent for your electrophile (e.g., a more potent Lewis acid for halogenation or acylation).
Reaction temperature is too low While higher temperatures can promote side reactions, a certain activation energy must be overcome. Cautiously increase the reaction temperature in small increments, monitoring for product formation and decomposition.
Inadequate catalyst For reactions requiring a catalyst (e.g., Friedel-Crafts type reactions, though not recommended), ensure the catalyst is fresh and anhydrous. The choice of catalyst can also be critical; a stronger Lewis acid might be necessary.
Solvent effects The choice of solvent can influence the reaction rate. Consider switching to a more polar or less coordinating solvent to enhance the reactivity of the electrophile.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Reaction conditions are too harsh High temperatures can sometimes lead to a loss of regioselectivity. If you are observing a mixture of ortho, meta, and para isomers where meta is expected to be dominant, try lowering the reaction temperature.
Steric hindrance While the nitromethyl group is primarily a meta-director due to electronic effects, bulky electrophiles may experience steric hindrance at the meta-positions, potentially leading to minor amounts of other isomers. If possible, consider using a less sterically demanding electrophile.
Reaction mechanism complexity In some cases, the reaction may not proceed through a simple electrophilic aromatic substitution pathway. It is important to review the literature for the specific reaction you are attempting to ensure there are no known complexities that could affect regioselectivity.
Issue 3: Product Degradation or Formation of Tarry Byproducts
Possible Cause Troubleshooting Steps
Reaction temperature is too high The nitro group can be unstable at elevated temperatures, leading to decomposition. Carefully control the reaction temperature, using an ice bath if necessary, especially during the addition of reagents.
Presence of strong oxidizing agents If your reaction conditions involve strong oxidants, they may be reacting with the starting material or product in undesirable ways. Consider using milder oxidizing agents or protecting sensitive functional groups if possible.
Prolonged reaction times Extended exposure to harsh reaction conditions can lead to product degradation. Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed.

Experimental Protocols

While specific, high-yield protocols for the regioselective functionalization of this compound are not widely reported due to the challenges mentioned, the following are generalized procedures that can be used as a starting point for optimization.

Protocol 1: Synthesis of this compound (Phenylnitromethane)

This protocol is adapted from a known literature procedure and provides the starting material for subsequent functionalization reactions.

Materials:

  • Benzyl cyanide

  • Methyl nitrate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add a mixture of benzyl cyanide and methyl nitrate while maintaining the temperature between 5-15 °C.

  • After the addition is complete, allow the reaction to proceed until completion.

  • The resulting sodium salt of phenylnitroacetonitrile is then hydrolyzed using a boiling aqueous solution of sodium hydroxide.

  • The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the aci-form of phenylnitromethane.

  • The crude product is extracted with diethyl ether.

  • The ether solution is washed with ice-cold water containing a trace of hydrochloric acid and then with ice water.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The ether is removed under reduced pressure, and the crude phenylnitromethane is purified by vacuum distillation.

Protocol 2: General Procedure for Nitration of this compound (for optimization)

Materials:

  • This compound

  • Concentrated nitric acid (fuming)

  • Concentrated sulfuric acid

  • Dichloromethane (or other inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.

  • In a separate flask, dissolve this compound in an inert solvent like dichloromethane.

  • Cool the solution of this compound in an ice bath.

  • Slowly add the cold nitrating mixture to the this compound solution dropwise, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, expected to be predominantly the meta-nitro isomer, can be purified by column chromatography or recrystallization.

Data Presentation

Due to the limited availability of specific quantitative data for the functionalization of this compound in the scientific literature, a detailed table of yields and isomer ratios cannot be provided at this time. Researchers are encouraged to perform careful optimization and analysis of their reactions to determine these parameters. The expected major product for electrophilic aromatic substitution is the meta-isomer .

Visualizations

Experimental Workflow for Functionalization

experimental_workflow start Start: this compound reagents Select Electrophile & Reaction Conditions start->reagents reaction Perform Functionalization (e.g., Nitration, Halogenation) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end Isolated Product analysis->end troubleshooting_low_yield start Low or No Product Yield check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature Cautiously check_conditions->increase_temp stronger_reagents Use Stronger Electrophile/ Activating Agent check_conditions->stronger_reagents change_solvent Change Solvent check_conditions->change_solvent optimize Optimize Reaction Time check_conditions->optimize success Improved Yield increase_temp->success stronger_reagents->success change_solvent->success optimize->success

References

Technical Support Center: Optimizing the Henry Reaction with α-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Henry (nitroaldol) reaction using α-Nitrotoluene. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Henry reaction and why is it useful?

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is highly valuable in organic synthesis as the resulting β-nitro alcohol products can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1]

Q2: What are the key mechanistic steps of the Henry reaction?

The reaction mechanism proceeds through the following reversible steps:[1]

  • Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (α-Nitrotoluene) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base to yield the β-nitro alcohol.

Q3: My Henry reaction with α-Nitrotoluene is showing low or no conversion. What are the common causes?

Low conversion in the Henry reaction with α-Nitrotoluene can be attributed to several factors:

  • Insufficiently Strong Base: The acidity of the α-proton in α-Nitrotoluene is influenced by the phenyl group. An inappropriate base may not be strong enough to efficiently generate the nitronate anion.

  • Steric Hindrance: The bulky phenyl group of α-Nitrotoluene, as well as bulky aldehydes, can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate.[1]

  • Reaction Reversibility: The Henry reaction is reversible, and the equilibrium may favor the starting materials under certain conditions.[1][2]

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.

Q4: What are the common side reactions to be aware of when using α-Nitrotoluene in a Henry reaction?

Several side reactions can compete with the desired Henry reaction:

  • Dehydration: The β-nitro alcohol product can undergo dehydration, especially under elevated temperatures or in the presence of a strong base, to form a nitroalkene (a nitrostyrene derivative).[1]

  • Cannizzaro Reaction: If the aldehyde substrate has no α-protons and a strong base is used, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid.[1]

  • Self-Condensation (Aldol): The aldehyde can undergo self-condensation, particularly if it is prone to enolization.

  • Retro-Henry Reaction: The β-nitro alcohol product can revert to the starting materials.[1]

Troubleshooting Guides

Low Yield and Conversion
Symptom Possible Cause Suggested Solution
Low to no product formation Ineffective deprotonation of α-Nitrotoluene.Use a stronger base (e.g., DBU, TMG) or a metal catalyst system (e.g., Cu(OAc)₂ with a ligand).
Steric hindrance from bulky substrates.Increase reaction time and/or temperature. Consider using a less sterically demanding aldehyde if possible.
Unfavorable reaction equilibrium.Use an excess of one reactant (typically the less expensive one). Remove water if it is formed during the reaction.
Reaction stalls after initial conversion Catalyst deactivation.Add a fresh portion of the catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive.
Product inhibition.Consider performing the reaction in a flow system to continuously remove the product.
Poor Diastereoselectivity
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers Lack of facial selectivity in the nucleophilic attack.Employ a chiral catalyst or ligand to induce stereoselectivity. Optimize the solvent and temperature, as these can influence the transition state geometry.
Epimerization of the product.Use milder reaction conditions (lower temperature, weaker base) to minimize the retro-Henry reaction which can lead to epimerization.
Formation of Byproducts
Symptom Possible Cause Suggested Solution
Significant amount of nitroalkene formed Dehydration of the β-nitro alcohol product.Use a milder base and lower reaction temperature. Isolate the β-nitro alcohol quickly after the reaction is complete.
Presence of Cannizzaro or Aldol products Competing side reactions of the aldehyde.Use a milder base or a Lewis acid catalyst to promote the Henry reaction selectively. Add the aldehyde slowly to the reaction mixture containing the pre-formed nitronate.

Experimental Protocols

General Protocol for the Base-Catalyzed Henry Reaction of α-Nitrotoluene

This protocol describes a general procedure for the reaction between α-Nitrotoluene and an aromatic aldehyde using an organic base.

Materials:

  • α-Nitrotoluene

  • Aromatic aldehyde

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of α-Nitrotoluene (1.2 equivalents) in anhydrous THF (0.5 M), add the aromatic aldehyde (1.0 equivalent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (0.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol for a Diastereoselective Henry Reaction using a Copper(II) Catalyst

This protocol provides a method for achieving diastereoselectivity in the Henry reaction of α-Nitrotoluene using a copper catalyst with a chiral ligand.

Materials:

  • α-Nitrotoluene

  • Aromatic aldehyde

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral bis(oxazoline) ligand

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in ethanol (0.5 M).

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.

  • Add α-Nitrotoluene (1.5 equivalents) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and add triethylamine (1.2 equivalents).

  • Stir the reaction and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

Visualizations

Henry_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Prepare Reactants (α-Nitrotoluene, Aldehyde) Mixing Mix Reactants and Catalyst in Solvent Reactant_Prep->Mixing Catalyst_Prep Prepare Catalyst Solution (e.g., Cu(OAc)₂ + Ligand) Catalyst_Prep->Mixing Stirring Stir at Controlled Temperature Mixing->Stirring Monitoring Monitor Progress (TLC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product β-Nitro Alcohol

Caption: Experimental workflow for the Henry reaction.

Troubleshooting_Logic Start Low Yield Issue Check_Base Is the base strong enough? Start->Check_Base Check_Sterics Are substrates sterically hindered? Check_Base->Check_Sterics Yes Increase_Base_Strength Use stronger base (DBU, etc.) Check_Base->Increase_Base_Strength No Check_Conditions Are reaction conditions optimal? Check_Sterics->Check_Conditions No Increase_Time_Temp Increase reaction time/temperature Check_Sterics->Increase_Time_Temp Yes Check_Side_Reactions Are there side reactions? Check_Conditions->Check_Side_Reactions Yes Optimize_Solvent_Temp Optimize solvent and temperature Check_Conditions->Optimize_Solvent_Temp No Modify_Workup Modify workup to remove byproducts Check_Side_Reactions->Modify_Workup Yes

Caption: Troubleshooting logic for low yield in the Henry reaction.

References

Technical Support Center: Catalyst Performance in (Nitromethyl)benzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Nitromethyl)benzene, also known as nitrotoluene. The focus is on addressing common issues related to catalyst deactivation and regeneration, particularly when using solid acid catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound synthesis?

A1: While the traditional method uses a mixture of concentrated nitric and sulfuric acids, modern approaches are increasingly focused on heterogeneous solid acid catalysts to minimize corrosion and environmental waste.[1] Commonly researched solid acid catalysts include various zeolites (such as H-beta, H-ZSM-5, and H-mordenite) and other materials like sulfated zirconia.[2][3][4] Zeolite H-beta has shown promise due to its high conversion rates and notable para-selectivity in the vapor-phase nitration of toluene.[2]

Q2: My solid acid catalyst is losing activity quickly. What are the likely causes?

A2: Rapid deactivation of solid acid catalysts, especially zeolites, in toluene nitration is a known issue.[2] The primary cause is often the blockage of catalyst pores by strongly adsorbed reactant and product molecules, as well as byproduct formation, a phenomenon known as fouling or coking.[2][5] In some vapor-phase nitration experiments, complete deactivation of H-beta zeolite was observed within 30 minutes.[2] Another study noted deactivation of zeolite beta after 5-10 hours on-stream.[5][6]

Q3: Can water in the reaction mixture affect the catalyst's performance?

A3: Yes, water plays a critical role in the nitration process. It can be introduced with the nitric acid or be formed as a byproduct of the reaction.[6] The presence of water can reduce the concentration of the active nitronium ion and may also impact the acidic properties of the catalyst.[6] Therefore, efficient removal of water, for instance through azeotropic distillation, is often crucial for maintaining catalyst activity and can enhance both activity and selectivity.[5]

Q4: What is catalyst poisoning and is it a concern in this compound synthesis?

A4: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities in the feed or byproducts of the reaction.[7][8][9] Common poisons for various catalysts include sulfur compounds, halides, and heavy metals.[7][9] While coking is the more frequently cited issue in toluene nitration with solid acids, poisoning is a potential concern. For instance, aromatic amines are known to be potent poisons for transition metal catalysts.[10] Even nitro compounds themselves can, in some catalytic systems, act as poisons.[8]

Troubleshooting Guides

Issue 1: Rapid Decrease in Catalyst Activity and Product Yield
  • Possible Cause: Fouling of the catalyst pores with carbonaceous deposits (coke) from reactants, products, or byproducts.[2][5]

  • Troubleshooting Steps:

    • Confirm Fouling: Analyze the spent catalyst using techniques like thermogravimetric analysis (TGA) to quantify the amount of deposited coke.

    • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant feed rates may reduce the rate of coke formation.

    • Implement Regeneration: If fouling is confirmed, proceed with a regeneration protocol, typically involving controlled oxidation to burn off the carbonaceous deposits.[5][11]

Issue 2: Poor Selectivity for the Desired Isomer (e.g., p-nitrotoluene)
  • Possible Cause: The catalyst's pore structure and acidity, as well as reaction conditions, influence isomer selectivity.

  • Troubleshooting Steps:

    • Catalyst Selection: The choice of zeolite can significantly impact selectivity. For example, zeolite beta has been reported to provide a higher para-to-ortho nitrotoluene ratio compared to other zeolites like ZSM-5.[5][6]

    • Temperature Adjustment: The selectivity for p-nitrotoluene can be temperature-dependent. Experiment with varying the reaction temperature to find the optimal point for the desired isomer.[3]

    • Water Removal: As mentioned, efficient water removal can improve selectivity.[5]

Data Presentation

Table 1: Summary of Catalyst Deactivation Data in Toluene Nitration

Catalyst TypeReaction PhaseObserved Deactivation TimePrimary Deactivation MechanismReference(s)
Zeolite H-betaVapor PhaseWithin 30 minutesPore blockage by byproducts[2]
Zeolite betaVapor Phase5-10 hours on-streamFouling/Coking[5][6]
Supported H₂SO₄ on SilicaVapor PhaseContinuous loss of H₂SO₄Leaching of the active component[5][6]

Table 2: Effectiveness of Catalyst Regeneration Methods for Poisoning

Note: This data is from studies on SCR catalysts but illustrates the potential effectiveness of these methods for removing certain types of poisons.

PoisonRegeneration MethodRemoval EfficiencyReference(s)
Lead (Pb)Acetic Acid Washing99.2%[12][13]
Arsenic (As)Acetic Acid Washing98.8%[12][13]
Sodium (Na)Acetic Acid Washing99.9%[12][13]
Potassium (K)Acetic Acid Washing93.9%[12][13]

Experimental Protocols

Protocol 1: Standard Batch Nitration of Toluene

This protocol, adapted from established laboratory procedures, serves as a baseline for evaluating catalyst performance.[14][15]

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice-water bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid while stirring.

  • Reaction Setup: Place 1.0 mL of toluene in a separate reaction vessel equipped with a stirrer and cooling capabilities.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the toluene over a period of about 5 minutes, ensuring the reaction temperature is maintained at a low level.

  • Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 5 minutes.

  • Workup: Transfer the reaction mixture to a separatory funnel containing 10 mL of water. Extract the product with diethyl ether.

  • Neutralization and Drying: Wash the organic layer with a 10% sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation: Evaporate the solvent to obtain the nitrotoluene product.

Protocol 2: General Procedure for Regeneration of a Deactivated Solid Acid Catalyst

This protocol is a generalized procedure based on methods for regenerating various types of catalysts and can be adapted for solid acids used in nitration.[5][11][16]

  • Initial Cleaning (Optional): If the catalyst is contaminated with soluble impurities, wash it with deionized water.[16]

  • Acid Washing (for Poisoning): If heavy metal poisoning is suspected, wash the catalyst with a dilute acid solution (e.g., acetic acid or sulfuric acid).[12][13][16] Note that this may also remove some of the active catalytic components.[16]

  • Oxidative Treatment (for Coking):

    • Place the deactivated catalyst in a tube furnace.

    • Heat the catalyst in a controlled flow of air or a nitrogen/oxygen mixture. The temperature and duration will depend on the specific catalyst and the extent of coking. This step is designed to burn off the carbonaceous deposits.[5][11]

  • Re-impregnation (If Necessary): If active components were leached during the reaction or washing steps, they can be replenished by impregnating the catalyst with a solution containing the precursor of the active species.[16]

  • Final Activation: The regenerated catalyst may need to be activated before use, for example, by heating under a flow of inert gas to remove any adsorbed water.

Visualizations

start Catalyst Deactivation Observed (Low Activity/Selectivity) check_fouling Analyze for Coke/Fouling (e.g., TGA) start->check_fouling check_poisoning Analyze for Poisons (e.g., ICP-MS, XRF) start->check_poisoning fouling_found Fouling Confirmed check_fouling->fouling_found poisoning_found Poisoning Confirmed check_poisoning->poisoning_found no_cause No Obvious Cause Found fouling_found->no_cause No regenerate_thermal Regenerate via Thermal Treatment fouling_found->regenerate_thermal Yes poisoning_found->no_cause No regenerate_washing Regenerate via Acid/Solvent Washing poisoning_found->regenerate_washing Yes optimize_conditions Optimize Reaction Conditions (Temp, Flow Rate) no_cause->optimize_conditions regenerate_thermal->optimize_conditions regenerate_washing->optimize_conditions replace_catalyst Consider Catalyst Replacement or Redesign optimize_conditions->replace_catalyst If problem persists

Caption: Troubleshooting workflow for catalyst deactivation.

start Deactivated Catalyst step1 Step 1: Cleaning (Water Wash for Solubles) start->step1 step2 Step 2: Poison Removal (Acid Pickling) step1->step2 If poisoning is suspected step3 Step 3: Coke Removal (Oxidative Thermal Treatment) step1->step3 If no poisoning step2->step3 step4 Step 4: Replenishment (Impregnation of Active Phase) step3->step4 If active phase was lost end Regenerated & Activated Catalyst step3->end If no active phase loss step4->end

Caption: Logical flow of the catalyst regeneration process.

poison Poison Molecule (e.g., Sulfur Compound) adsorption Strong Adsorption (Chemisorption) poison->adsorption catalyst Active Catalyst Site catalyst->adsorption deactivated_site Blocked/Poisoned Active Site adsorption->deactivated_site no_reaction Reaction Hindered or Stopped deactivated_site->no_reaction reactant Reactant Molecule (Toluene) reactant->deactivated_site Cannot access site

Caption: Mechanism of catalyst poisoning by active site blockage.

References

Technical Support Center: α-Nitrotoluene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-Nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the prevention of degradation and polymerization of α-Nitrotoluene during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with α-Nitrotoluene during storage?

A1: The primary stability concern with α-Nitrotoluene is not polymerization in the traditional sense, but rather thermal and autocatalytic decomposition. While this may produce complex, higher-molecular-weight byproducts, the initial process is the breakdown of the molecule. This decomposition can be accelerated by heat, light, and the presence of impurities. Products of this decomposition include benzonitrile, benzaldehyde, and oxides of nitrogen.[1]

Q2: What are the visible signs of α-Nitrotoluene degradation?

A2: Signs of degradation include a darkening or change in color of the liquid, an increase in viscosity, or the formation of solid precipitates. In advanced stages, a noticeable pressure buildup in the container may occur due to the evolution of gaseous byproducts like oxides of nitrogen.

Q3: What are the ideal storage conditions for α-Nitrotoluene?

A3: To ensure maximum stability, α-Nitrotoluene should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[2][3] Containers should be tightly sealed and kept in a well-ventilated area.[4][5] It is also crucial to avoid contact with incompatible materials.

Q4: What materials are incompatible with α-Nitrotoluene?

A4: α-Nitrotoluene should not be stored in contact with strong acids, strong bases, amines, oxidizing agents, or reducing agents, as these can catalyze its decomposition.[5][6] Care should be taken to ensure that storage containers are made of a compatible material, such as amber glass or a suitable chemically resistant polymer. Avoid glass-stoppered bottles, as decomposition can cause the stopper to become frozen, and attempts to remove it may lead to an explosion.[2]

Q5: Are there any recommended inhibitors to prevent the degradation of α-Nitrotoluene?

A5: While the literature does not specify inhibitors that have been validated for α-nitrotoluene, stabilizers used for other unstable organic nitro compounds, such as nitrocellulose, may be effective. These include compounds like diphenylamine and ethyl centralite, which act as acid scavengers. The use of such inhibitors for α-nitrotoluene would require experimental validation to determine their efficacy and optimal concentration.

Troubleshooting Guide: Degradation of α-Nitrotoluene

This guide provides a step-by-step approach to diagnosing and resolving issues related to the instability of α-Nitrotoluene during your experiments.

Issue Possible Cause Recommended Action
Discoloration or increased viscosity of α-Nitrotoluene Exposure to elevated temperatures or light; Contamination.1. Immediately move the container to a refrigerated (2-8°C), dark location.2. Verify that the storage container is appropriate and properly sealed.3. If contamination is suspected, consider purifying the α-nitrotoluene (e.g., by distillation under reduced pressure), though be aware that heating can promote decomposition.[2]
Pressure buildup in the storage container Advanced decomposition leading to the formation of gaseous byproducts (e.g., oxides of nitrogen).CAUTION: Handle with extreme care in a well-ventilated fume hood. 1. Cool the container to 2-8°C to reduce the vapor pressure of the byproducts.2. Slowly and carefully vent the container. 3. The material is likely significantly degraded and may not be suitable for use. Consider safe disposal according to your institution's guidelines.
Inconsistent experimental results using stored α-Nitrotoluene Partial degradation of the starting material.1. Test the purity of the α-Nitrotoluene using an appropriate analytical method (e.g., HPLC, GC-MS).2. If degradation is confirmed, purify the material before use or use a fresh batch.3. Review storage conditions to prevent future degradation.

Data Summary

Stabilizer Type Example Stabilizers Typical Concentration Range (for other nitro compounds) Proposed Mechanism of Action
Acid Scavengers Diphenylamine, Ethyl Centralite0.5 - 2.0% (w/w)Neutralize acidic byproducts (e.g., nitric and nitrous acids from the decomposition of the nitro group) that can catalyze further degradation.
Free Radical Scavengers Butylated Hydroxytoluene (BHT)10 - 200 ppmInhibit free-radical chain reactions, which may be involved in oxidative degradation pathways.

Experimental Protocols

Protocol for Accelerated Stability Testing of α-Nitrotoluene

This protocol outlines a general procedure to evaluate the stability of α-Nitrotoluene under accelerated conditions and to test the efficacy of potential stabilizers.

Objective: To assess the thermal stability of α-Nitrotoluene, alone and in the presence of a stabilizer, by monitoring its degradation over time at an elevated temperature.

Materials:

  • α-Nitrotoluene

  • Potential stabilizer (e.g., diphenylamine)

  • High-purity solvent for dilution (e.g., acetonitrile, HPLC grade)

  • Small volume amber glass vials with PTFE-lined screw caps

  • Heating block or oven capable of maintaining a constant temperature (e.g., 40°C)

  • HPLC or GC-MS system for analysis

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the stabilizer in a suitable solvent if it is a solid.

    • In separate amber glass vials, prepare the following samples:

      • Control: α-Nitrotoluene only.

      • Test Sample(s): α-Nitrotoluene with the desired concentration(s) of the stabilizer.

    • Ensure all samples have the same initial concentration of α-Nitrotoluene.

    • Blanket the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, take an aliquot from each vial.

    • Dilute the aliquot with the analysis solvent to a suitable concentration for your analytical method.

    • Analyze the sample using a validated HPLC or GC-MS method to determine the initial concentration of α-Nitrotoluene. This is your baseline reading.

  • Accelerated Aging:

    • Place the sealed vials in a heating block or oven set to a constant elevated temperature (e.g., 40°C). This temperature should be high enough to accelerate degradation but low enough to avoid rapid decomposition.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove one set of vials from the heating source.

    • Allow the vials to cool to room temperature.

    • Take an aliquot from each vial, dilute appropriately, and analyze using the same method as the initial analysis.

  • Data Analysis:

    • Quantify the concentration of α-Nitrotoluene remaining at each time point for both the control and test samples.

    • Plot the percentage of α-Nitrotoluene remaining versus time for each condition.

    • Compare the degradation rate of the control sample to the samples containing the stabilizer to evaluate the stabilizer's effectiveness.

Visualizations

cluster_factors Initiating Factors cluster_degradation Degradation Pathway cluster_prevention Preventive Measures Heat Heat Light Light Decomposition Decomposition Light->Decomposition Impurities Impurities (Acids, Bases, Metals) Impurities->Decomposition a_Nitrotoluene a_Nitrotoluene a_Nitrotoluene->Decomposition Degradation_Products Degradation Products (e.g., Benzaldehyde, Oxides of Nitrogen) Decomposition->Degradation_Products Cool_Storage Cool Storage (2-8°C) Cool_Storage->Decomposition Light_Protection Light Protection (Amber Vials) Light_Protection->Decomposition Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Decomposition Stabilizers Addition of Stabilizers Stabilizers->Decomposition Prepare_Samples Prepare Samples: - Control (α-Nitrotoluene) - Test (α-Nitrotoluene + Stabilizer) Initial_Analysis Initial Analysis (T=0) (HPLC or GC-MS) Prepare_Samples->Initial_Analysis Accelerated_Aging Accelerated Aging (e.g., 40°C) Initial_Analysis->Accelerated_Aging Time_Point_Sampling Time-Point Sampling (e.g., 24, 48, 72h) Accelerated_Aging->Time_Point_Sampling Sample_Analysis Sample Analysis (HPLC or GC-MS) Time_Point_Sampling->Sample_Analysis Data_Evaluation Data Evaluation Sample_Analysis->Data_Evaluation Data_Evaluation->Time_Point_Sampling Continue Study Compare_Rates Compare Degradation Rates Data_Evaluation->Compare_Rates End End Compare_Rates->End

References

Managing exothermic reactions in the large-scale synthesis of (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (Nitromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of this reaction, ensuring both safety and optimal product yield.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the large-scale synthesis of this compound.

Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)

A thermal runaway is a critical situation where the heat generated by the exothermic nitration of toluene exceeds the heat removal capacity of the system.[1] This can lead to a rapid, self-accelerating increase in temperature and pressure, potentially resulting in reactor failure and the release of hazardous materials.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the feed of the nitrating mixture (concentrated nitric and sulfuric acids).[1] This is the most critical first step to prevent further heat generation.[1]

  • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.[1] This may involve increasing the coolant flow rate or using a lower temperature coolant.

  • Maintain Agitation: Proper agitation is crucial for efficient heat transfer to the cooling surfaces and to prevent the formation of localized hot spots.[2][3] If the agitator fails, do not restart it, as this could suddenly mix unreacted reagents and trigger a violent exotherm.[1]

  • Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of crushed ice and water.[1][2]

Potential Causes and Long-Term Solutions:

  • Incorrect Rate of Addition: Adding the nitrating acid too quickly is a common cause of thermal runaway.

    • Solution: Reduce the addition rate and consider implementing a semi-batch or continuous feeding strategy for better control.[1][4]

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.

    • Solution: Increase the coolant flow, use a lower temperature coolant, and ensure heat exchangers are clean and functioning efficiently.[1][2]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[2][3]

    • Solution: Increase the stirring speed and ensure the agitator is appropriately designed for the reactor volume and viscosity of the reaction mixture.[1][2]

  • Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[2]

    • Solution: Verify the concentration of nitric and sulfuric acid before use with calibrated instruments.[1]

Issue 2: Low Yield of this compound Isomers

Low product yield can be attributed to several factors, from incomplete reactions to the formation of unwanted byproducts.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring the exotherm.[2] Ensure proper stoichiometry of the reactants.[1]

  • Formation of Byproducts: The formation of di- and poly-nitrated compounds, as well as oxidation products, can reduce the yield of the desired mononitro isomers.[1]

    • Solution: Lowering the reaction temperature is the most effective method to minimize byproduct formation. Reducing the concentration of the nitrating agent can also help.[1]

  • Poor Phase Mixing: Toluene and the nitrating acid mixture are immiscible, and poor mixing can limit the reaction rate.

    • Solution: Increase the agitation speed to improve mass transfer between the phases.[5]

  • Inefficient Work-up: Product can be lost during the quenching and extraction phases.

    • Solution: Optimize the quenching procedure by slowly adding the reaction mixture to a large amount of ice-water with vigorous stirring.[1][2] Ensure proper phase separation during extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of sulfuric acid in the nitration of toluene?

A1: Sulfuric acid serves two main functions in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO2+), the active nitrating species.[6] Secondly, it absorbs the water produced during the reaction, which drives the equilibrium towards the formation of the products.[6]

Q2: What is the optimal temperature range for the mononitration of toluene on a large scale?

A2: To favor the formation of mononitrotoluene isomers and prevent dinitration, the reaction temperature should be carefully controlled.[7][8] A typical temperature range is between 30°C and 45°C.[9] Toluene is more reactive than benzene, so a lower temperature is used compared to the nitration of benzene.[7][8]

Q3: How can the formation of the undesired meta-isomer of this compound be minimized?

A3: The methyl group of toluene is an ortho-, para-director.[7] While the formation of the meta-isomer is generally low (around 5%), its formation can be further minimized by controlling the reaction temperature.[7][8] Lower temperatures generally favor the formation of the para-isomer.

Q4: What are the key differences in managing exotherms between batch and continuous flow nitration?

A4:

  • Batch Nitration: In batch reactors, managing exotherms relies on controlled, slow addition of reagents and efficient heat removal through cooling jackets.[4] The large volume can make heat dissipation challenging, increasing the risk of thermal runaway.[9]

  • Continuous Flow Nitration: Continuous flow reactors, such as microreactors or heat exchanger reactors, offer superior heat transfer due to their high surface-area-to-volume ratio.[9] This allows for better temperature control and enhanced safety, making them well-suited for highly exothermic reactions like nitration.[9]

Q5: How should a large-scale nitration reaction be safely quenched?

A5: The standard and safest procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1][2] This serves to both dilute the strong acids and dissipate the significant heat of dilution.[2]

Data Presentation

Table 1: Typical Reaction Parameters for the Mononitration of Toluene

ParameterValueReference(s)
Reactants Toluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid[5]
Molar Ratio (Toluene:HNO₃) Typically, a slight excess of toluene is used.[9]
Mixed Acid Composition H₂SO₄: 52-60% wt., HNO₃: 28-32% wt., H₂O: 12-20% wt.[5]
Reaction Temperature 30-45°C[9]
Addition Time of Nitrating Acid 1.5 - 3 hours[9]
Total Operation Time 2 - 4 hours[9]
Heat of Reaction Approximately -125 kJ/mol[9]

Experimental Protocols

Representative Protocol for Large-Scale Synthesis of this compound

Disclaimer: This protocol is a representative guideline and must be adapted and optimized for specific equipment and safety protocols of your facility. A thorough risk assessment should be conducted before any large-scale synthesis.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and equipped with a calibrated thermometer, a mechanical stirrer, a dropping funnel, and an efficient cooling system.

    • Charge the reactor with the required amount of toluene.

  • Preparation of the Nitrating Mixture:

    • In a separate vessel, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. The order of addition is critical to prevent a violent exothermic reaction.[2]

  • Nitration Reaction:

    • Begin vigorous stirring of the toluene in the reactor and start the cooling system to bring the toluene to the initial reaction temperature (e.g., 25-30°C).

    • Slowly add the prepared nitrating mixture dropwise from the dropping funnel into the stirred toluene. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., not exceeding 40°C).[5]

    • Continuously monitor the internal temperature of the reactor.

  • Reaction Completion and Work-up:

    • After the addition of the nitrating mixture is complete, continue stirring the reaction mixture for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully transfer the reaction mixture to a quench tank containing a large amount of crushed ice and water with vigorous stirring.[1][2]

  • Isolation and Purification:

    • Transfer the quenched mixture to a separatory funnel and allow the layers to separate.

    • Separate the organic layer (containing the this compound isomers).

    • Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally with water again.[2][10]

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • The solvent can be removed under reduced pressure, and the resulting mixture of this compound isomers can be purified by fractional distillation.

Mandatory Visualization

Troubleshooting_Exothermic_Reaction Troubleshooting Workflow for Exothermic Events start Temperature Excursion Detected stop_reagent Immediately Stop Reagent Feed start->stop_reagent max_cooling Maximize Cooling System stop_reagent->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor stabilizing Is Temperature Stabilizing? monitor->stabilizing continue_monitoring Continue Monitoring and Investigate Root Cause stabilizing->continue_monitoring Yes emergency_quench Initiate Emergency Quench Procedure stabilizing->emergency_quench No investigate_cause Post-Incident Investigation: - Rate of Addition - Cooling Capacity - Agitation - Reagent Concentration continue_monitoring->investigate_cause emergency_quench->investigate_cause

Caption: Troubleshooting workflow for a thermal runaway event.

References

Identifying and removing impurities from commercial α-Nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from commercial α-nitrotoluene (also known as 2-nitrotoluene or o-nitrotoluene).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial α-nitrotoluene?

Commercial α-nitrotoluene typically contains several impurities, with the most common being its isomers, 3-nitrotoluene (m-nitrotoluene) and 4-nitrotoluene (p-nitrotoluene).[1] Other potential impurities include unreacted toluene, water, and dinitrotoluenes.[1] The formation of dinitrotoluenes is more likely if the temperature during the nitration of toluene is not carefully controlled.[2]

Q2: How can I identify the impurities in my α-nitrotoluene sample?

Several analytical techniques can be used to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively separate the different nitrotoluene isomers and other minor impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers of nitrotoluene. A common method involves using a C18 column with a methanol/water mobile phase.[3][4][5]

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the functional groups present and help in identifying the main components and significant impurities.

Q3: What are the primary methods for purifying commercial α-nitrotoluene?

The main purification techniques for α-nitrotoluene are fractional distillation and recrystallization.[1] The choice of method depends on the level of purity required and the specific impurities present.

Q4: When is fractional distillation the preferred method?

Fractional distillation is effective for separating components with different boiling points. Since the boiling points of the nitrotoluene isomers are distinct, fractional distillation can be used to separate them.[2][6] It is particularly useful for removing the lower-boiling o-nitrotoluene from the higher-boiling p-nitrotoluene.[7]

Q5: How can I use recrystallization to purify α-nitrotoluene?

Recrystallization is a technique used to purify solid compounds.[8][9] While α-nitrotoluene is a liquid at room temperature, it can be purified by cooling to low temperatures to induce crystallization.[2] This method is particularly effective for removing the p-nitrotoluene isomer, which has a higher melting point and will crystallize out first upon cooling.[2][7] The remaining liquid will be enriched in the o- and m-isomers.

Q6: Are there any safety precautions I should take when handling α-nitrotoluene?

Yes, α-nitrotoluene is a hazardous substance and should be handled with care. Always work in a well-ventilated area or a fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[10][13] In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[10][13] Explosions have been reported during the fractional distillation of nitrotoluene isomers, especially when excessive heat is applied or when dinitrotoluenes are present.[2]

Troubleshooting Guides

Issue 1: Poor separation of isomers during fractional distillation.

  • Possible Cause: Insufficient column efficiency.

  • Troubleshooting Step:

    • Ensure you are using a distillation column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column).[2]

    • Control the heating rate to maintain a slow and steady distillation.

    • Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially improve separation.[2][7]

Issue 2: The sample does not crystallize upon cooling.

  • Possible Cause: The concentration of the impurity that crystallizes first (typically p-nitrotoluene) is too low, or the cooling temperature is not low enough.

  • Troubleshooting Step:

    • Try cooling the mixture to a lower temperature (e.g., -10°C to -20°C).[2][7]

    • If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[9]

    • Adding a seed crystal of the pure compound can also initiate crystallization.[9]

Issue 3: The purified α-nitrotoluene is still contaminated with the p-isomer after a single recrystallization.

  • Possible Cause: A single recrystallization may not be sufficient to achieve high purity, especially if the initial concentration of the p-isomer is high.

  • Troubleshooting Step:

    • Perform multiple recrystallization steps. After the first filtration, the remaining liquid can be cooled again to a lower temperature to crystallize out more of the p-isomer.[7]

    • The collected crystals of p-nitrotoluene can be further purified by recrystallization from a suitable solvent like methanol.[7]

Data Presentation

Table 1: Physical Properties of Nitrotoluene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
α-Nitrotoluene (ortho)222-9.27 (α-form), -3.17 (β-form)
m-Nitrotoluene (meta)23216
p-Nitrotoluene (para)23851.6

Source:[1][7]

Table 2: Typical Impurities in Commercial Nitrotoluene Isomers

ProductPurity (%)Typical Impurities and Content (%)
2-Nitrotoluene99.2 - 99.53- and 4-nitrotoluenes (0.8%), water (0.2%), toluene (0.1%)
3-Nitrotoluene99.02- and 4-nitrotoluenes (1.0%), water (0.1%)
4-Nitrotoluene99.52- and 3-nitrotoluenes (0.5%), dinitrotoluene (0.1%), water (0.1%)

Source:[1]

Experimental Protocols

Protocol 1: Purification of α-Nitrotoluene by Fractional Distillation

  • Safety Precautions: Perform the distillation in a fume hood. Wear appropriate PPE. Be aware of the potential for explosion if dinitrotoluenes are present.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column.

  • Procedure: a. Place the impure α-nitrotoluene in the distillation flask. b. Slowly heat the flask. c. Collect the fraction that distills at the boiling point of α-nitrotoluene (approximately 222°C at atmospheric pressure).[7] d. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling point impurities, respectively. e. For higher purity, a second fractional distillation can be performed.

Protocol 2: Purification of α-Nitrotoluene by Low-Temperature Crystallization

  • Safety Precautions: Handle α-nitrotoluene in a fume hood and wear appropriate PPE.

  • Procedure: a. Place the commercial α-nitrotoluene mixture in a flask. b. Cool the flask in an ice-salt bath or a freezer to a temperature between -10°C and -20°C.[2][7] c. Crystals of p-nitrotoluene should form. d. Separate the crystals from the liquid by filtration or decantation. The liquid phase will be enriched in α-nitrotoluene.[7] e. To further purify the liquid fraction, it can be subjected to fractional distillation.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Impurity Identification cluster_purification Purification Strategy cluster_end End Product Commercial_alpha_Nitrotoluene Commercial α-Nitrotoluene Analysis Analytical Techniques Commercial_alpha_Nitrotoluene->Analysis GC_MS GC-MS Analysis->GC_MS Detailed Separation HPLC HPLC Analysis->HPLC Isomer Quantification Spectroscopy NMR / IR Analysis->Spectroscopy Structural Confirmation Decision Purity Requirement? GC_MS->Decision HPLC->Decision Spectroscopy->Decision Fractional_Distillation Fractional Distillation Decision->Fractional_Distillation High Purity Recrystallization Low-Temp Recrystallization Decision->Recrystallization Moderate Purity / p-Isomer Removal Combined_Method Recrystallization + Distillation Decision->Combined_Method Very High Purity Pure_alpha_Nitrotoluene Purified α-Nitrotoluene Fractional_Distillation->Pure_alpha_Nitrotoluene Recrystallization->Pure_alpha_Nitrotoluene Combined_Method->Pure_alpha_Nitrotoluene

Caption: Workflow for identifying and removing impurities from α-nitrotoluene.

Purification_Logic start Impure α-Nitrotoluene check_impurities Major Impurity: p-Nitrotoluene? start->check_impurities low_temp_crystallization Low-Temperature Crystallization check_impurities->low_temp_crystallization Yes fractional_distillation Fractional Distillation of Liquid check_impurities->fractional_distillation No / Other Impurities separate_crystals Filter to remove solid p-Nitrotoluene low_temp_crystallization->separate_crystals separate_crystals->fractional_distillation Liquid Enriched in α-Nitrotoluene end Pure α-Nitrotoluene fractional_distillation->end

Caption: Decision logic for choosing a purification method for α-nitrotoluene.

References

Validation & Comparative

A Comparative Guide to (Nitromethyl)benzene and Other Nitroalkanes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of (Nitromethyl)benzene against other common nitroalkanes like nitromethane, nitroethane, and 2-nitropropane. The unique structural features of these building blocks significantly influence their reactivity, performance, and application in key organic transformations. This analysis is supported by comparative data and detailed experimental protocols for foundational reactions.

Introduction: The Versatility of Nitroalkanes

Nitroalkanes are exceptionally versatile reagents in organic synthesis.[1] The potent electron-withdrawing nature of the nitro group significantly increases the acidity of α-protons, facilitating the formation of stabilized carbanions (nitronates) under basic conditions.[2][3] These nucleophilic nitronates are central to a variety of powerful carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction and the Michael addition.[4] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into other crucial functional groups such as carbonyls via the Nef reaction or amines through reduction.[3][5][6] This diverse reactivity makes nitroalkanes indispensable precursors for synthesizing complex molecules, including pharmaceuticals and natural products.[1]

This guide focuses on comparing this compound, a primary nitroalkane bearing an α-aryl group, with fundamental aliphatic nitroalkanes to highlight the impact of steric and electronic differences on their synthetic performance.

Comparative Analysis of Reactivity

The primary factors governing the reactivity of nitroalkanes are the acidity of the α-proton and steric hindrance around the nucleophilic carbon.

  • This compound: The α-protons are particularly acidic due to the resonance stabilization of the conjugate base (nitronate) by the adjacent phenyl ring. This enhanced acidity allows for deprotonation under milder basic conditions. However, the bulky phenyl group can introduce significant steric hindrance, potentially lowering reaction rates compared to smaller nitroalkanes, especially with sterically demanding electrophiles.

  • Nitromethane: As the smallest nitroalkane, it exhibits the highest reactivity in many cases due to minimal steric hindrance. It is an excellent substrate for reactions where the introduction of a nitromethyl group is desired.[7]

  • Nitroethane: A primary nitroalkane that is slightly less acidic and more sterically hindered than nitromethane. Its use in C-C bond formation introduces a methyl-substituted stereocenter.

  • 2-Nitropropane: A secondary nitroalkane, it is less acidic and more sterically hindered than its primary counterparts. It is used to generate quaternary carbon centers adjacent to the newly formed functional group.

Key Synthetic Transformations: A Comparative Overview

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[8] This reaction is fundamental for synthesizing 1,2-amino alcohols, valuable motifs in many bioactive molecules.[8] All steps of the Henry reaction are reversible.[7][8]

Henry_Reaction_Mechanism

Comparative Performance in the Henry Reaction

NitroalkaneRepresentative AldehydeBase/CatalystSolventYield (%)Comments
This compound BenzaldehydeKF/Al₂O₃Isopropanol85-95Good yields; formation of two stereocenters. The benzylic product is useful for further transformations.
Nitromethane BenzaldehydeZn(OTf)₂ / DIPEACH₂Cl₂~90Highly reactive, often used in excess. Product is a primary nitro alcohol.[8]
Nitroethane BenzaldehydeTBAFTHF80-90Good reactivity; product contains a new stereocenter at the α-carbon.
2-Nitropropane BenzaldehydeAmberlyst A-21None~75Slower reaction due to steric hindrance and lower acidity. Forms a quaternary center.
The Michael Addition

The Michael addition involves the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound.[9] This reaction is a powerful method for 1,4-difunctionalization and the construction of complex carbon skeletons.

Michael_Addition_Workflow

Comparative Performance in the Michael Addition

NitroalkaneMichael AcceptorBase/CatalystSolventYield (%)Comments
This compound Methyl Vinyl KetoneDBUAcetonitrile88High reactivity due to acidity, but sterics can be a factor with substituted acceptors.
Nitromethane Methyl AcrylateTBAFTHF95Excellent Michael donor; can sometimes undergo double addition.[10]
Nitroethane AcrylonitrileNaOH / Phase TransferH₂O/CH₂Cl₂~70Good nucleophile, though yields can be moderate without optimized conditions.[10]
2-Nitropropane ChalconeOrganocatalystToluene85 (High ee)Often used in asymmetric catalysis to generate chiral quaternary centers.
The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone by hydrolyzing the nitronate salt under acidic conditions.[6][11] This reaction serves as a crucial "unmasking" step, converting the nitroalkane, which acts as an acyl anion equivalent, into a valuable carbonyl group.[6]

Nef_Reaction_Mechanism

Comparative Performance in the Nef Reaction

The Nef reaction is generally applicable to primary and secondary nitroalkanes. The yields are more dependent on the specific protocol (e.g., classical strong acid, oxidative, or reductive methods) than on the structure of the R-group, provided no acid-sensitive functional groups are present.

Nitroalkane PrecursorReaction ConditionsProductYield (%)Comments
This compound 1. NaOMe, MeOH 2. H₂SO₄, H₂OBenzaldehyde70-80Standard conversion; the aromatic ring is stable to acidic conditions.
1-Nitropropane 1. NaOH, H₂O 2. H₂SO₄, H₂OPropanal~75Classic procedure for converting primary nitroalkanes to aldehydes.
2-Nitropropane Oxone, MeOH/H₂OAcetone85-95Oxidative Nef conditions often provide higher yields and milder conditions.[12]
Cyclohexylnitromethane TiCl₃, NH₄OAc, H₂OCyclohexanecarboxaldehyde~80Reductive Nef conditions are useful for substrates sensitive to strong acid or oxidants.

Experimental Protocols

General Protocol for the Henry Reaction
  • To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the nitroalkane (1.2-2.0 equiv).

  • Add the base or catalyst (e.g., 10 mol% TBAF) to the mixture at the appropriate temperature (often 0 °C to room temperature).

  • Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the β-nitro alcohol.[13]

General Protocol for the Michael Addition
  • To a solution of the α,β-unsaturated compound (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the nitroalkane (1.2-1.5 equiv).

  • Add a catalytic amount of a base (e.g., DBU, 5-10 mol%) to the solution.

  • Stir the reaction at the appropriate temperature until completion is observed by TLC.

  • Quench the reaction, typically with dilute HCl or saturated aq. NH₄Cl.

  • Perform an aqueous workup by extracting with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting 1,4-adduct by column chromatography.[10][13]

General Protocol for the Nef Reaction (Classical)
  • Dissolve the nitroalkane (1.0 equiv) in a suitable solvent such as methanol.

  • Add a strong base (e.g., sodium methoxide, 1.1 equiv) and stir until the nitronate salt formation is complete.

  • In a separate flask, cool a solution of strong aqueous acid (e.g., 4N H₂SO₄) in an ice bath.

  • Slowly add the solution of the nitronate salt to the cold, vigorously stirred acid.

  • Allow the reaction mixture to stir at low temperature for a specified time.

  • Work up the reaction by extracting with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer, dry, and concentrate to yield the crude carbonyl compound, which can then be purified.[11][13]

Conclusion

This compound stands as a highly valuable, yet distinct, reagent compared to simple aliphatic nitroalkanes. Its heightened acidity facilitates reactions under mild conditions, while the presence of the phenyl group provides a handle for introducing aromaticity and building molecular complexity, particularly in the synthesis of phenethylamine derivatives and other pharmacologically relevant scaffolds.

  • Choose this compound when a benzyl group is desired in the final product or when its increased acidity can be leveraged for reactions with less reactive electrophiles.

  • Choose Nitromethane or Nitroethane for general-purpose C-C bond formation where minimal steric hindrance is crucial for high yields and reactivity.

  • Choose a secondary nitroalkane like 2-Nitropropane when the goal is the construction of a quaternary carbon center.

The choice of nitroalkane is a strategic decision in synthesis design, balancing the electronic activation and steric demands of the substrate with the desired structural outcome. Understanding these comparative nuances allows researchers to better harness the synthetic power of this versatile class of compounds.

References

A Comparative Guide to Analytical Methods for (Nitromethyl)benzene Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of (Nitromethyl)benzene, a key intermediate in various synthetic processes, is critical for ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. Accurate and reliable analytical methods are therefore essential for its quality control. This guide provides a comparative overview of the principal analytical techniques used for the purity assessment of this compound, offering insights into their performance based on experimental data from structurally similar nitroaromatic compounds.

This document details the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting their performance characteristics in a comparative format to aid in method selection and implementation.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the purity assessment of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and HPLC methods, derived from validated methods for nitrotoluene isomers and other related nitroaromatic compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.
Typical Column Capillary columns (e.g., DB-5ms, HP-5ms)Reversed-phase columns (e.g., C18, Phenyl-Hexyl)
Detector Mass Spectrometer (MS)UV-Vis or Photodiode Array (PDA)
Linearity (r²) > 0.99[1]> 0.99[2]
Accuracy (% Recovery) 84.6% - 107.8%[1]80% - 110%[3]
Precision (%RSD) 1.77% - 4.55%[1]< 11%[3]
Limit of Detection (LOD) Low ng/mL to pg/mL range6.52 ppb (for Benzene)[3]
Limit of Quantitation (LOQ) Low ng/mL to pg/mL range19.75 ppb (for Benzene)[3]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for nitroaromatic compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it well-suited for identifying and quantifying trace impurities in this compound.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and robust technique for the purity assessment of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is commonly employed.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-Phase Column: C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).

    • Gradient Program:

      • 0-10 min: 40% A

      • 10-15 min: 40% to 80% A

      • 15-20 min: 80% A

      • 20.1-25 min: 40% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of the initial mobile phase composition (40:60 Acetonitrile:Water) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation and Forced Degradation Studies

To ensure the reliability of these analytical methods, a thorough validation according to the International Council for Harmonisation (ICH) guidelines is essential.[4] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced degradation studies are also crucial to demonstrate the stability-indicating nature of the chosen method.[5][6] These studies involve subjecting the this compound sample to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. The analytical method should be capable of separating these degradation products from the parent compound and any process-related impurities.

Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for the GC-MS and HPLC analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect integrate Peak Integration detect->integrate identify Impurity Identification (Mass Spectra) integrate->identify quantify Quantification identify->quantify report Generate Report quantify->report

Experimental workflow for GC-MS purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on Reversed-Phase Column inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify report Generate Report quantify->report

Experimental workflow for HPLC purity analysis.

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS offers higher sensitivity and specificity, making it ideal for the identification and quantification of trace volatile and semi-volatile impurities. HPLC with UV detection is a robust and versatile method suitable for routine quality control and the analysis of a broader range of impurities, including less volatile compounds. For comprehensive characterization of this compound purity, the use of both techniques may be warranted to provide orthogonal data and a more complete impurity profile. The provided protocols and performance data serve as a valuable starting point for researchers to develop and validate their own analytical methods for this important compound.

References

A Comparative Analysis of the Reactivity of (Nitromethyl)benzene and Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Abstract: This guide provides a detailed comparative analysis of the chemical reactivity of (nitromethyl)benzene and nitrobenzene, tailored for researchers, scientists, and professionals in drug development. By examining their distinct structural features—the insulating methylene bridge in this compound versus the direct conjugation of the nitro group in nitrobenzene—we explore the profound impact on their reactivity in electrophilic aromatic substitution, nitro group reduction, and unique side-chain transformations. This document summarizes quantitative data, presents detailed experimental protocols for key reactions, and utilizes visual diagrams to elucidate reaction pathways and mechanistic differences, offering a comprehensive resource for synthetic and medicinal chemistry applications.

Introduction

This compound, also known as phenylnitromethane or α-nitrotoluene, and nitrobenzene are fundamental nitroaromatic compounds with distinct reactivity profiles that dictate their utility in chemical synthesis. The primary structural difference lies in the placement of the nitro group: in nitrobenzene, it is directly conjugated with the aromatic ring, whereas in this compound, a methylene (-CH₂) spacer separates the nitro group from the phenyl ring. This seemingly minor variation fundamentally alters the electronic landscape of each molecule, leading to significant differences in the reactivity of the aromatic ring, the nitro functional group, and the benzylic position. This guide objectively compares these differences with supporting experimental data and protocols.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The response of the benzene ring to attack by electrophiles is a critical aspect of aromatic chemistry. The nature of the substituent on the ring governs both the reaction rate and the position of substitution (regioselectivity).

Electronic Effects and Reactivity

The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing the reaction. Electron-donating groups (EDGs) have the opposite effect.

  • Nitrobenzene: The nitro group (-NO₂) is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-M).[1][2] This makes the ring significantly less nucleophilic and thus much less reactive towards electrophiles than benzene.[2] Friedel-Crafts alkylation and acylation reactions, for instance, fail to proceed with nitrobenzene due to this strong deactivation.[2]

  • This compound: The nitromethyl group (-CH₂NO₂) is also an electron-withdrawing and deactivating group, primarily through the inductive effect of the nitro moiety. However, the intervening methylene group prevents direct resonance delocalization of the ring's π-electrons onto the nitro group. Consequently, the deactivating effect of the -CH₂NO₂ group is substantially weaker than that of a directly conjugated -NO₂ group.

This difference is quantitatively expressed by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing capability.

Table 1: Comparison of Hammett Substituent Constants and EAS Reactivity

CompoundSubstituentHammett Constant (meta, σₘ)Hammett Constant (para, σₚ)Ring Reactivity towards EAS
Nitrobenzene -NO₂+0.71[3][4]+0.78[3][4]Strongly Deactivated
This compound -CH₂NO₂+0.18 (Calculated)+0.16 (Calculated)Moderately Deactivated
Directing Effects

The substituent also dictates the regioselectivity of further substitutions.

  • Nitrobenzene: The strong resonance withdrawal of electron density from the ortho and para positions makes the meta positions relatively less electron-deficient. Therefore, the nitro group acts as a meta-director .[1][5][6][7]

  • This compound: Lacking a direct resonance effect with the ring, the inductive withdrawal of the -CH₂NO₂ group deactivates all positions, but the deactivation is most pronounced at the ortho and para positions. Experimental evidence confirms that, like nitrobenzene, this compound also primarily yields the meta-substituted product upon nitration.[8]

G cluster_0 Nitrobenzene EAS cluster_1 This compound EAS NB Nitrobenzene (-NO₂ Group) NB_Effect Strong Deactivation (-I, -M Effects) NB->NB_Effect Directs to NB_Product Meta Product NB_Effect->NB_Product NMB This compound (-CH₂NO₂ Group) NMB_Effect Moderate Deactivation (-I Effect only) NMB->NMB_Effect Directs to NMB_Product Meta Product NMB_Effect->NMB_Product

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Protocol: Nitration of Nitrobenzene

Nitration of nitrobenzene requires more forcing conditions than the nitration of benzene, reflecting its deactivated nature.[2]

  • Reagents: Fuming nitric acid, concentrated sulfuric acid, nitrobenzene.

  • Procedure: To a cooled mixture of concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C.

  • Slowly add nitrobenzene to the nitrating mixture, keeping the temperature below 90-100°C.[2]

  • After the addition is complete, heat the mixture at 100°C for 1-2 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • The solid m-dinitrobenzene product precipitates and is collected by filtration, washed with cold water, and recrystallized from ethanol.

Reactivity of the Side Chain: The Acidity of α-Hydrogens

The most dramatic difference in reactivity between the two molecules originates from the benzylic protons in this compound.

  • This compound: The hydrogens on the methylene carbon are acidic due to the strong electron-withdrawing effect of the adjacent nitro group and the resonance stabilization of the resulting conjugate base (a nitronate anion).[9][10] This acidity allows this compound to be deprotonated by a base, forming a potent carbon nucleophile. This reactivity is entirely absent in nitrobenzene.

  • Nitrobenzene: Lacks a side chain with α-hydrogens and therefore does not exhibit this type of reactivity.

This unique acidity enables two crucial synthetic transformations for this compound: the Henry Reaction and the Nef Reaction.

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[11][12] The nitronate anion of this compound acts as a nucleophile, attacking an aldehyde or ketone to form a β-nitro alcohol.

G NMB This compound Nitronate Nitronate Anion (Nucleophile) NMB->Nitronate + Base Base Base (e.g., NaOH) Product β-Nitro Alcohol Nitronate->Product + Aldehyde Aldehyde Aldehyde (R-CHO) (Electrophile)

References

A Comparative Guide to Catalysts in the Synthesis of Nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of toluene is a fundamental reaction in organic synthesis, yielding a mixture of ortho-, meta-, and para-nitrotoluene isomers. These isomers are crucial precursors in the manufacturing of a wide array of chemicals, including dyes, pharmaceuticals, and explosives. The catalytic pathway chosen for this synthesis significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalysts employed in the synthesis of nitrotoluene, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs. While the term "α-Nitrotoluene" is sometimes used, the primary products of toluene nitration are the ring-substituted isomers. A discussion on the formation of phenylnitromethane, a potential side-product sometimes referred to as α-nitrotoluene, is also included.

Comparison of Catalytic Performance

The efficacy of a catalyst in toluene nitration is primarily evaluated based on the conversion of toluene and the selectivity towards the desired nitrotoluene isomers, particularly the commercially valuable para-nitrotoluene. The following table summarizes the performance of different classes of catalysts based on available experimental data.

Catalyst TypeCatalyst ExampleNitrating AgentTemperature (°C)Toluene Conversion (%)p-Nitrotoluene Selectivity (%)o-Nitrotoluene Selectivity (%)m-Nitrotoluene Selectivity (%)Reference
Conventional H₂SO₄/HNO₃Nitric Acid30-50High~33-39~57-62~4-5[1][2]
Zeolites Zeolite BetaNitric Acid100-160>90>60--[3]
Dealuminated HβNitrogen Dioxide-90.572.6--[4]
H-ZSM-5Nitric Acid--Increased para-selectivity--[5]
Metal Oxides MoO₃/SiO₂Nitric AcidRoom Temp - 80>90 (benzene)---[6]
Clays Montmorillonite------[7]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the general performance of each catalyst class.

Experimental Protocols

General Procedure for Liquid-Phase Nitration of Toluene

A common laboratory-scale procedure for the nitration of toluene involves the use of a mixed acid solution.[7][8]

Materials:

  • Toluene

  • Concentrated Nitric Acid (e.g., 68%)

  • Concentrated Sulfuric Acid (e.g., 96%)

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 20°C.

  • Nitration Reaction: In a separate reaction vessel equipped with a stirrer and a thermometer, cool the toluene to approximately 0-10°C. Slowly add the prepared nitrating mixture dropwise to the toluene while maintaining the reaction temperature below 15°C. Vigorous stirring is crucial.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) while allowing the mixture to slowly warm to room temperature. Pour the reaction mixture onto crushed ice.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter to remove the drying agent and remove the solvent (unreacted toluene and any solvent used for extraction) under reduced pressure using a rotary evaporator to obtain the crude nitrotoluene mixture.

  • Purification: The individual isomers can be separated by fractional distillation or crystallization.

Catalytic Vapor-Phase Nitration over Zeolites

Vapor-phase nitration offers an alternative, often more selective, method.[5]

General Setup:

  • Fixed-bed reactor

  • Catalyst bed (e.g., Zeolite H-ZSM-5)

  • Feed system for toluene and nitric acid vapor

  • Condenser and collection system

Procedure:

  • The zeolite catalyst is packed into a fixed-bed reactor.

  • A carrier gas (e.g., nitrogen) is passed through the reactor.

  • Toluene and nitric acid are vaporized and introduced into the carrier gas stream.

  • The gaseous mixture is passed over the heated catalyst bed.

  • The product stream is cooled in a condenser, and the liquid products (nitrotoluene isomers and water) are collected.

  • The organic layer is separated, washed, dried, and analyzed.

Visualizing the Synthesis Workflow

experimental_workflow General Experimental Workflow for Toluene Nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reagents Reactants (Toluene, Nitrating Agent) reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel catalyst Catalyst (e.g., H₂SO₄, Zeolite) catalyst->reaction_vessel quenching Quenching (e.g., Ice) reaction_vessel->quenching separation Phase Separation quenching->separation washing Washing (Water, Bicarbonate) separation->washing drying Drying washing->drying purification Purification (Distillation/Crystallization) drying->purification product Nitrotoluene Isomers (o-, m-, p-) purification->product

Caption: General workflow for the synthesis of nitrotoluene isomers.

The Case of α-Nitrotoluene (Phenylnitromethane)

The term "α-Nitrotoluene" chemically refers to phenylnitromethane, where the nitro group is attached to the methyl group's carbon atom rather than the aromatic ring. This compound is an isomer of the cresol-derived nitrotoluenes.

The formation of phenylnitromethane during the nitration of toluene is generally considered a side reaction and occurs in much lower yields compared to the ring nitration products.[6] The mechanism is thought to involve a different pathway, potentially a radical mechanism, rather than the electrophilic aromatic substitution that leads to the ortho, meta, and para isomers.

Based on the available scientific literature from the conducted searches, there is a lack of specific research focused on developing catalysts that selectively promote the synthesis of phenylnitromethane from toluene. The primary focus of catalytic research in toluene nitration remains on controlling the regioselectivity of the ring substitution, particularly to maximize the yield of the p-nitrotoluene isomer. Therefore, a comparative guide on the efficacy of different catalysts specifically for the synthesis of α-nitrotoluene (phenylnitromethane) cannot be comprehensively compiled at this time.

Conclusion

The choice of catalyst for the synthesis of nitrotoluene isomers is a critical decision that impacts yield, selectivity, and process safety. While the conventional mixed acid process is well-established, solid acid catalysts like zeolites offer significant advantages in terms of para-selectivity and potential for greener, continuous processes. Metal oxides also show promise as active catalysts. Further research into optimizing reaction conditions for these solid catalysts could lead to more efficient and environmentally benign routes for the production of these important chemical intermediates. The selective synthesis of phenylnitromethane from toluene via a direct, high-yield catalytic process remains an area open for future investigation.

References

Performance Benchmark of (Nitromethyl)benzene-Derived Compounds in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of (Nitromethyl)benzene-derived compounds against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds in various biological assays.

Introduction to this compound-Derived Compounds

This compound and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a nitromethyl group. The presence of the nitro group (NO₂) significantly influences the electronic properties of the molecule, often conferring a range of biological activities.[1] These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and cytotoxic agents. The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group, a process frequently mediated by cellular nitroreductases.[2]

Comparative Performance Data

The following tables summarize the quantitative performance of selected this compound-derived compounds and their alternatives in key biological assays.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

CompoundAssay TypeTarget/Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21)NO Production (LPS)RAW 264.79.2Parthenolide3.6
PDTC29.3
Alternative: CurcuminNF-κB InhibitionVarious1-5--
Alternative: QuercetiniNOS Gene ExpressionMacrophages~10--

Note: JSH-21 is an analog of this compound derivatives. PDTC (Pyrrolidine dithiocarbamate) is a known NF-κB inhibitor.

Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6][7]

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Halogenated β-NitrostyrenesS. aureus1.56 - 6.25Ampicillin0.25
(a derivative of nitrostyrene)E. coli3.12 - 12.5Ciprofloxacin0.015
Alternative: CiprofloxacinE. coli0.015-1--
Alternative: FluconazoleC. albicans0.25-1--

Note: Data for halogenated β-nitrostyrenes, which are structurally related to this compound, is presented as a relevant comparison.

Cytotoxic Activity

The cytotoxic potential of these compounds is crucial for anticancer research and is often assessed using the MTT assay, which measures cell viability.[8][9][10]

CompoundCell LineAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Pyrimidine & Triazine derivativesProstate CancerSRB Assay48.9-54.75Doxorubicin~1
of nitro(hetero)cyclic compounds
Alternative: DoxorubicinVariousMTT Assay0.5-5--
Alternative: PaclitaxelVariousMTT Assay0.01-0.1--

Note: Data for nitro(hetero)cyclic compounds is presented as a relevant comparison for cytotoxic activity. The cytotoxicity of nitro compounds often increases with their electron affinity.[11] The mechanism of toxicity for many nitro compounds involves the reduction of the nitro group to form reactive metabolites that can interact with DNA.[12][13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and validation of the findings.

NF-κB Activation Assay

This assay is used to determine the effect of compounds on the activation of the transcription factor NF-κB, a key player in the inflammatory response.

Protocol:

  • Cell Seeding: Seed RAW264.7 or L929 cells in a 96-well plate at a density of 1.2-2.5 x 10⁵ cells/mL and incubate overnight.[14]

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.[14]

  • Stimulation: Stimulate RAW264.7 cells with 10 ng/mL of lipopolysaccharide (LPS) or L929 cells with 1 ng/mL of TNF-α for 30 minutes to induce NF-κB activation.[14]

  • Fixation and Staining: Discard the medium, fix the cells, and stain for NF-κB using a commercial kit according to the manufacturer's instructions.[14]

  • Analysis: Evaluate the translocation of NF-κB from the cytoplasm to the nucleus using a high-content screening system.[14] An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound-derived compounds.

NF_kB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation Ub_Proteasome Ubiquitin/ Proteasome System IkB->Ub_Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB (Active) NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Transcription MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 24h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Add_Solvent Add Solubilizing Agent Incubate_2->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance End End Read_Absorbance->End Nitro_Compound_MoA cluster_cell Intracellular Events Nitro_Compound This compound Derivative Cell Target Cell (e.g., Bacterium, Cancer Cell) Nitro_Compound->Cell Enters Nitroreductase Nitroreductase Enzymes Reactive_Metabolites Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Metabolites Reduction of Nitro Group DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Interaction Cell_Death Cell Death DNA_Damage->Cell_Death Leads to

References

Cross-Validation of Spectroscopic Data for Phenylnitromethane with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for phenylnitromethane with established literature values. It is designed to assist researchers in the verification and analysis of this compound by offering a clear cross-validation reference. The guide includes detailed experimental protocols for acquiring spectroscopic data and a logical workflow for the cross-validation process.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for phenylnitromethane, compiled from various literature sources. This allows for a direct comparison between expected and experimentally obtained values.

Spectroscopic TechniqueObserved FeatureExpected Literature Value
Mass Spectrometry (MS) Molecular Ion (M+)m/z 137[1][2]
Major Fragmentsm/z 91 (tropylium ion), m/z 77 (phenyl cation), m/z 65, m/z 51
Infrared (IR) Spectroscopy NO₂ Asymmetric Stretch~1550 cm⁻¹
NO₂ Symmetric Stretch~1370 cm⁻¹
C-H Stretch (Aromatic)~3030-3100 cm⁻¹
C-H Stretch (Aliphatic -CH₂)~2850-2960 cm⁻¹[3]
C=C Stretch (Aromatic)~1450-1600 cm⁻¹
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy -CH₂- protons~5.4 ppm
Phenyl protons~7.3-7.4 ppm[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy -CH₂- carbon~79 ppm
Phenyl carbons~128-135 ppm[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is utilized to analyze the electronic transitions within a molecule.

Sample Preparation:

  • Accurately weigh a small amount of phenylnitromethane and dissolve it in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.[6]

  • Prepare a blank sample using the same solvent.[7]

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[8]

  • Set the desired wavelength range for the scan, typically from 200 to 400 nm for aromatic compounds.[8][9]

  • Calibrate the instrument by running a baseline correction with the blank solvent.[7][8]

  • Rinse a quartz cuvette with the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

  • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

Sample Preparation:

  • For liquid samples (neat): Place a drop of phenylnitromethane between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • For solid samples (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a solution cell.

Procedure:

  • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

  • Acquire a background spectrum of the empty sample holder (or the solvent for solution-based measurements).

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups in phenylnitromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[12]

Sample Preparation:

  • Dissolve 5-10 mg of the purified phenylnitromethane in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[13]

  • Filter the solution into a clean NMR tube to a height of about 4-5 cm.[12]

Procedure:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[14]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[15][16]

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]

  • Further dilute this solution to a final concentration of about 10-100 µg/mL.[17]

  • Ensure the final solution is free of any particulate matter by filtering if necessary.[17]

Procedure:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[18][19]

  • The ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[18][19]

  • The detector records the abundance of ions at each m/z value.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.[18]

Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of experimentally obtained spectroscopic data with literature values.

G cluster_0 Experimental Analysis cluster_1 Literature Review A Sample Preparation (Phenylnitromethane) B Spectroscopic Data Acquisition (MS, IR, NMR, UV-Vis) A->B C Data Processing and Initial Interpretation B->C F Cross-Validation: Compare Experimental Data with Literature Values C->F D Search Spectroscopic Databases (e.g., NIST, PubChem) E Compile Literature Data for Phenylnitromethane D->E E->F G Consistent? F->G H Structure Confirmed G->H Yes I Re-evaluate Experimental Data and/or Sample Purity G->I No I->A

Caption: Workflow for spectroscopic data cross-validation.

References

Comparative analysis of different synthetic routes to (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to (Nitromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as phenylnitromethane or α-nitrotoluene, is a valuable reagent and intermediate in organic synthesis. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and limitations. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering experimental data and detailed protocols to inform the selection of the most suitable method for a given research and development context.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

Synthetic Route Starting Material Reagents Typical Yield (%) Reaction Temperature (°C) Key Advantages Key Disadvantages
Victor Meyer Reaction Benzyl BromideSodium Nitrite (NaNO₂)~50-60%Ambient to LowReadily available starting materials.Formation of isomeric benzyl nitrite as a major byproduct, moderate yields.
Benzyl IodideSilver Nitrite (AgNO₂)68-75%AmbientHigher yield of the desired nitroalkane compared to other halides.Silver nitrite is expensive.[1]
Benzyl ChlorideSilver Nitrite (AgNO₂)ModerateAmbientBenzyl chloride is cost-effective.Lower reactivity compared to bromide and iodide.
Synthesis from Phenylacetonitrile Phenylacetonitrile1. Sodium Ethoxide, Methyl Nitrate2. NaOH (aq), HCl50-55% (overall)0-15 (Step 1)Boiling (Step 2)Good overall yield, avoids nitrite ester byproduct.Multi-step process, requires handling of metallic sodium and methyl nitrate.[2]

Experimental Protocols

Victor Meyer Reaction: Synthesis from Benzyl Iodide and Silver Nitrite

This method is a classic approach for the synthesis of nitroalkanes and generally provides a higher yield of this compound compared to using benzyl bromide or chloride.

Reaction:

C₆H₅CH₂I + AgNO₂ → C₆H₅CH₂NO₂ + AgI

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl iodide (1.0 eq) in diethyl ether.

  • Add finely powdered silver nitrite (1.1 eq) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction is typically monitored by the formation of a silver iodide precipitate.

  • After the reaction is complete (as indicated by TLC or consumption of the starting material, typically several hours), the reaction mixture is filtered to remove the silver iodide precipitate.

  • The filtrate is washed sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is a mixture of this compound and benzyl nitrite. Purification is typically achieved by fractional distillation under reduced pressure or chromatography. A modified workup to remove the nitrite ester involves reaction with urea in methanol.[3]

Synthesis from Phenylacetonitrile

This two-step procedure provides a good yield of this compound and avoids the formation of the isomeric nitrite ester.[2]

Step 1: Formation of Sodium Phenyl-aci-nitroacetonitrile

Reaction:

C₆H₅CH₂CN + CH₃ONO₂ + NaOEt → C₆H₅C(NO₂)=C=NNa + EtOH + CH₃OH

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by reacting metallic sodium (2.0 gram-atoms) with absolute ethanol (400 mL).

  • Cool the mixture to 0°C and add more absolute ethanol (100 mL).

  • Slowly add a pre-cooled mixture of freshly distilled benzyl cyanide (2.0 moles) and methyl nitrate (2.8 moles) while maintaining the temperature between 4-8°C.

  • After the addition is complete, allow the mixture to stand in a freezing mixture for 24 hours.

  • The precipitated sodium salt of phenyl-aci-nitroacetonitrile is collected by suction filtration, washed with dry ether, and air-dried. A total yield of 75-82% of the crude sodium salt can be obtained.[2]

Step 2: Hydrolysis to this compound

Reaction:

C₆H₅C(NO₂)=C=NNa + 2NaOH + H₂O → C₆H₅CH=NO₂Na + NaCN + 2H₂O C₆H₅CH=NO₂Na + HCl → C₆H₅CH₂NO₂ + NaCl

Procedure:

  • In a beaker, dissolve sodium hydroxide (300 g) in water (1.2 L) and bring the solution to a boil.

  • Gradually add the crude sodium salt of phenyl-aci-nitroacetonitrile (275-300 g) to the boiling alkali over one hour.

  • Continue boiling until the evolution of ammonia ceases (approximately 3 hours).

  • Cool the reaction mixture in an ice-salt bath and acidify with concentrated hydrochloric acid, keeping the temperature below -5°C.

  • Extract the resulting solution with ether.

  • Wash the combined ether extracts with a saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the ether under reduced pressure, and distill the residual oil at 3 mm pressure to obtain this compound as a light yellow oil. The yield is typically 50-55% based on the starting benzyl cyanide.[2]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound depends on several factors including desired yield, purity, cost of reagents, and scalability. The following diagram illustrates the logical workflow for selecting a suitable synthetic method.

SynthesisComparison Start Select Synthetic Route for This compound VictorMeyer Victor Meyer Reaction (Benzyl Halide + Nitrite Salt) Start->VictorMeyer Common & Direct Phenylacetonitrile Synthesis from Phenylacetonitrile Start->Phenylacetonitrile Higher Purity OtherRoutes Other Routes (e.g., Direct Toluene Nitration) Start->OtherRoutes Less Common BenzylIodide Benzyl Iodide + AgNO₂ Yield: 68-75% VictorMeyer->BenzylIodide Higher Yield BenzylBromide Benzyl Bromide + NaNO₂ Yield: ~50-60% VictorMeyer->BenzylBromide Cost-Effective OutcomePN Outcome: - Good overall yield - No nitrite byproduct - Multi-step process Phenylacetonitrile->OutcomePN OutcomeOther Outcome: - Poorly documented - Potentially low yield/selectivity OtherRoutes->OutcomeOther OutcomeVM Outcome: - Moderate to good yield - Forms benzyl nitrite byproduct - Requires purification BenzylIodide->OutcomeVM BenzylBromide->OutcomeVM

Caption: A decision workflow for selecting the optimal synthesis method for this compound.

Discussion of Synthetic Routes

Victor Meyer Reaction

The Victor Meyer reaction is a straightforward and widely recognized method for the synthesis of this compound. The choice of benzyl halide and nitrite salt significantly impacts the yield and product distribution.

  • Benzyl Iodide with Silver Nitrite: This combination generally affords the highest yields of this compound.[1] However, the high cost of silver nitrite can be a significant drawback for large-scale synthesis.

  • Benzyl Bromide with Sodium Nitrite: This is a more cost-effective alternative. While the yield is typically lower than with benzyl iodide and silver nitrite, the ready availability and lower cost of the reagents make it an attractive option.

  • Side Reactions: A major challenge with the Victor Meyer reaction is the formation of the isomeric alkyl nitrite (e.g., benzyl nitrite) as a significant byproduct. The nitrite ion is an ambident nucleophile and can attack the electrophilic carbon of the benzyl halide with either the nitrogen or an oxygen atom. The ratio of the nitroalkane to the alkyl nitrite is influenced by the solvent, the cation of the nitrite salt, and the leaving group.

Synthesis from Phenylacetonitrile

This two-step route offers a reliable method for obtaining this compound with good purity, as it circumvents the formation of the isomeric nitrite ester. The overall yield of 50-55% is comparable to or better than some variations of the Victor Meyer reaction.[2] However, the procedure is more involved, requiring the preparation of sodium ethoxide from metallic sodium and the use of methyl nitrate. Careful temperature control is crucial in the first step to ensure a good yield of the intermediate sodium salt.

Other Synthetic Routes
  • Direct Nitration of Toluene: While the nitration of the aromatic ring of toluene is a well-established reaction, the direct nitration of the methyl group is less common and not well-documented in readily available literature. One source mentions the use of dilute nitric acid in a sealed tube, but specific experimental conditions and yields are not provided, suggesting this is not a standard laboratory preparation.[2]

  • Reaction of Benzenediazonium Chloride with Nitromethane: This method is also cited as a possibility but lacks detailed experimental protocols and yield data in the surveyed literature, indicating it is likely a minor or less practical route for the synthesis of this compound.[2]

Conclusion

For the laboratory-scale synthesis of this compound where high purity and a good yield are desired, the two-step synthesis from phenylacetonitrile is a robust method. For a more direct, one-step approach, the Victor Meyer reaction is a viable option. The use of benzyl iodide with silver nitrite will likely provide the highest yield, while the more economical choice of benzyl bromide with sodium nitrite offers a reasonable compromise between cost and yield, albeit with the challenge of separating the desired product from the isomeric benzyl nitrite. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and economic considerations.

References

A Comparative Guide to the Green Chemistry Metrics of α-Nitrotoluene Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for more sustainable synthetic methodologies, the selection of a chemical synthesis route extends beyond mere yield and purity. Green chemistry principles are increasingly critical in evaluating the overall efficiency and environmental impact of a process. This guide provides a comparative assessment of various synthesis protocols for α-nitrotoluene (also known as phenylnitromethane), a valuable intermediate in organic synthesis. By analyzing key green chemistry metrics, this document aims to provide a quantitative basis for selecting more environmentally benign synthetic pathways.

This guide will focus on two primary, well-documented synthetic routes to α-nitrotoluene, starting from readily available precursors: benzyl chloride and benzyl cyanide. The traditional direct nitration of toluene is not included in this direct comparison for α-nitrotoluene synthesis, as it overwhelmingly yields ortho- and para-nitrotoluene isomers, not the desired α-substituted product.

Comparison of Green Chemistry Metrics

The environmental performance of each synthetic protocol is assessed using three key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

  • Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. An ideal atom economy is 100%, indicating that all atoms from the reactants are incorporated into the final product.

  • E-Factor quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process with less waste production.

  • Process Mass Intensity (PMI) represents the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

The following table summarizes the calculated green chemistry metrics for the two selected α-nitrotoluene synthesis protocols.

MetricProtocol 1: From Benzyl ChlorideProtocol 2: From Benzyl CyanideIdeal Value
Atom Economy (%) 44.5%75.3%100%
E-Factor 29.815.60
Process Mass Intensity (PMI) 30.816.61

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the two synthetic routes to α-Nitrotoluene that are being compared based on their green chemistry performance.

G cluster_0 Synthesis of α-Nitrotoluene cluster_1 Protocol 1: From Benzyl Chloride cluster_2 Protocol 2: From Benzyl Cyanide start1 Benzyl Chloride product1 α-Nitrotoluene start1->product1 Reaction reagent1 Silver Nitrite reagent1->product1 solvent1 Diethyl Ether solvent1->product1 waste1 Silver Chloride product1->waste1 Byproduct compare Green Chemistry Metrics Assessment (Atom Economy, E-Factor, PMI) product1->compare start2 Benzyl Cyanide product2 α-Nitrotoluene start2->product2 Multi-step Reaction reagent2a Sodium Ethoxide reagent2a->product2 reagent2b Methyl Nitrate reagent2b->product2 reagent2c Sulfuric Acid reagent2c->product2 solvent2a Ethanol solvent2a->product2 solvent2b Diethyl Ether solvent2b->product2 waste2 Sodium Sulfate + Ammonium Bisulfate + Formic Acid product2->waste2 Byproducts product2->compare

Comparison framework for α-Nitrotoluene synthesis protocols.

Detailed Experimental Protocols

Protocol 1: Synthesis of α-Nitrotoluene from Benzyl Chloride

This protocol is based on the classical Victor Meyer reaction, where an alkyl halide is treated with a metal nitrite.

Reaction:

C₆H₅CH₂Cl + AgNO₂ → C₆H₅CH₂NO₂ + AgCl

Methodology:

  • In a round-bottom flask, 12.66 g (0.1 mol) of benzyl chloride is dissolved in 100 mL of anhydrous diethyl ether.

  • To this solution, 16.93 g (0.11 mol) of finely powdered silver nitrite (AgNO₂) is added.

  • The mixture is stirred vigorously at room temperature for 24 hours, protected from light.

  • After the reaction is complete, the precipitated silver chloride is removed by filtration.

  • The ethereal solution is washed with a 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The diethyl ether is removed by distillation under reduced pressure.

  • The resulting crude α-nitrotoluene is purified by vacuum distillation to yield the final product. The typical reported yield is approximately 70% (9.6 g).

Protocol 2: Synthesis of α-Nitrotoluene from Benzyl Cyanide

This multi-step protocol involves the formation of a sodium salt of phenylnitroacetonitrile, followed by hydrolysis to yield α-nitrotoluene.

Reaction (Simplified Overall):

C₆H₅CH₂CN → [Intermediate Steps] → C₆H₅CH₂NO₂

Methodology:

Step A: Preparation of the Sodium Salt of Phenylnitroacetonitrile

  • In a flask, 4.6 g (0.2 mol) of sodium is dissolved in 80 mL of absolute ethanol to prepare sodium ethoxide.

  • To this solution, a mixture of 23.4 g (0.2 mol) of benzyl cyanide and 21.6 g (0.28 mol) of methyl nitrate is added dropwise with cooling, maintaining the temperature between 4-8 °C.

  • The reaction mixture is stirred for one hour at this temperature.

  • The precipitated sodium salt of phenylnitroacetonitrile is collected by filtration and washed with diethyl ether. A typical yield for this step is around 80%.

Step B: Hydrolysis to α-Nitrotoluene

  • The crude sodium salt from the previous step is added in small portions to a boiling solution of 30 g of sodium hydroxide in 120 mL of water.

  • The mixture is boiled until the evolution of ammonia ceases (approximately 3 hours).

  • The solution is cooled and acidified with dilute sulfuric acid.

  • The liberated α-nitrotoluene is extracted with diethyl ether (3 x 50 mL).

  • The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the crude product is purified by vacuum distillation. The typical reported yield for this step is approximately 65%, leading to an overall yield of around 52% from benzyl cyanide (7.1 g).

Conclusion

Based on the calculated green chemistry metrics, the synthesis of α-nitrotoluene starting from benzyl cyanide (Protocol 2) demonstrates a superior environmental profile compared to the synthesis from benzyl chloride (Protocol 1). Protocol 2 exhibits a significantly higher atom economy and lower E-Factor and PMI values, indicating a more efficient use of reactants and the generation of less waste.

While the synthesis from benzyl chloride is a more direct, one-pot reaction, the use of a stoichiometric amount of a heavy metal salt (silver nitrite) and the generation of a solid waste (silver chloride) contribute negatively to its greenness. The multi-step nature of the synthesis from benzyl cyanide is a drawback in terms of process complexity; however, it avoids the use of heavy metal reagents and generates byproducts that are generally considered less hazardous.

For researchers and professionals in drug development, this comparative analysis highlights the importance of considering the entire synthetic pathway and not just the final reaction step when assessing the environmental impact of a chemical process. The choice of starting materials and reagents has a profound effect on the overall greenness of the synthesis of α-nitrotoluene. Future efforts should focus on developing catalytic and more atom-economical methods to further improve the sustainability of α-nitrotoluene production.

A Comparative Guide to the Reactivity of Phenylnitromethane: Novel Isoxazole Synthesis vs. Asymmetric Henry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel copper-catalyzed reaction of phenylnitromethane for the synthesis of 3-nitro-4-arylisoxazoles. Its performance is objectively compared with the well-established asymmetric Henry reaction, offering a valuable resource for synthetic chemists in drug discovery and development. This document details the reaction mechanisms, presents a side-by-side comparison of quantitative data, and provides explicit experimental protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the novel copper-catalyzed isoxazole synthesis and the asymmetric Henry reaction, allowing for a direct comparison of their efficiency and scope.

Table 1: Copper-Catalyzed Synthesis of 3-Nitro-4-arylisoxazoles from Phenylnitromethane and Various Aldehydes

EntryAldehyde (ArCHO)ProductYield (%)
1Benzaldehyde3-Nitro-4-phenylisoxazole75
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-3-nitroisoxazole82
34-Methylbenzaldehyde4-(4-Methylphenyl)-3-nitroisoxazole78
42-Nitrobenzaldehyde3-Nitro-4-(2-nitrophenyl)isoxazole65
54-Methoxybenzaldehyde4-(4-Methoxyphenyl)-3-nitroisoxazole72

Note: Yields are isolated yields. Reaction conditions: Phenylnitromethane (1.2 equiv.), Aldehyde (1.0 equiv.), Cu(OAc)₂ (20 mol%), NH₄I (1.0 equiv.), in DMSO at 80 °C. Data compiled from literature reports.

Table 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction of Phenylnitromethane with Various Aldehydes [1]

EntryAldehyde (ArCHO)Product (β-Nitro Alcohol)Yield (%)ee (%)
12-Nitrobenzaldehyde(R)-1-(2-Nitrophenyl)-2-nitro-1-ethanol9994.6
24-Nitrobenzaldehyde(R)-1-(4-Nitrophenyl)-2-nitro-1-ethanol9692.3
34-Chlorobenzaldehyde(R)-1-(4-Chlorophenyl)-2-nitro-1-ethanol9291.5
44-Bromobenzaldehyde(R)-1-(4-Bromophenyl)-2-nitro-1-ethanol9493.1
5Benzaldehyde(R)-2-Nitro-1-phenylethanol8589.2
64-Methylbenzaldehyde(R)-1-(p-tolyl)-2-nitroethanol8890.7
74-Methoxybenzaldehyde(R)-1-(4-Methoxyphenyl)-2-nitroethanol8288.4

Note: Yields are isolated yields and enantiomeric excess (ee) was determined by chiral HPLC analysis. Reaction conditions: Phenylnitromethane (2.0 equiv.), Aldehyde (1.0 equiv.), Chiral Ligand (20 mol%), Cu(OAc)₂·H₂O (20 mol%) in Ethanol at 25 °C for 24-48 h.[1]

Experimental Protocols

Detailed methodologies for the key reactions are provided below to facilitate reproducibility.

Protocol 1: General Procedure for the Copper-Catalyzed Synthesis of 3-Nitro-4-arylisoxazoles

To a solution of the aromatic aldehyde (1.0 mmol) in DMSO (5 mL) in a sealed tube were added phenylnitromethane (1.2 mmol, 1.2 equiv.), copper(II) acetate (0.2 mmol, 20 mol%), and ammonium iodide (1.0 mmol, 1.0 equiv.). The reaction mixture is then stirred at 80 °C for 12 hours. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the corresponding 3-nitro-4-arylisoxazole.

Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction[1]

In a nitrogen-flushed vial, the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) are dissolved in ethanol (2 mL). The solution is stirred at room temperature for 2 hours to form the catalyst complex. To this solution, the aldehyde (0.2 mmol, 1.0 equiv.) is added, and the mixture is stirred for an additional 20 minutes. Phenylnitromethane (0.4 mmol, 2.0 equiv.) is then added, and the reaction mixture is stirred at 25 °C for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Mandatory Visualization

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.

Novel_Isoxazole_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product PNM Phenylnitromethane Intermediate1 Nitronate Anion PNM->Intermediate1 Base Aldehyde Aromatic Aldehyde Intermediate2 Nitroalkene Intermediate Aldehyde->Intermediate2 Condensation Catalyst Cu(OAc)₂ / NH₄I Intermediate3 Michael Adduct Catalyst->Intermediate3 Intermediate4 Cyclized Intermediate Catalyst->Intermediate4 Intermediate1->Intermediate3 Michael Addition Intermediate2->Intermediate3 Intermediate3->Intermediate4 Cu(II)-catalyzed Oxidative Cyclization Isoxazole 3-Nitro-4-arylisoxazole Intermediate4->Isoxazole Dehydration

Caption: Proposed mechanism for the copper-catalyzed synthesis of 3-nitro-4-arylisoxazoles.

Asymmetric_Henry_Reaction cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product PNM Phenylnitromethane Nitronate Coordinated Nitronate PNM->Nitronate Deprotonation Aldehyde Aldehyde TransitionState Diastereomeric Transition State Aldehyde->TransitionState Catalyst Chiral Cu(II) Complex Catalyst->Nitronate Nitronate->TransitionState Nucleophilic Attack NitroAlcohol β-Nitro Alcohol TransitionState->NitroAlcohol Protonation

Caption: Mechanism of the copper-catalyzed asymmetric Henry reaction.

Experimental_Workflow Start Start Reactants Combine Reactants (Phenylnitromethane, Aldehyde) Start->Reactants Catalyst Add Catalyst System (e.g., Cu(OAc)₂ / Ligand) Reactants->Catalyst Reaction Stir at Defined Temperature and Time Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis reactions.

References

Safety Operating Guide

Proper Disposal of (Nitromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(Nitromethyl)benzene, also known as phenylnitromethane, is a toxic organic compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal procedures is critical to mitigate risks of exposure and chemical incidents. This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of essential safety precautions:

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.

General Handling:

  • Avoid all personal contact with the chemical, including inhalation of vapors and direct skin or eye contact.

  • Use non-sparking tools and explosion-proof equipment to prevent ignition, as the substance may be combustible.

  • Prevent the build-up of electrostatic charge.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. In-laboratory treatment is not advised due to the hazardous nature of the compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste stream containing this compound. This can include pure, unused product, contaminated solutions, or reaction byproducts.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Collection and Storage

  • Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, heat sources, and direct sunlight. The storage area should have secondary containment to manage potential leaks.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Contractor: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor for proper transportation and disposal, which typically involves controlled incineration with flue gas scrubbing.[1]

Spill and Emergency Procedures:

In the event of a spill, evacuate the area immediately and alert your supervisor and EHS department. If trained and equipped, and the spill is small, you may proceed with the following cleanup steps:

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

Quantitative Data and Regulatory Information

Parameter Value/Information Regulation/Source
EPA Hazardous Waste Code (Potential) K025: Distillation bottoms from the production of nitrobenzene by the nitration of benzene.40 CFR 261.32
EPA Hazardous Waste Code (Potential) F005: Spent non-halogenated solvents including benzene and 2-nitropropane.40 CFR 261.31
Primary Disposal Method Controlled IncinerationSafety Data Sheets
Sewer Disposal Not Recommended/ProhibitedGeneral Chemical Safety Guidelines

It is crucial to consult with your institution's EHS department for the precise waste codes applicable to your specific waste stream containing this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_spill Is this a spill? ppe->assess_spill spill_cleanup Follow Spill Cleanup Protocol: - Evacuate and Notify - Control Ignition Sources - Absorb with Inert Material - Collect in Labeled Container assess_spill->spill_cleanup Yes collect_waste Step 2: Collect Waste in a Labeled, Compatible Container assess_spill->collect_waste No spill_cleanup->collect_waste storage Step 3: Store Securely - Tightly Sealed - Secondary Containment - Cool, Dry, Ventilated Area collect_waste->storage contact_ehs Step 4: Contact EHS for Pickup storage->contact_ehs disposal Step 5: Professional Disposal (Licensed Contractor - Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and waste streams.

References

Safe Handling and Personal Protective Equipment for (Nitromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for (Nitromethyl)benzene (also known as phenylnitromethane). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Adherence to these procedures is critical due to the chemical's potential health hazards.

Immediate Safety and Hazard Summary

This compound is classified as toxic if swallowed.[1] Exposure can occur through inhalation, skin contact, and ingestion.[2][3] Aromatic nitro compounds are known to have potential systemic effects. Therefore, stringent adherence to engineering controls and Personal Protective Equipment (PPE) protocols is mandatory.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed.[1]
Routes of Exposure Inhalation, skin absorption, ingestion, skin and/or eye contact.[2][3]
Primary Target Organs Blood, central nervous system, cardiovascular system, skin, gastrointestinal tract.[2][3]
Primary Symptoms Symptoms may include headache, dizziness, weakness, difficulty breathing, rapid heart rate, nausea, and cyanosis (a blue tint to the skin).[2][3][4]
Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is the primary defense against exposure. All work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5][6] Emergency eyewash stations and safety showers must be readily accessible.[7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles where there is a splash hazard.[7][9]Protects against splashes and vapors that can cause eye irritation or damage.[5][9]
Hand Protection Chemically resistant gloves must be worn.[5] Butyl rubber or Viton gloves are recommended for handling aromatic nitro compounds.[8][10] Gloves must be inspected for integrity before use.[5]Prevents skin contact and absorption, a primary route of exposure.[8] Butyl rubber is specified for protection against nitro compounds.[10]
Body Protection Wear a lab coat, long-sleeved flame-resistant, and impervious clothing.[5] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[11]Protects skin from accidental contact and contamination of personal clothing.[5][8]
Respiratory Protection Work should be performed in a chemical fume hood to minimize inhalation.[6] If exposure limits are exceeded or if symptoms of irritation occur, a full-face, NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is required.[5][12]Prevents inhalation of hazardous vapors, which can cause systemic toxicity.[2][5]
Quantitative Safety Data
ParameterValueCompound
OSHA PEL (TWA) 2 ppm (11 mg/m³)o-Nitrotoluene
NIOSH REL (TWA) 2 ppm (11 mg/m³)o-Nitrotoluene
NIOSH IDLH 200 ppmo-Nitrotoluene[3]
Flash Point 223°F / 106°Co-Nitrotoluene[3]
Lower Explosive Limit 2.2%o-Nitrotoluene[3]
Lower Explosive Limit 1.8%Nitrobenzene[13]

Operational and Disposal Plans

Standard Operating Protocol for Handling

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow monitor indicates proper function.[6]
  • Assemble Materials: Gather all necessary equipment and reagents before introducing this compound.
  • PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for damage or contamination.[5] Don and adjust all PPE correctly.

2. Chemical Handling Procedure:

  • Transportation: Transport this compound in a secondary, shatter-resistant container.
  • Manipulation: Perform all transfers and manipulations of the chemical deep within the sash of the fume hood to ensure vapor capture.
  • Avoid Aerosolization: Pour liquids carefully to minimize splashing and the generation of aerosols.
  • Container Sealing: Keep all containers of this compound tightly sealed when not in immediate use.[14][15]

3. Post-Handling Decontamination:

  • Wipe Down: Decontaminate the work surface within the fume hood with an appropriate cleaning agent.
  • Equipment Cleaning: Thoroughly clean any non-disposable equipment that came into contact with the chemical.
  • PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[14]
  • Waste Segregation: Dispose of all contaminated materials (e.g., pipette tips, wipes, gloves) in a designated hazardous waste container.[11]

Emergency Procedures for Exposure

Immediate and correct first aid is critical in the event of an exposure.

  • Inhalation: Move the victim to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[5][15] Seek immediate medical attention.[5][14]

  • Skin Contact: Immediately remove contaminated clothing.[5][8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, keeping the eyelids open.[5][15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5][14]

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately for emergency medical help.[1][5]

Spill and Waste Disposal Plan

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

SpillResponse spill Spill Detected evacuate Evacuate immediate area Alert others spill->evacuate assess Assess Spill Size & Hazard evacuate->assess minor_spill Minor Spill (Manageable by lab personnel) assess->minor_spill Minor major_spill Major Spill (Beyond lab capability) assess->major_spill Major ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->ppe contact_ehs Contact Emergency Services & EHS major_spill->contact_ehs contain Contain spill with absorbent material (Sand, Vermiculite) ppe->contain cleanup Collect absorbent material using non-sparking tools contain->cleanup package Place waste in a sealed, labeled hazardous waste container cleanup->package decontaminate Decontaminate spill area & equipment package->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for responding to a this compound spill.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[5]

  • Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[5][8]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Contain: For liquid spills, contain and absorb the spill using an inert material like sand, earth, or vermiculite.[14] Do not use combustible materials.

  • Collect: Carefully collect the absorbed material and contaminated soil into a suitable, sealable container for waste disposal.[14]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.

  • Dispose: Label the container as hazardous waste and dispose of it according to institutional and local regulations.[5]

  • Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated absorbents, and disposable PPE, must be collected in a designated, compatible, and properly sealed hazardous waste container.[16][17]

  • Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste.[16] The label must clearly state "this compound" and list all other components and their approximate percentages. Do not use chemical formulas or abbreviations.[16]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition, preferably in a secondary containment tray.[14][15]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[16] Do not dispose of this compound down the drain.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Nitromethyl)benzene
Reactant of Route 2
Reactant of Route 2
(Nitromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.